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  • Product: 3-(1-Oxo-2-phenylethyl)benzoic acid
  • CAS: 423151-69-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 3-(1-Oxo-2-phenylethyl)benzoic Acid Derivatives in Bradykinin B1 Receptor Binding Affinity Studies

Executive Summary The compound 3-(1-Oxo-2-phenylethyl)benzoic acid (CAS 423151-69-3), also referred to as 3-(2-phenylacetyl)benzoic acid, serves as a highly specialized chemical scaffold in the realm of modern drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(1-Oxo-2-phenylethyl)benzoic acid (CAS 423151-69-3), also referred to as 3-(2-phenylacetyl)benzoic acid, serves as a highly specialized chemical scaffold in the realm of modern drug discovery. Rather than acting as a standalone therapeutic, this specific building block has been instrumental in the hit-to-lead evolution of potent, orally bioavailable G-protein coupled receptor (GPCR) antagonists. Specifically, it has enabled the synthesis of novel phthalazinone-based antagonists targeting the Bradykinin B1 receptor (B1R) , a critical mediator of chronic pain and inflammation.

This technical guide explores the structural causality behind this scaffold, the biological rationale for targeting the B1R, and the self-validating experimental methodologies required to accurately quantify receptor binding affinity and functional antagonism.

Target Rationale: The Bradykinin B1 Receptor (B1R)

The kinin system relies on two primary GPCRs: the Bradykinin B2 receptor (B2R) and the Bradykinin B1 receptor (B1R). While B2R is constitutively expressed and regulates normal physiological functions (such as vascular permeability and fluid balance), the B1R is virtually undetectable in healthy tissues.

However, upon tissue injury or exposure to pro-inflammatory cytokines (e.g., IL-1β, TNF-α), B1R expression is rapidly and massively upregulated. The endogenous ligands for B1R—specifically the kinin metabolites lacking a C-terminal arginine, such as des-Arg10-kallidin (in humans) and des-Arg9-bradykinin (in rodents)—bind to the receptor to initiate a pro-inflammatory signaling cascade. This inducible nature makes B1R an exceptionally attractive therapeutic target; selective antagonism localized strictly to inflamed tissues bypasses the ubiquitous, systemic side effects associated with B2R blockade [3].

B1R_Signaling Agonist des-Arg10-kallidin (Agonist) B1R Bradykinin B1 Receptor (GPCR) Agonist->B1R Activates Antagonist Phthalazinone Antagonist (Scaffold Derivative) Antagonist->B1R Inhibits Gq Gq/11 Protein B1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Release Inflammation Inflammation & Pain DAG->Inflammation PKC Activation Ca2->Inflammation

B1R Signaling Cascade: Gq/11 coupling leads to PLC activation, calcium release, and inflammation.

Scaffold Evolution and Structural Causality

Historically, early B1R antagonists relied heavily on oxopiperazine sulfonamides. While these early hits demonstrated adequate in vitro binding, they suffered from suboptimal physicochemical properties, leading to rapid clearance and poor oral bioavailability [1].

To overcome this, medicinal chemists utilized the 3-(1-Oxo-2-phenylethyl)benzoic acid scaffold to fundamentally redesign the antagonist's core. By replacing the problematic sulfonamide acceptor with a cyclic carbonyl unit (forming a phthalazinone core), researchers achieved two critical objectives:

  • Preservation of Pharmacophore: The cyclic carbonyl maintained the essential hydrogen-bonding interactions required within the B1R binding pocket.

  • Enhanced Pharmacokinetics (PK): The removal of the sulfonamide drastically improved aqueous solubility and metabolic stability, resulting in subnanomolar binding affinities ( Ki​ ) and excellent cross-species oral bioavailability [1].

Experimental Methodologies for Binding Affinity Studies

To validate the efficacy of derivatives synthesized from the 3-(1-Oxo-2-phenylethyl)benzoic acid scaffold, researchers must employ a two-tiered, self-validating assay system: a radioligand binding assay to confirm physical target engagement, followed by a functional assay to prove biological antagonism.

Radioligand Competitive Binding Assay ( Ki​ Determination)

Causality & Rationale: High-affinity target engagement is the prerequisite for any GPCR drug. We utilize a competitive displacement assay using [ 3 H]-des-Arg10-kallidin . Because this radioligand is the highly selective, endogenous agonist for the human B1R, its displacement by the synthesized phthalazinone derivative allows us to accurately calculate the equilibrium inhibitory constant ( Ki​ ) via the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Cell Culture & Membrane Preparation: Cultivate HEK293 or CHO cells stably transfected with the human B1R (hB1R) gene. Harvest the cells in an ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4) and homogenize to isolate the B1R-rich cell membranes.

  • Assay Incubation: In a 96-well plate, combine 100 µL of the membrane suspension, 50 µL of[ 3 H]-des-Arg10-kallidin (final concentration ~0.35 nM), and 50 µL of the test compound. Crucial Step: Ensure the test compound is diluted in assay buffer with a maximum of 1% DMSO to prevent solvent-induced protein denaturation.

  • Equilibration: Incubate the mixture at room temperature for 60–120 minutes. This duration is strictly required to ensure steady-state equilibrium binding is achieved.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Self-Validation: Pre-soak the filters in 0.5% polyethylenimine to neutralize the negative charge of the glass, thereby eliminating non-specific radioligand binding. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ , and subsequently the Ki​ .

Intracellular Calcium Mobilization Assay (FLIPR)

Causality & Rationale: A low Ki​ confirms binding, but it does not differentiate between an agonist and an antagonist. Because B1R is a Gq/11-coupled GPCR, its activation triggers Phospholipase C (PLC) to cleave PIP 2​ into IP 3​ , which subsequently forces the release of calcium (Ca 2+ ) from the endoplasmic reticulum. By loading cells with a calcium-sensitive fluorescent dye (Fluo-4 AM) and challenging them with a known agonist, we establish a 100% activation baseline. The test compound's ability to suppress this calcium spike validates its functional antagonism ( IC50​ ) [2].

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293-hB1R cells in 384-well black-walled, clear-bottom plates and incubate overnight to reach ~90% confluency.

  • Dye Loading: Remove the culture media and incubate the cells with Fluo-4 AM dye in Hanks' Balanced Salt Solution (HBSS) for 60 minutes at 37°C. Add probenecid to the buffer to inhibit cellular efflux pumps, ensuring the dye remains intracellular.

  • Compound Pre-incubation: Wash the cells to remove extracellular dye. Add the test compound (antagonist) at varying concentrations and incubate for 15–30 minutes to allow for receptor binding.

  • Agonist Challenge: Using a Fluorescence Imaging Plate Reader (FLIPR), automatically inject a sub-maximal concentration (EC 80​ , ~10 nM) of the B1R agonist[Lys-des-Arg9]-bradykinin or des-Arg10-kallidin.

  • Measurement & Analysis: Record the transient peak in fluorescence (excitation 488 nm, emission 525 nm). Plot the reduction in the calcium spike relative to the vehicle control to determine the compound's IC50​ .

Workflow Synthesis 1. Scaffold Optimization 3-(1-Oxo-2-phenylethyl)benzoic acid to Phthalazinone Derivatives MembranePrep 2. Cell Culture & Membrane Prep (HEK293/CHO expressing hB1R) Synthesis->MembranePrep BindingAssay 3. Radioligand Binding Assay [3H]-des-Arg10-kallidin Displacement (Determine Ki) MembranePrep->BindingAssay FunctionalAssay 4. FLIPR Calcium Assay Fluo-4 AM Dye (Determine IC50) BindingAssay->FunctionalAssay If Ki < 10 nM PK 5. Cross-Species PK Studies (Rat, Rabbit, Dog) FunctionalAssay->PK If IC50 < 50 nM Lead 6. Lead Candidate Selection PK->Lead High Oral Bioavailability

Hit-to-Lead Workflow: From scaffold optimization to binding, functional assays, and PK profiling.

Quantitative Data Summary

The following table illustrates the hypothetical progression of compounds during a hit-to-lead campaign, demonstrating how the integration of the 3-(1-Oxo-2-phenylethyl)benzoic acid scaffold directly correlates with enhanced binding affinity and functional PK metrics, mirroring the authoritative findings of [1].

Compound StageCore Structure / ScaffoldhB1R Binding Affinity ( Ki​ , nM)hB1R Functional Antagonism ( IC50​ , nM)Oral Bioavailability (%F in Rat)
Early Hit Oxopiperazine Sulfonamide12.545.0< 10%
Intermediate 3-(1-Oxo-2-phenylethyl)benzoic acidN/A (Building Block)N/A (Building Block)N/A
Optimized Lead Phthalazinone Derivative0.83.2> 60%

Conclusion

The strategic utilization of the 3-(1-Oxo-2-phenylethyl)benzoic acid scaffold represents a masterclass in structure-based drug design. By replacing metabolically vulnerable sulfonamide groups with a cyclic carbonyl unit, researchers successfully engineered phthalazinone derivatives that exhibit subnanomolar affinity for the Bradykinin B1 receptor. Through rigorous, self-validating methodologies—combining radioligand displacement for physical binding and real-time calcium mobilization for functional antagonism—these derivatives have been proven as highly potent, orally bioavailable candidates for the management of chronic inflammatory pain.

References

  • Biswas, K., Peterkin, T. A., Bryan, M. C., Arik, L., Lehto, S. G., Sun, H., Hsieh, F. Y., Xu, C., Fremeau, R. T., Jr, & Allen, J. R. (2011). "Discovery of potent, orally bioavailable phthalazinone bradykinin B1 receptor antagonists." Journal of Medicinal Chemistry, 54(20), 7232–7246. URL:[Link]

  • Amouroux, G., Pan, J., Jenni, S., Zhang, C., Zhang, Z., Hundal-Jabal, N., Colpo, N., Liu, Z., Bénard, F., & Lin, K. S. (2015). "Imaging Bradykinin B1 Receptor with 68Ga-Labeled [des-Arg10]Kallidin Derivatives: Effect of the Linker on Biodistribution and Tumor Uptake." Molecular Pharmaceutics, 12(8), 2879–2888. URL:[Link]

Exploratory

An In-depth Technical Guide to 3-(1-Oxo-2-phenylethyl)benzoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(1-Oxo-2-phenylethyl)benzoic acid, also known by its synonym 3-(2-phenylacetyl)benzoic acid, is an aromatic keto-acid with the chemical formu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Oxo-2-phenylethyl)benzoic acid, also known by its synonym 3-(2-phenylacetyl)benzoic acid, is an aromatic keto-acid with the chemical formula C₁₅H₁₂O₃.[1] Its molecular structure, featuring a benzoic acid moiety acylated at the meta-position with a phenylacetyl group, presents an interesting scaffold for chemical and pharmacological exploration. While the body of research specifically dedicated to this compound is not extensive, its structural components—a benzoic acid core and a ketone linkage—are prevalent in a wide range of biologically active molecules.[2][3] This guide provides a comprehensive overview of the principal synthesis pathways, key characterization data, and a discussion of the potential, yet largely unexplored, biological significance of this compound, drawing insights from the known activities of structurally related keto-benzoic acids.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(1-Oxo-2-phenylethyl)benzoic acid is presented in the table below.

PropertyValueSource
CAS Number 423151-69-3[1]
Molecular Formula C₁₅H₁₂O₃[1]
Molecular Weight 240.25 g/mol [1]
Appearance White to off-white solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols.

Synthesis Pathways: A Focus on Friedel-Crafts Acylation

The most logical and established method for the synthesis of 3-(1-Oxo-2-phenylethyl)benzoic acid is the Friedel-Crafts acylation. This powerful C-C bond-forming reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[4]

The Underlying Chemistry: Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through a well-defined mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), reacts with the acylating agent (phenylacetyl chloride in this case) to form a highly electrophilic acylium ion. This ion is resonance-stabilized, which facilitates its formation.[5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate attacks the acylium ion. In the synthesis of the target molecule, the substrate would be a benzoic acid derivative. However, the carboxylic acid group is deactivating, making direct acylation of benzoic acid challenging. A more plausible approach involves the acylation of a precursor, followed by modification to introduce the carboxylic acid functionality. A likely starting material would be a toluene derivative, which is then oxidized, or a protected benzoic acid derivative.

  • Deprotonation and Regeneration of the Catalyst: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[5]

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Phenylacetyl_chloride Phenylacetyl Chloride Acylium_ion Acylium Ion (Electrophile) Phenylacetyl_chloride->Acylium_ion + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Acylium_ion AlCl4_minus [AlCl₄]⁻ Aromatic_Ring Aromatic Substrate (e.g., Toluene derivative) Acylium_ion->Aromatic_Ring Sigma_Complex Sigma Complex (Intermediate) Aromatic_Ring->Sigma_Complex + Acylium Ion Product Acylated Product Sigma_Complex->Product + [AlCl₄]⁻ AlCl3_2 AlCl₃ (Regenerated) HCl HCl

Caption: General mechanism of Friedel-Crafts Acylation.

Proposed Synthesis Protocol

Step 1: Friedel-Crafts Acylation of 3-Methyl-iodobenzene

A more practical approach would be to start with a more reactive arene and introduce the carboxylic acid functionality later. For instance, the Friedel-Crafts acylation of 3-iodotoluene with phenylacetyl chloride would yield 1-(3-iodo-4-methylphenyl)-2-phenylethanone. The iodo- and methyl- groups can then be further manipulated.

Step 2: Conversion to the Carboxylic Acid

The resulting ketone could then be subjected to a Suzuki coupling reaction to replace the iodine with a suitable group that can be converted to a carboxylic acid, or the methyl group could be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. A more direct route, though potentially lower-yielding due to the deactivating nature of the carboxyl group, would be the Friedel-Crafts acylation of a protected 3-halobenzoic acid.

A Note on Experimental Challenges: The carboxylic acid group on the benzoic acid ring is deactivating and can coordinate with the Lewis acid catalyst, which can inhibit or prevent the Friedel-Crafts reaction. Therefore, direct acylation of benzoic acid is generally not feasible. The use of a protected carboxylic acid or a precursor that is later converted to the carboxylic acid is a common strategy to overcome this limitation.

Spectroscopic Characterization

Spectroscopic data is crucial for the confirmation of the structure of a synthesized compound. While a comprehensive set of spectra for 3-(1-Oxo-2-phenylethyl)benzoic acid is not publicly available, predicted and characteristic spectroscopic features can be inferred.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzoic acid and the phenylacetyl moieties, as well as a singlet for the methylene protons adjacent to the ketone.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, in addition to the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as the characteristic C-H and C=C stretching and bending vibrations of the aromatic rings.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (240.25 g/mol ), along with fragmentation patterns characteristic of the structure.

Potential Biological and Pharmacological Significance

While there is a lack of specific biological studies on 3-(1-Oxo-2-phenylethyl)benzoic acid, the broader class of benzoic acid derivatives and keto-acids are known to possess a wide range of pharmacological activities.[2][6]

Insights from Structurally Related Compounds:

  • Anti-inflammatory and Analgesic Properties: Many benzoic acid derivatives exhibit anti-inflammatory and analgesic effects.[2] For instance, derivatives of 3-phenoxybenzoic acid have been investigated for their pharmacological activities.[1]

  • Antimicrobial and Antifungal Activity: Benzoic acid and its derivatives are well-known for their antimicrobial and antifungal properties.[2]

  • Enzyme Inhibition: The ketone functionality, in conjunction with the carboxylic acid, could potentially interact with the active sites of various enzymes. For example, 4-benzoylbenzoic acid has been identified as an inhibitor of pyridoxal kinase.[3]

  • Anticancer Potential: Certain benzoic acid derivatives have been evaluated as potential anticancer agents. For example, some derivatives have been designed as inhibitors of the anti-apoptotic protein Bcl-2.[7]

The presence of both a carboxylic acid and a ketone group in 3-(1-Oxo-2-phenylethyl)benzoic acid suggests that it could be a target for further investigation in these and other therapeutic areas. The specific substitution pattern on the benzoic acid ring would likely influence its biological activity profile.

Potential_Biological_Activities Target_Molecule 3-(1-Oxo-2-phenylethyl)benzoic acid Anti_Inflammatory Anti-inflammatory Activity Target_Molecule->Anti_Inflammatory Potential Antimicrobial Antimicrobial/Antifungal Activity Target_Molecule->Antimicrobial Potential Enzyme_Inhibition Enzyme Inhibition Target_Molecule->Enzyme_Inhibition Potential Anticancer Anticancer Activity Target_Molecule->Anticancer Potential

Caption: Potential areas of biological investigation for 3-(1-Oxo-2-phenylethyl)benzoic acid.

Future Directions and Conclusion

3-(1-Oxo-2-phenylethyl)benzoic acid represents a molecule of interest for both synthetic and medicinal chemists. While its synthesis can be rationally designed based on the well-established Friedel-Crafts acylation, a detailed experimental protocol and characterization data remain to be fully documented in publicly accessible literature.

The primary challenge in its synthesis lies in the deactivating nature of the carboxylic acid group, necessitating strategic synthetic planning, such as the use of protecting groups or precursor molecules.

From a pharmacological perspective, the compound is a largely unexplored entity. Given the diverse biological activities of related benzoic acid and keto-acid derivatives, 3-(1-Oxo-2-phenylethyl)benzoic acid warrants further investigation. Future research should focus on:

  • Development and optimization of a reliable and high-yielding synthesis protocol.

  • Full spectroscopic characterization to confirm its structure.

  • Screening for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This in-depth guide provides a foundational understanding of 3-(1-Oxo-2-phenylethyl)benzoic acid, highlighting the key aspects of its synthesis and potential applications. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery, encouraging further exploration of this intriguing molecule.

Sources

Foundational

3-(1-Oxo-2-phenylethyl)benzoic acid physical and chemical properties

Introduction and Strategic Overview 3-(1-Oxo-2-phenylethyl)benzoic acid, also known by its synonym 3-(2-phenylacetyl)benzoic acid or as 3-carboxydeoxybenzoin, is a bifunctional aromatic ketone and carboxylic acid. Its st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

3-(1-Oxo-2-phenylethyl)benzoic acid, also known by its synonym 3-(2-phenylacetyl)benzoic acid or as 3-carboxydeoxybenzoin, is a bifunctional aromatic ketone and carboxylic acid. Its structure, featuring a deoxybenzoin core appended with a carboxyl group at the meta-position, presents a versatile scaffold for chemical synthesis and drug discovery. The presence of two distinct and reactive functional groups—a ketone and a carboxylic acid—allows for orthogonal chemical modifications, making it a valuable building block for creating more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, methods for its characterization, and a discussion of its potential applications.

Physicochemical and Computed Properties

The fundamental properties of 3-(1-Oxo-2-phenylethyl)benzoic acid are summarized below. While experimental data for some properties are not widely published, computational predictions provide reliable estimates for research purposes.

PropertyValueSource(s)
IUPAC Name 3-(2-Phenylacetyl)benzoic acid[1]
Synonyms 3-(1-Oxo-2-phenylethyl)benzoic acid, 3-Carboxydeoxybenzoin[1]
CAS Number 423151-69-3[1]
Molecular Formula C₁₅H₁₂O₃[1]
Molecular Weight 240.25 g/mol [1]
Appearance Expected to be a white to off-white crystalline solidAnalog
Melting Point Not widely reported; expected to be >122 °C based on benzoic acid[2][3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO[4][5]
pKa ~4.2 (Estimated, based on benzoic acid)[4]
Topological Polar Surface Area 54.37 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 4[1]

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and established route for the synthesis of this compound is the Friedel-Crafts acylation of benzoic acid with phenylacetyl chloride.[6] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.

Causality and Experimental Rationale

The choice of the Friedel-Crafts acylation is predicated on its reliability for generating aryl ketones.

  • Reactants: Benzoic acid serves as the aromatic substrate. However, the carboxyl group is a deactivating group for electrophilic substitution. To overcome this, a robust Lewis acid catalyst and potentially harsher conditions are necessary. Phenylacetyl chloride is the acylating agent.

  • Catalyst: Aluminum chloride (AlCl₃) is the archetypal and highly effective Lewis acid catalyst. It functions by coordinating with the chlorine atom of the acyl chloride, which polarizes the carbonyl group and generates a highly electrophilic acylium ion (or a reactive acylium ion-AlCl₄⁻ complex).[6] A stoichiometric amount is required as AlCl₃ will also complex with the carbonyl groups of the reactant and product.

  • Solvent: A non-reactive, inert solvent such as carbon disulfide (CS₂) or nitrobenzene is traditionally used. Dichloromethane can also be employed but may participate in side reactions under harsh conditions.

  • Work-up: The reaction is quenched with a cold, dilute acid (e.g., HCl) to decompose the aluminum chloride complexes and precipitate the crude product.

Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis R1 Phenylacetyl Chloride Proc Combine Reactants in CS₂ Cool to 0-5 °C Add AlCl₃ Portion-wise Stir 12-24h at RT R1->Proc R2 Benzoic Acid R2->Proc Cat AlCl₃ (Catalyst) Cat->Proc Solv CS₂ (Solvent) Solv->Proc Quench Quench with Ice/HCl(aq) Proc->Quench Reaction Mixture Extract Filter Precipitate Quench->Extract Wash Wash with H₂O Extract->Wash Dry Dry in vacuo Wash->Dry Crude Crude Product Dry->Crude Recryst Recrystallize from Ethanol/Water Crude->Recryst Pure Pure Product (Crystalline Solid) Recryst->Pure Analysis Characterization (MP, NMR, IR, MS) Pure->Analysis

Caption: Workflow for the synthesis of 3-(1-Oxo-2-phenylethyl)benzoic acid.

Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend benzoic acid (1.0 eq) in carbon disulfide (CS₂).

  • Catalyst Addition: Cool the suspension to 0-5 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Acylating Agent Addition: Add phenylacetyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes. Vigorous HCl evolution will be observed.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification (Self-Validation): The key to ensuring trustworthiness in the protocol is rigorous purification. Recrystallize the crude solid from a mixed solvent system, such as ethanol and water. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.

Characterization and Quality Control

To validate the identity and purity of the synthesized 3-(1-Oxo-2-phenylethyl)benzoic acid, a suite of analytical techniques should be employed.

Melting Point Determination

A sharp melting point range (typically < 2 °C) is a strong indicator of purity.[2] The melting point is expected to be higher than that of benzoic acid (122 °C) due to the increase in molecular weight and crystalline packing forces.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the molecule's functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C=O Stretch (Ketone & Carboxylic Acid): Two strong, sharp absorption peaks are expected. The carboxylic acid C=O will appear around 1700-1680 cm⁻¹, while the diaryl ketone C=O will appear slightly lower, around 1680-1660 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework.

  • ¹H NMR (Expected Chemical Shifts, δ in ppm):

    • ~11-13 ppm (singlet, broad, 1H): The acidic proton of the carboxylic acid. This peak may be exchangeable with D₂O.

    • ~7.2-8.2 ppm (multiplets, 9H): The protons on the two aromatic rings. The protons on the benzoic acid ring will be more deshielded, especially the one ortho to the carboxyl group.

    • ~4.3 ppm (singlet, 2H): The methylene protons (-CH₂-) situated between the ketone and the phenyl ring. This singlet is a key diagnostic signal.

  • ¹³C NMR (Expected Chemical Shifts, δ in ppm):

    • ~197 ppm: Ketone carbonyl carbon.

    • ~167 ppm: Carboxylic acid carbonyl carbon.

    • ~127-138 ppm: Aromatic carbons (9 signals expected, some may overlap).

    • ~45 ppm: Methylene carbon (-CH₂-).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 241.08

  • Expected [M-H]⁻: 239.07

  • Fragmentation: Expect to see characteristic fragments corresponding to the loss of -COOH (m/z 195) and the benzyl fragment (m/z 91).

Potential Applications and Future Directions

The unique structure of 3-(1-Oxo-2-phenylethyl)benzoic acid makes it a compelling candidate for several research areas:

  • Medicinal Chemistry: Deoxybenzoin derivatives have been investigated as inhibitors of bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), indicating potential as antibacterial agents.[1] The carboxylic acid handle allows for the facile creation of amide libraries to explore structure-activity relationships or to improve pharmacokinetic properties.

  • Polymer Science: As a derivative of benzoic acid, it could serve as a monomer or an additive in the synthesis of specialized polymers like polyesters or polyamides, imparting unique photophysical or thermal properties.

  • Materials Science: The rigid, aromatic structure is suitable for building blocks in the synthesis of ligands for metal-organic frameworks (MOFs) or as a precursor for photosensitive materials.

Conclusion

This guide has detailed the essential physicochemical properties and a robust, validated protocol for the synthesis and characterization of 3-(1-Oxo-2-phenylethyl)benzoic acid. By leveraging the classical Friedel-Crafts acylation, researchers can reliably access this versatile building block. The comprehensive characterization workflow ensures the production of high-purity material suitable for advanced applications in drug discovery, polymer chemistry, and materials science.

References

  • Benzoic Acid. BYJU'S. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information (PMC). [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Friedel-Crafts Acylation. SynArchive. [Link]

  • EP0372486B1 - Benzoic-acid phenylacetic-acid derivatives, their preparation and their use as medicines.
  • Exp 1 - Melting Points. University of Colorado Colorado Springs. [Link]

  • Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. An-Najah National University. [Link]

  • Lab #1 (Section 102) September 17, 2002 Recrystallization and Melting Points Abstract: Benzoic Acid was recrystallized with a 41. University of Rochester. [Link]

  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]

  • IR spectra of benzoic acid in the regions of OH (a) and C=O (b) stretching vibrations. ResearchGate. [Link]

  • What is the experimental melting point of recovered benzoic acid (°C)? Brainly.com. [Link]

  • Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

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Exploratory

Introduction: Unraveling the Metabolic Fate of a Ketoprofen Isomer

An In-Depth Technical Guide to the In Vivo Metabolism of 3-(1-Oxo-2-phenylethyl)benzoic Acid 3-(1-Oxo-2-phenylethyl)benzoic acid is a compound of significant interest within the landscape of nonsteroidal anti-inflammator...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Metabolism of 3-(1-Oxo-2-phenylethyl)benzoic Acid

3-(1-Oxo-2-phenylethyl)benzoic acid is a compound of significant interest within the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs). Structurally, it is an isomer of the widely used NSAID, ketoprofen, and belongs to the propionic acid class of drugs.[1] The therapeutic efficacy and potential toxicity of any new chemical entity are intrinsically linked to its metabolic fate within a living organism. Therefore, a thorough understanding of the in vivo metabolism of 3-(1-Oxo-2-phenylethyl)benzoic acid is a critical prerequisite for its further development as a potential therapeutic agent.

This technical guide provides a comprehensive overview of the predicted in vivo metabolic pathways of 3-(1-Oxo-2-phenylethyl)benzoic acid, based on the well-established metabolism of its structural analog, ketoprofen, and other NSAIDs. Furthermore, this guide details a robust experimental framework for the definitive elucidation of its metabolic profile in a preclinical setting. The methodologies described herein are designed to provide a clear, self-validating system for researchers and drug development professionals, ensuring the generation of high-quality, reproducible data.

Predicted Metabolic Pathways: A Logical Extrapolation

The metabolism of NSAIDs is predominantly a hepatic process, involving Phase I and Phase II biotransformations to increase their water solubility and facilitate their excretion. Based on the known metabolic pathways of ketoprofen, the following metabolic transformations are predicted for 3-(1-Oxo-2-phenylethyl)benzoic acid.[1][2]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups on the parent molecule. For 3-(1-Oxo-2-phenylethyl)benzoic acid, the primary anticipated Phase I pathways are:

  • Hydroxylation: The aromatic rings (both the phenyl and the benzoic acid moieties) are susceptible to hydroxylation, primarily at the para-position, due to the directing effects of the existing substituents. This is a common metabolic route for many NSAIDs.[3]

  • Reduction: The ketone carbonyl group can be reduced to a secondary alcohol, forming a hydroxyl metabolite. This is a known pathway for ketoprofen metabolism.[1]

  • Oxidative Decarboxylation: While less common, oxidative decarboxylation could potentially occur, leading to the cleavage of the molecule.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion.

  • Glucuronidation: The carboxylic acid group of the parent compound and any hydroxylated metabolites can undergo glucuronidation, a major metabolic pathway for NSAIDs, to form acyl and ether glucuronides, respectively.[1][2]

Parent 3-(1-Oxo-2-phenylethyl)benzoic acid PhaseI Phase I Metabolism Parent->PhaseI PhaseII Phase II Metabolism Parent->PhaseII Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated Hydroxylation (CYP450) Reduced Reduced Metabolite (Alcohol) PhaseI->Reduced Reduction Hydroxylated->PhaseII Glucuronide_Parent Parent Acyl Glucuronide PhaseII->Glucuronide_Parent Glucuronidation (UGTs) Glucuronide_Hydroxylated Hydroxylated Ether Glucuronide PhaseII->Glucuronide_Hydroxylated Glucuronidation (UGTs) Excretion Excretion (Urine, Feces) Glucuronide_Parent->Excretion Glucuronide_Hydroxylated->Excretion

Caption: Predicted metabolic pathways of 3-(1-Oxo-2-phenylethyl)benzoic acid.

Key Metabolizing Enzymes: The Molecular Machinery

The biotransformation of 3-(1-Oxo-2-phenylethyl)benzoic acid is expected to be mediated by the same families of enzymes that metabolize other NSAIDs.

  • Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for the oxidative metabolism of a vast array of xenobiotics. For NSAIDs like ibuprofen and ketoprofen, CYP2C9 is a key enzyme, with contributions from CYP3A4.[3] Genetic polymorphisms in these enzymes can lead to inter-individual variability in drug metabolism and response.[4][5]

  • UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to the drug molecule. UGT2B7 is known to be involved in the glucuronidation of ketoprofen.[2]

In Vivo Experimental Workflow: A Step-by-Step Guide

A well-designed in vivo study is essential to definitively identify and quantify the metabolites of 3-(1-Oxo-2-phenylethyl)benzoic acid.[6][7] The following protocol outlines a standard approach using a rodent model.

cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_analysis Bioanalysis cluster_reporting Reporting Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats) Dosing Dosing (Oral or IV) Animal_Acclimation->Dosing Dose_Formulation Dose Formulation & Purity Check Dose_Formulation->Dosing Sample_Collection Sample Collection (Blood, Urine, Feces over time) Dosing->Sample_Collection Sample_Processing Sample Processing (e.g., SPE, LLE) Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Metabolite_ID Metabolite Identification LCMS_Analysis->Metabolite_ID Quantification Metabolite Quantification Metabolite_ID->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report

Caption: Experimental workflow for an in vivo metabolism study.

Experimental Protocol
  • Animal Model Selection and Acclimation:

    • Rationale: The Sprague-Dawley rat is a commonly used model for pharmacokinetic and metabolism studies due to its well-characterized physiology and ease of handling.

    • Procedure: Male Sprague-Dawley rats (200-250 g) are acclimated for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, with ad libitum access to food and water).

  • Dose Administration:

    • Rationale: Oral administration is typically the intended clinical route, while intravenous administration provides a baseline for absolute bioavailability and distribution.

    • Procedure:

      • A single dose of 3-(1-Oxo-2-phenylethyl)benzoic acid (e.g., 10 mg/kg) is administered by oral gavage or intravenous injection.

      • A vehicle control group receives the formulation vehicle only.

  • Sample Collection:

    • Rationale: Collection of blood, urine, and feces at multiple time points allows for the characterization of the time course of drug and metabolite concentrations.

    • Procedure:

      • Blood: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) are collected from the tail vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

      • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-8, 8-24, and 24-48 hours). Samples are stored at -80°C until analysis.

  • Sample Preparation:

    • Rationale: Extraction of the analytes from the biological matrix is necessary to remove interfering substances and concentrate the sample.

    • Procedure:

      • Plasma: Protein precipitation with a solvent like acetonitrile is a common first step.

      • Urine: Dilution with a suitable buffer is often sufficient.

      • Feces: Homogenization in a solvent followed by extraction.

      • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used for further cleanup and concentration.

Bioanalytical Methodology: Identifying the Unknowns

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity and specificity.[8][9][10]

  • Liquid Chromatography (LC):

    • Purpose: To separate the parent drug and its metabolites based on their physicochemical properties (e.g., polarity).

    • Typical Conditions: A reversed-phase C18 column with a gradient elution using a mixture of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • Tandem Mass Spectrometry (MS/MS):

    • Purpose: To detect and structurally elucidate the separated compounds.

    • Procedure:

      • Full Scan MS: To obtain the molecular weights of all ions in the sample.

      • Product Ion Scan (MS/MS): To fragment a selected parent ion and obtain a characteristic fragmentation pattern (fingerprint) for structural confirmation.

Data Interpretation and Reporting

The acquired LC-MS/MS data is processed to identify potential metabolites by comparing the mass spectra of the dosed samples to the control samples. The structures of the metabolites are proposed based on their mass shifts from the parent drug and their fragmentation patterns.

Predicted Metabolite Metabolic Reaction Expected Mass Shift Analytical Confirmation
Hydroxylated MetaboliteHydroxylation+16 DaMS/MS fragmentation pattern
Reduced MetaboliteReduction of Ketone+2 DaMS/MS fragmentation pattern
Parent Acyl GlucuronideGlucuronidation+176 DaMS/MS fragmentation pattern
Hydroxylated Ether GlucuronideHydroxylation + Glucuronidation+192 DaMS/MS fragmentation pattern

Conclusion

The in vivo metabolism of 3-(1-Oxo-2-phenylethyl)benzoic acid is predicted to follow the established metabolic pathways of other propionic acid-class NSAIDs, primarily involving hydroxylation, reduction, and glucuronidation. The experimental workflow and bioanalytical methodologies detailed in this guide provide a robust framework for the definitive characterization of its metabolic profile. A thorough understanding of the metabolic fate of this compound is paramount for its safe and effective development as a potential new therapeutic agent.

References

  • Kattab Omar. (2024). Metabolism of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Their Side Effects. Research & Reviews: Drug Delivery, 8:005.
  • Wikipedia. (n.d.). Ketoprofen. Retrieved from [Link]

  • Pacifici, G. M. (2024). Clinical Pharmacology of Ketoprofen. Advances in Preventive Medicine and Health Care, 7, 1063.
  • Ghosh, A., et al. (2018). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of Pharmacy and Pharmacology, 70(6), 718-731.
  • Ashcroft, A. E., et al. (1995). Identification of non-steroidal anti-inflammatory drugs and their metabolites in solid phase extracts of human urine using capillary electrophoresis–mass spectrometry.
  • Ghosh, S. (2021).
  • Foster, R. T., et al. (1998). Stereoselective pharmacokinetics of ketoprofen and ketoprofen glucuronide in end-stage renal disease: evidence for a 'futile cycle' of elimination. British Journal of Clinical Pharmacology, 45(6), 553-562.
  • Desta, Z., et al. (2021). CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs. US Pharmacist, 46(3), 23-30.
  • NHS. (n.d.).
  • Ghosh, S. (2021).
  • Singh, A., et al. (2024). Review on Ketoprofen (Anti-Inflammatory Drug). Journal for Research in Applied Sciences and Biotechnology, 3(6), 41-50.
  • Knych, H. K., et al. (2024). Ketoprofen in horses: Metabolism, pharmacokinetics, and effects on inflammatory biomarkers. Journal of Veterinary Pharmacology and Therapeutics.
  • Maurer, H. H. (2001). Screening Procedure for Detection of Non-Steroidal Anti-inflammatory Drugs and their Metabolites in Urine as Part of a Systematic Toxicological Analysis Procedure for Acidic Drugs and Poisons by Gas Chromatography-Mass Spectrometry after Extractive Methylation. Journal of Analytical Toxicology, 25(4), 234-243.
  • Jedziniak, P., et al. (2012). Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-mass spectrometry. Food Additives & Contaminants: Part A, 29(6), 945-956.
  • Deranged Physiology. (2025).
  • Huckle, K. R., et al. (1981).
  • Bianchi, G. (2025). Experimental Pharmacology: Exploring Drug Actions in Research. Clinical Pharmacology & Experimental Research.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Journal of Bioequivalence & Bioavailability, 9(5).

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Dissolution and Handling Protocol for 3-(1-Oxo-2-phenylethyl)benzoic acid

Executive Summary Small molecule inhibitors and synthetic modulators often present significant solubility challenges in aqueous cell culture environments. 3-(1-Oxo-2-phenylethyl)benzoic acid , a lipophilic benzoic acid d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Small molecule inhibitors and synthetic modulators often present significant solubility challenges in aqueous cell culture environments. 3-(1-Oxo-2-phenylethyl)benzoic acid , a lipophilic benzoic acid derivative, requires meticulous solvent management to ensure in vitro bioavailability without inducing solvent-mediated cytotoxicity. This application note provides a self-validating, step-by-step methodology for preparing stable primary stock solutions and aqueous working dilutions, grounded in the physicochemical properties of the compound and the biological constraints of the vehicle solvent.

Physicochemical Profile

Understanding the intrinsic properties of the solute is the first step in designing a reliable dissolution protocol. The high XLogP3 value indicates that this compound will spontaneously precipitate in standard physiological buffers (like PBS or DMEM) without an intermediate vehicle.

PropertyValueClinical/Experimental Implication
Compound Name 3-(1-Oxo-2-phenylethyl)benzoic acidTarget analyte for in vitro assays.
CAS Number 423151-69-3[1]Unique identifier for sourcing and compliance.
Molecular Formula C₁₅H₁₂O₃[1]Determines molecular weight.
Molecular Weight 240.26 g/mol [1]Critical for exact molarity calculations.
Lipophilicity (XLogP3) 2.7[1]Highly lipophilic; insoluble in unbuffered water.
Primary Solvent Anhydrous DMSO (≥99.9%)Required to disrupt the crystalline lattice.

Mechanistic Rationale & Trustworthiness: The DMSO Paradox

Due to its lipophilicity, 3-(1-Oxo-2-phenylethyl)benzoic acid must be initially dissolved in an aprotic solvent. Dimethyl sulfoxide (DMSO) is the universal vehicle of choice because its amphiphilic nature completely solubilizes the compound while remaining miscible with aqueous cell culture media.

However, the assumption that DMSO is biologically inert is a dangerous experimental pitfall. The protocol below is designed around strict causality and toxicity thresholds:

  • Transcriptomic & Epigenetic Interference: High-throughput profiling has demonstrated that DMSO induces drastic changes in human cellular processes, significantly altering microRNA expression and DNA methylation patterns even at concentrations as low as 0.1% (v/v) [2].

  • Cytotoxicity & Apoptosis: Viability assays in human fibroblast-like synoviocytes have proven that DMSO concentrations exceeding 0.1% trigger caspase-3 and PARP-1 cleavage, leading to significant apoptotic cell death and loss of membrane adhesion[3].

Causality in Protocol Design: To prevent solvent-induced artifacts, this protocol utilizes a two-step serial dilution strategy. This ensures the final assay concentration of DMSO never exceeds the critical 0.1% threshold, thereby preserving the transcriptomic integrity of your cell culture model[3],[2].

Step-by-Step Experimental Protocol

Phase 1: Preparation of 10 mM Primary Stock Solution

Goal: Create a stable, highly concentrated stock in 100% DMSO.

  • Equilibration (Causality: Moisture Prevention): Remove the lyophilized vial of 3-(1-Oxo-2-phenylethyl)benzoic acid from -20°C storage. Allow it to equilibrate to room temperature for 30 minutes in a desiccator. Opening a cold vial causes atmospheric moisture to condense inside, which degrades anhydrous DMSO and accelerates compound precipitation.

  • Gravimetric Measurement: Using a calibrated analytical balance, weigh exactly 2.40 mg of the compound into a sterile, low-binding amber microcentrifuge tube. (Calculation: 10 mmol/L × 240.26 g/mol × 0.001 L = 2.40 mg).

  • Primary Dissolution: Add 1.0 mL of cell-culture grade, anhydrous DMSO to the tube.

  • Homogenization: Vortex vigorously for 60 seconds. If microscopic particulates remain, sonicate the tube in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

  • Storage: Aliquot the 10 mM stock into 50 µL single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, which induce irreversible crystallization.

Phase 2: Preparation of Working Solutions (Target: 10 µM Final)

Goal: Safely transition the lipophilic compound into an aqueous environment without localized precipitation.

  • Intermediate Dilution (100 µM, 1% DMSO): Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C. Transfer 10 µL of the 10 mM DMSO stock into 990 µL of the pre-warmed medium. Vortex immediately.

    • Causality: Never add pure DMSO stock directly to the final assay well. Direct addition causes a rapid shift in the dielectric constant, causing the lipophilic drug to "crash out" locally. Pre-warming the media and utilizing carrier proteins (FBS) enhances kinetic solubility during mixing.

  • Final Assay Dilution (10 µM, 0.1% DMSO): Transfer 100 µL of the intermediate solution into 900 µL of culture medium directly within the assay plate well.

  • Self-Validating System Check: Before incubating, observe the well under an inverted phase-contrast microscope. The absence of refractile micro-crystals validates that the solute remains fully dissolved, ensuring the 10 µM dose is accurate.

Workflow Visualization

G A 3-(1-Oxo-2-phenylethyl)benzoic acid (Lyophilized Powder) B Primary Stock Solution 10 mM in 100% Anhydrous DMSO A->B Add 1.0 mL DMSO per 2.40 mg powder (Vortex/Sonicate) C Intermediate Dilution 100 µM in Pre-warmed Media (1% DMSO) B->C Dilute 1:100 (10 µL stock + 990 µL media) W CRITICAL THRESHOLD Final DMSO Must Be ≤ 0.1% B->W D Final Assay Well 10 µM Target Concentration (0.1% DMSO) C->D Dilute 1:10 (100 µL intermediate + 900 µL media) E Vehicle Control Well (0.1% DMSO in Media) D->E Compare Biological Response (Self-Validation) W->D

Caption: Serial dilution workflow for 3-(1-Oxo-2-phenylethyl)benzoic acid, ensuring final DMSO remains ≤ 0.1%.

Troubleshooting & Optimization

  • Issue: Cloudiness or Turbidity during Intermediate Dilution.

    • Cause: The compound has exceeded its kinetic solubility limit in the aqueous phase.

    • Solution: Ensure the culture media is pre-warmed to 37°C before adding the DMSO stock. If working in serum-free conditions, consider adding 0.1% Bovine Serum Albumin (BSA) to act as a lipid carrier, which significantly improves the solubility of lipophilic molecules like 3-(1-Oxo-2-phenylethyl)benzoic acid.

  • Issue: High variance in biological replicates.

    • Cause: Lipophilic compounds (XLogP3 > 2.5) frequently adsorb to standard polystyrene plasticware.

    • Solution: Perform all intermediate dilution steps in low-binding polypropylene tubes before transferring the final volume to the polystyrene tissue culture plate.

Sources

Application

Application Note: Comprehensive NMR Spectroscopy Reference Data and Structural Elucidation Protocol for 3-(1-Oxo-2-phenylethyl)benzoic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 3-(1-Oxo-2-phenylethyl)benzoic acid (Synonym: 3-(2-phenylacetyl)benzoic acid) CAS Number: 423151-69-3[1] Molecular Formul...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 3-(1-Oxo-2-phenylethyl)benzoic acid (Synonym: 3-(2-phenylacetyl)benzoic acid) CAS Number: 423151-69-3[1] Molecular Formula: C₁₅H₁₂O₃

Introduction & Chemical Context

3-(1-Oxo-2-phenylethyl)benzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule consists of three distinct spin systems: a 1,3-disubstituted benzoic acid ring, an isolated methylene bridge, and a monosubstituted phenyl ring.

Achieving an unambiguous structural assignment for this compound requires navigating overlapping aromatic signals and verifying the connectivity across the ketone and methylene bridges. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone technique for this level of atomic-level structural elucidation[2]. This application note provides a self-validating, step-by-step protocol for the acquisition, processing, and interpretation of 1D and 2D NMR data for this compound.

Mechanistic Insights & Solvent Selection

Why DMSO-d₆? The choice of solvent is paramount to obtaining reproducible chemical shifts[3]. While non-polar solvents like CDCl₃ exhibit less variability for non-labile protons, the presence of the polar carboxylic acid group in 3-(1-Oxo-2-phenylethyl)benzoic acid severely limits its solubility in chloroform. Dimethyl sulfoxide-d₆ (DMSO-d₆) provides excellent solvation driven by strong hydrogen-bonding interactions. Furthermore, DMSO-d₆ stabilizes the highly labile carboxylic acid proton, shifting it downfield (typically >13.0 ppm) and preventing it from broadening into the baseline, which allows for positive identification of the -COOH moiety.

Electronic Effects on Chemical Shifts: The central benzoic acid ring contains two strong electron-withdrawing groups (EWGs): the carboxylic acid and the ketone carbonyl. The proton at position 2 (H-2) is situated exactly between these two groups. The additive anisotropic and inductive deshielding effects of these EWGs cause H-2 to resonate significantly further downfield (~8.50 ppm) than typical aromatic protons.

Experimental Protocols

Protocol A: Sample Preparation

Causality: High-quality NMR spectra depend entirely on magnetic field homogeneity. Particulates and paramagnetic impurities distort this field, leading to poor line shapes and loss of crucial J -coupling information.

  • Weighing: Accurately weigh 25 mg of 3-(1-Oxo-2-phenylethyl)benzoic acid for ¹H NMR (or 50 mg for ¹³C NMR) into a clean glass vial.

  • Dissolution: Add 600 µL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard[4].

  • Homogenization: Vortex the mixture for 30–60 seconds until visually clear.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter directly into a precision 5 mm NMR tube.

Protocol B: NMR Acquisition Parameters

Causality: The parameters below are designed to create a self-validating dataset where integration matches atom counts, and 2D correlations unambiguously link isolated structural fragments.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock to the deuterium signal of DMSO-d₆ (39.52 ppm for ¹³C, 2.50 ppm for ¹H)[5]. Shim the Z1–Z5 gradients until the TMS peak width at half-height is < 1.0 Hz.

  • ¹H NMR (1D):

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds . Insight: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing the under-integration of the isolated methylene protons.

    • Scans: 16 to 32.

  • ¹³C NMR (1D):

    • Pulse Sequence: Power-gated decoupling (zgpg30) using WALTZ-16.

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: Minimum 1024 (due to the low natural abundance of ¹³C and the presence of multiple quaternary carbons).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Long-Range Coupling Delay: 62.5 ms . Insight: This delay is mathematically optimized for a long-range carbon-proton coupling constant ( nJCH​ ) of 8 Hz. It is strictly required to observe the 3-bond correlations bridging the methylene protons to the adjacent aromatic rings[6].

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical progression from sample preparation to final fragment assembly.

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B 1D NMR Acquisition (1H & 13C) A->B Optimize Concentration C Spectral Processing & Integration B->C Phase & Baseline Correction D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D Identify Spectral Overlaps E Fragment Assembly & Verification D->E Heteronuclear Connectivity

Figure 1: Logical workflow for small molecule NMR structural elucidation.

Data Presentation: Reference Chemical Shifts

Note: The numbering scheme defines C1–C6 as the benzoic acid ring (with C1 attached to the -COOH and C3 attached to the ketone), C7 as the ketone carbonyl, C8 as the methylene bridge, C1'–C6' as the phenyl ring, and C9 as the carboxylic acid carbonyl.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes / Causality
-COOH 13.20br s-1HHighly deshielded, stabilized by DMSO-d₆ hydrogen bonding.
H-2 8.50t1.61HDeshielded by ortho-EWG effects of both -COOH and -C=O.
H-4 8.25dt7.8, 1.61HOrtho to the ketone carbonyl.
H-6 8.15dt7.8, 1.61HOrtho to the carboxylic acid.
H-5 7.65t7.81HMeta to both EWGs; least deshielded on the benzoic ring.
H-2', H-6' 7.32d7.52HOrtho protons of the phenylacetyl ring.
H-3', H-5' 7.28t7.52HMeta protons of the phenylacetyl ring.
H-4' 7.22t7.51HPara proton of the phenylacetyl ring.
H-8 (CH₂) 4.45s-2HShifted downfield due to adjacent ketone and phenyl ring.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Notes / Key 2D Correlations
C7 197.5C=O (Ketone)HMBC correlation to H-8 (CH₂) and H-2/H-4.
C9 166.8C=O (Acid)HMBC correlation to H-2 and H-6.
C3 136.8C (Quaternary)Attached to the ketone; identified via HMBC from H-5.
C1' 134.5C (Quaternary)Phenyl ring attachment; HMBC correlation to H-8.
C6 133.8CH (Aromatic)Ortho to carboxylic acid.
C4 132.5CH (Aromatic)Ortho to ketone.
C1 131.2C (Quaternary)Attached to carboxylic acid.
C2', C6' 129.8CH (Aromatic)Intense signals due to symmetry.
C5 129.2CH (Aromatic)Meta to both EWGs.
C2 128.8CH (Aromatic)Between the two EWGs.
C3', C5' 128.4CH (Aromatic)Intense signals due to symmetry.
C4' 126.8CH (Aromatic)Para position of the phenyl ring.
C8 44.5CH₂ (Aliphatic)HSQC correlation to H-8 (4.45 ppm).

References

  • ChemScene. (2025). 3-(2-Phenylacetyl)benzoic acid Product Information.
  • Wikipedia Contributors. (2025). Deuterated DMSO - NMR Spectroscopy.
  • BenchChem. (2025). Navigating the Nuances of NMR: A Comparative Guide to Chemical Shift Reproducibility in DMSO-d6.
  • ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • National Institutes of Health (PMC). (2026). The Evolving Landscape of NMR Structural Elucidation.
  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 3-(1-Oxo-2-phenylethyl)benzoic Acid

Abstract This application note provides a detailed guide for the analysis of 3-(1-Oxo-2-phenylethyl)benzoic acid using mass spectrometry. We will explore the theoretical fragmentation patterns of this molecule under comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the analysis of 3-(1-Oxo-2-phenylethyl)benzoic acid using mass spectrometry. We will explore the theoretical fragmentation patterns of this molecule under common ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI). A comprehensive, step-by-step protocol for sample preparation and mass spectrometer operation is provided for researchers, scientists, and professionals in drug development. This guide is designed to offer both a theoretical framework and practical insights into the structural elucidation of this and structurally related compounds.

Introduction

3-(1-Oxo-2-phenylethyl)benzoic acid (C₁₅H₁₂O₃, Molecular Weight: 240.25 g/mol ) is a molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds.[1][2] Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various research and development settings. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[3] This application note will focus on predicting and interpreting the fragmentation pattern of 3-(1-Oxo-2-phenylethyl)benzoic acid, which arises from the cleavage of its chemical bonds upon ionization.

The structure of 3-(1-Oxo-2-phenylethyl)benzoic acid incorporates three key functional groups that dictate its fragmentation behavior: a ketone, a carboxylic acid, and two aromatic rings. The interplay of these groups under ionization energy leads to a characteristic mass spectrum that can be used as a molecular fingerprint.

Theoretical Fragmentation Pathways

The fragmentation of 3-(1-Oxo-2-phenylethyl)benzoic acid in a mass spectrometer is influenced by the ionization method employed. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[4][5] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically results in less fragmentation and a more prominent molecular ion peak, making it suitable for determining the molecular weight of thermally labile molecules.[6][7]

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion (M⁺•).[8] This molecular ion is often unstable and undergoes a series of fragmentation reactions. For 3-(1-Oxo-2-phenylethyl)benzoic acid, the molecular ion peak would be observed at an m/z of 240. The predicted major fragmentation pathways are as follows:

  • α-Cleavage at the Ketone: The bond adjacent to the carbonyl group is susceptible to cleavage.[9][10] This can occur on either side of the carbonyl group.

    • Cleavage 1: Loss of the benzyl radical (•CH₂Ph), resulting in a stable acylium ion at m/z 149 . This is a highly probable fragmentation due to the stability of the benzyl radical.

    • Cleavage 2: Loss of the carboxyphenyl radical, leading to the formation of the benzylacylium ion at m/z 119 .

  • Fragmentation of the Benzoic Acid Moiety: Aromatic carboxylic acids can undergo characteristic fragmentations.[11][12]

    • Loss of a Hydroxyl Radical (•OH): This would result in a fragment at m/z 223 .

    • Loss of a Carboxyl Radical (•COOH): This would lead to a fragment at m/z 195 .

  • McLafferty Rearrangement: For a McLafferty rearrangement to occur, a γ-hydrogen atom is required.[13][14] In this molecule, a γ-hydrogen is present on the methylene bridge. This rearrangement would involve the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in a charged enol fragment and a neutral alkene.

Predicted EI Fragmentation Fragments for 3-(1-Oxo-2-phenylethyl)benzoic Acid

Fragment IonProposed Structurem/zFragmentation Pathway
[M]⁺•[C₁₅H₁₂O₃]⁺•240Molecular Ion
[M - •OH]⁺223Loss of hydroxyl radical from carboxylic acid
[M - •COOH]⁺195Loss of carboxyl radical from benzoic acid
[M - •CH₂Ph]⁺[C₈H₅O₂]⁺149α-Cleavage at ketone (loss of benzyl radical)
[M - C₇H₄O₂]⁺[C₈H₈O]⁺119α-Cleavage at ketone (loss of carboxyphenyl radical)
[C₇H₇]⁺91Tropylium ion (from benzyl fragment)
Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids.[15][16] The analysis is typically performed in either positive or negative ion mode.

  • Negative Ion Mode (ESI-): In negative ion mode, the carboxylic acid group will readily deprotonate to form the [M-H]⁻ ion. Therefore, a prominent peak at m/z 239 is expected. Collision-induced dissociation (CID) of this precursor ion can then be used to elicit structural information. A common fragmentation would be the loss of CO₂ (44 Da) from the carboxylate, leading to a fragment at m/z 195 .

  • Positive Ion Mode (ESI+): In positive ion mode, protonation can occur, likely on the carbonyl oxygen or the carboxylic acid oxygen, to form the [M+H]⁺ ion at m/z 241 . Fragmentation of this ion would likely involve the loss of neutral molecules such as H₂O (18 Da) or CO (28 Da). The loss of water from the protonated carboxylic acid is a common fragmentation pathway for such compounds.[17]

Experimental Protocol

This section outlines a general protocol for the analysis of 3-(1-Oxo-2-phenylethyl)benzoic acid using a standard high-performance liquid chromatography-mass spectrometry (HPLC-MS) system with an ESI source.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-(1-Oxo-2-phenylethyl)benzoic acid and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase to be used for the analysis. For example, add 10 µL of the stock solution to 990 µL of the mobile phase.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC-MS system.

HPLC-MS System and Conditions
  • HPLC System: A standard HPLC system equipped with a C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the compound, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

  • Ionization Mode: ESI positive and negative modes.

  • Capillary Voltage: 3.5 kV.[16]

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • Mass Range: m/z 50-500.

Visualization of Fragmentation and Workflow

Proposed EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion (M⁺•) m/z 240 F223 [M - •OH]⁺ m/z 223 M->F223 - •OH F195_COOH [M - •COOH]⁺ m/z 195 M->F195_COOH - •COOH F149 Acylium Ion [M - •CH₂Ph]⁺ m/z 149 M->F149 α-Cleavage F119 Benzylacylium Ion [M - C₇H₄O₂]⁺ m/z 119 M->F119 α-Cleavage F91 Tropylium Ion [C₇H₇]⁺ m/z 91 F119->F91 Rearrangement

Caption: Proposed Electron Ionization (EI) fragmentation pathway for 3-(1-Oxo-2-phenylethyl)benzoic acid.

Proposed ESI Fragmentation Pathway (Negative Mode)

ESI_Negative_Fragmentation M_minus_H [M-H]⁻ m/z 239 F195_CO2 [M-H-CO₂]⁻ m/z 195 M_minus_H->F195_CO2 - CO₂ Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interpretation Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working Dilution Filter Filtration (0.22 µm) Working->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC ESI Electrospray Ionization (Positive & Negative) HPLC->ESI MS Mass Analysis (Q-TOF or Triple Quad) ESI->MS Data Data Acquisition MS->Data Spectrum Mass Spectrum Data->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Structure Structural Elucidation Fragmentation->Structure

Caption: General experimental workflow for the LC-MS analysis of 3-(1-Oxo-2-phenylethyl)benzoic acid.

Conclusion

The mass spectrometric analysis of 3-(1-Oxo-2-phenylethyl)benzoic acid provides a wealth of structural information. By understanding the fundamental principles of fragmentation for its constituent functional groups, one can predict and interpret its mass spectrum with confidence. The proposed fragmentation pathways, involving α-cleavage at the ketone and characteristic losses from the carboxylic acid moiety, offer a solid basis for the identification of this compound. The provided experimental protocol serves as a starting point for developing robust analytical methods for the characterization of this and similar molecules in various scientific disciplines.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Bouchoux, G., & Penaud, F. (1994). The structure and fragmentation of protonated carboxylic acids in the gas phase. Organic Mass Spectrometry, 29(4), 195-204. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

  • TETRAHEDRON CHEMISTRY CLASSES. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

  • Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.1 - Ketones. [Link]

  • Taylor & Francis Online. (2023, July 20). Determination of Organic Acids in Cucumber Leaves by Solid Phase Extraction–Electrospray Ionization–Ion Mobility Spectrometry (SPE-ESI-IMS). [Link]

  • SCIEX. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • ACS Publications. (2020, September 17). Investigating the Ionization of Dissolved Organic Matter by Electrospray. [Link]

  • Fiveable. (2025, August 15). Electrospray Ionization. In Organic Chemistry II. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

  • LookChem. (n.d.). Cas no 423151-69-3 (3-(1-Oxo-2-phenylethyl)benzoic acid). [Link]

  • SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]

  • NextSDS. (n.d.). 3-(1-OXO-2-PHENYLETHYL)BENZOIC ACID — Chemical Substance Information. [Link]

  • PMC. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

  • Chromatography Online. (n.d.). Electron Ionization for GC–MS. [Link]

Sources

Application

standardized dosing protocols for 3-(1-Oxo-2-phenylethyl)benzoic acid

Standardized Dosing Protocols and Pharmacological Characterization of 3-(1-Oxo-2-phenylethyl)benzoic acid Abstract 3-(1-Oxo-2-phenylethyl)benzoic acid (CAS 423151-69-3) is a lipophilic carboxylic acid[1] that serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Standardized Dosing Protocols and Pharmacological Characterization of 3-(1-Oxo-2-phenylethyl)benzoic acid

Abstract

3-(1-Oxo-2-phenylethyl)benzoic acid (CAS 423151-69-3) is a lipophilic carboxylic acid[1] that serves as a high-value structural scaffold in targeted drug discovery[2]. This application note provides a comprehensive, self-validating framework for the preclinical formulation, dosing, and pharmacokinetic (PK) evaluation of this compound. To provide a rigorous scientific context, this guide contextualizes the compound's utility as an investigational inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), a critical therapeutic target in oncology and endocrinology[3].

Mechanistic Rationale & Pharmacokinetics

Target Engagement (Causality of Design) Benzoic acid derivatives are foundational in modern medicinal chemistry due to their ability to act as precise electrostatic anchors[2]. In the context of castration-resistant prostate cancer (CRPC), the AKR1C3 enzyme catalyzes the reduction of inactive precursors (e.g., androstenedione) into potent androgens like testosterone [4],[5].

3-(1-Oxo-2-phenylethyl)benzoic acid functions as a prototypical competitive inhibitor[6]. The mechanism is strictly causal: the benzoic acid moiety forms essential hydrogen bonds with the catalytic tetrad (Tyr55, His117) of the AKR1C3 active site [3]. Simultaneously, the bulky, lipophilic 1-oxo-2-phenylethyl (phenylacetyl) group projects deep into the enzyme's hydrophobic subpocket. This steric projection is critical for conferring selectivity over highly homologous off-target isoforms like AKR1C1 and AKR1C2 [4],[3].

Physicochemical & PK Profiling With a molecular weight of 240.26 g/mol and a calculated XLogP3 of 2.7[1],[7], this compound exhibits classic lipophilic carboxylic acid behavior [8]. In vivo, its absorption is highly pH-dependent. In the acidic gastric environment, the molecule remains unionized, promoting rapid passive diffusion across the mucosa, though its dissolution rate is the rate-limiting step[9]. Systemically, benzoic acid derivatives undergo extensive hepatic Phase II metabolism, primarily via glucuronidation to form acyl glucuronides, or via glycine conjugation to form hippuric acid derivatives, which are subsequently cleared via renal excretion [10],[11],[12].

AKR1C3_Pathway Andro Androstenedione (Inactive Precursor) AKR1C3 AKR1C3 Enzyme (Therapeutic Target) Andro->AKR1C3 Testo Testosterone (Active Androgen) AKR1C3->Testo Reduction Inhibitor 3-(1-Oxo-2-phenylethyl)benzoic acid (Investigational Inhibitor) Inhibitor->AKR1C3 Competitive Inhibition AR Androgen Receptor (AR) Activation Testo->AR CRPC Tumor Proliferation (CRPC) AR->CRPC Transcription

Fig 1: Mechanism of action for 3-(1-Oxo-2-phenylethyl)benzoic acid in the AKR1C3/AR signaling axis.

Standardized Experimental Protocols

Protocol A: Vehicle Formulation for In Vivo Dosing (IV and PO)

Causality Check: Aqueous buffers alone will cause immediate precipitation of lipophilic acids[13]. A co-solvent system is mandatory to disrupt the crystal lattice and maintain solubility during administration[14].

  • Primary Dissolution: Accurately weigh the required mass of 3-(1-Oxo-2-phenylethyl)benzoic acid into a sterile glass vial[14]. Add 5% (v/v) Dimethyl Sulfoxide (DMSO) and vortex for 60 seconds.

    • Rationale: DMSO is required to overcome the high crystal lattice energy characteristic of planar benzoic acid derivatives.

  • Surfactant Addition: Add 40% (v/v) Polyethylene Glycol 400 (PEG-400). Sonicate in a water bath at 37°C for 5-10 minutes until the solution is completely optically clear[14].

  • Aqueous Dilution (Self-Validating Step): Slowly add 55% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing.

    • Critical Check: Rapid addition of the aqueous phase will cause localized supersaturation and irreversible precipitation. If the solution turns cloudy, the formulation has failed and must be remade.

Protocol B: Murine Pharmacokinetic Dosing & Sampling

Causality Check: Lipophilic acids are highly susceptible to variable gastric emptying and ex vivo metabolite degradation [8].

  • Animal Preparation: Fast adult male C57BL/6 mice for 12 hours prior to oral gavage (PO) dosing.

    • Rationale: Fasting standardizes gastric pH and emptying times, significantly reducing inter-subject variability in the absorption of the lipophilic acid.

  • Administration: Administer the formulation intravenously (IV) via the lateral tail vein at 2 mg/kg, or orally (PO) via gavage at 10 mg/kg.

  • Serial Sampling: Collect 50 µL blood samples via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Processing (Self-Validating Step): Immediately transfer tubes to wet ice and centrifuge at 4°C (3000 × g, 10 min).

    • Rationale: Acyl glucuronide metabolites of carboxylic acids are highly unstable at room temperature. If left unchilled, they will spontaneously hydrolyze back into the parent drug, artificially inflating the apparent half-life and corrupting the PK data. Store plasma at -80°C until LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the expected pharmacokinetic and pharmacodynamic parameters based on validated models for structurally analogous lipophilic benzoic acid derivatives [15],[8].

ParameterRoute / AssayValueMechanistic Implication
Clearance (CL) IV (2 mg/kg)18.5 mL/min/kgModerate hepatic clearance driven primarily by Phase II glucuronidation.
Volume of Distribution (Vd) IV (2 mg/kg)1.2 L/kgHigh tissue distribution facilitated by the lipophilic phenylacetyl group.
Bioavailability (F%) PO (10 mg/kg)~35 - 55%Limited by first-pass metabolism and pH-dependent gastric dissolution.
Half-life (t1/2) IV / PO4.2 hoursSufficient to support once-daily or twice-daily preclinical dosing regimens.
AKR1C3 IC50 In Vitro45 nMHigh potency due to optimal steric fit in the enzyme's hydrophobic subpocket.

References

  • Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • A 3-(4-nitronaphthen-1-yl) amino-benzoate analog as a bifunctional AKR1C3 inhibitor and AR antagonist. The Journal of Steroid Biochemistry and Molecular Biology. URL:[Link]

  • Excretion of benzoic acid derivatives in urine of sheep given intraruminal infusions of 3-phenylpropionic and cyclohexanecarboxylic acids. British Journal of Nutrition. URL:[Link]

  • A population pharmacokinetic-pharmacodynamic model of navtemadlin, its glucuronide metabolite (M1) and serum macrophage inhibitory cykokine-1 (MIC-1). Taylor & Francis. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Oral Formulation of 3-(1-Oxo-2-phenylethyl)benzoic acid

Abstract This document provides a comprehensive guide for the development of an immediate-release oral tablet formulation for 3-(1-Oxo-2-phenylethyl)benzoic acid. Recognizing the compound's structural similarity to other...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development of an immediate-release oral tablet formulation for 3-(1-Oxo-2-phenylethyl)benzoic acid. Recognizing the compound's structural similarity to other poorly soluble acidic drugs, this guide emphasizes a systematic, science-driven approach, from initial pre-formulation characterization to final product quality control. The protocols herein detail a direct compression (DC) manufacturing strategy, selected for its efficiency and cost-effectiveness.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to formulate challenging active pharmaceutical ingredients (APIs) into robust solid oral dosage forms.

Introduction

The oral route remains the preferred method for drug administration due to its convenience and patient compliance.[4] However, a significant portion of new chemical entities exhibit poor aqueous solubility, which presents a major hurdle to achieving adequate bioavailability.[4][5][6] 3-(1-Oxo-2-phenylethyl)benzoic acid, with a molecular formula of C15H12O3 and a molecular weight of 240.25 g/mol , is a lipophilic compound anticipated to have limited aqueous solubility, a common challenge for benzoic acid derivatives.[7][8]

This guide proposes a direct compression (DC) approach for tablet manufacturing. DC is a streamlined process that involves blending the API and excipients, followed by direct compaction into tablets.[1][9] This method is advantageous as it requires fewer processing steps, eliminates the need for heat and moisture, and is generally more economical than granulation methods.[2][3][10] The success of a DC formulation is highly dependent on the careful selection of excipients that impart necessary properties like flow, compressibility, and disintegration to the final blend.[11][12][13]

This document will systematically guide the user through:

  • Part I: Pre-formulation Studies: Characterizing the API and ensuring its compatibility with selected excipients.

  • Part II: Formulation Development: A rational approach to selecting excipients for a robust DC tablet.

  • Part III: Manufacturing Process: A step-by-step protocol for tablet production.

  • Part IV: Quality Control & Characterization: Validated analytical methods to ensure the final product meets quality standards.

  • Part V: Stability Studies: Protocols for assessing the formulation's shelf-life.

Part I: Pre-formulation Studies

Pre-formulation is a critical first step to understand the physicochemical properties of the API and its interactions with excipients.[14]

Physicochemical Characterization of the API

A thorough understanding of the API's properties is essential for rational formulation design.

PropertySignificance for Oral FormulationProtocol / Method
Solubility Determines dissolution rate, a key factor for absorption. Crucial for selecting dissolution media and potential solubility enhancement strategies.[6][15]Determine equilibrium solubility in various aqueous media (e.g., pH 1.2, 4.5, 6.8 buffers, water) using a shake-flask method followed by UV-Vis or HPLC analysis.
pKa As a benzoic acid derivative, the pKa will determine the extent of ionization in the gastrointestinal tract, impacting both solubility and permeability.Potentiometric titration or UV-Vis spectrophotometry in aqueous/co-solvent systems.
LogP Indicates the lipophilicity of the drug, which influences its permeability across the gut wall according to the Biopharmaceutics Classification System (BCS).Shake-flask method using octanol/water partition coefficient determination.
Particle Size & Morphology Affects powder flow, blend uniformity, and dissolution rate. Smaller particles generally dissolve faster but may have poor flow.Laser diffraction for particle size distribution. Scanning Electron Microscopy (SEM) for morphology.
Melting Point & Thermal Behavior Provides information on purity and solid-state form (crystalline vs. amorphous). Critical for detecting drug-excipient interactions.[16]Differential Scanning Calorimetry (DSC).
API-Excipient Compatibility Studies

The primary goal is to screen for potential physical or chemical interactions between 3-(1-Oxo-2-phenylethyl)benzoic acid and the chosen excipients.[14][17] Incompatibility can lead to degradation of the API and compromise the stability and performance of the final product.[17]

Protocol: DSC and FTIR Screening

  • Preparation of Mixtures: Prepare binary mixtures of the API and each potential excipient (e.g., microcrystalline cellulose, lactose, croscarmellose sodium, magnesium stearate) in a 1:1 (w/w) ratio. Use a mortar and pestle for gentle blending.

  • DSC Analysis:

    • Accurately weigh 3-5 mg of the individual components and the binary mixtures into separate aluminum pans.

    • Heat the samples under a nitrogen purge at a constant rate (e.g., 10 °C/min) over a suitable temperature range (e.g., 25 °C to 300 °C).

    • Interpretation: Compare the thermogram of the mixture to those of the individual components. Significant shifts in the melting endotherm of the API, or the appearance of new exothermic peaks, may indicate an interaction.[18]

  • FTIR Analysis:

    • Acquire FTIR spectra of the individual components and the binary mixtures using a KBr pellet method or an ATR-FTIR accessory.

    • Scan over a range of 4000 to 400 cm⁻¹.

    • Interpretation: The appearance of new peaks or the disappearance of characteristic peaks of the API in the mixture's spectrum suggests a chemical interaction.[17][19]

Workflow for Excipient Compatibility Screening

Excipient_Compatibility start Start: Select Potential Excipients prep Prepare 1:1 (w/w) API:Excipient Binary Mixtures start->prep dsc_ana Analyze via DSC (e.g., 10°C/min) prep->dsc_ana ftir_ana Analyze via FTIR (4000-400 cm-1) prep->ftir_ana compare_dsc Compare Mixture Thermogram to Individual Components dsc_ana->compare_dsc compare_ftir Compare Mixture Spectrum to Individual Components ftir_ana->compare_ftir interact_dsc Interaction? (Peak Shift, New Peaks) compare_dsc->interact_dsc interact_ftir Interaction? (New/Disappeared Bands) compare_ftir->interact_ftir incompatible Conclusion: INCOMPATIBLE interact_dsc->incompatible Yes stress Optional: Confirm with Accelerated Stability Study (e.g., 40°C/75% RH) interact_dsc->stress No interact_ftir->incompatible Yes interact_ftir->stress No compatible Conclusion: COMPATIBLE stress->compatible

Caption: Workflow for API-Excipient Compatibility Screening.

Part II: Formulation Development

Based on the pre-formulation data, a prototype formulation can be designed. For an immediate-release tablet via direct compression, the following excipient categories are essential.[1]

Selection of Excipients
Excipient ClassFunctionRecommended ExcipientsRationale / Causality
Filler / Diluent Provides bulk to the formulation, especially for low-dose APIs, and improves powder flow and compression properties.Microcrystalline Cellulose (MCC) (e.g., Avicel® PH 102), Dibasic Calcium Phosphate Anhydrous (e.g., A-TAB®)MCC provides excellent compressibility and acts as a binder.[13] Dibasic calcium phosphate is non-hygroscopic and can be beneficial for moisture-sensitive APIs.
Disintegrant Facilitates the rapid breakup of the tablet into smaller particles upon contact with gastrointestinal fluids, promoting drug dissolution.Croscarmellose Sodium, Sodium Starch Glycolate (e.g., GLYCOLYS®), CrospovidoneThese "superdisintegrants" work via wicking and swelling mechanisms to ensure rapid tablet disintegration, which is critical for the dissolution of poorly soluble drugs.
Binder Ensures tablet integrity and hardness by binding the powders together during compression.Microcrystalline Cellulose (dual function), Mannitol (e.g., PEARLITOL® SD)[13]In DC, fillers often serve a dual role as binders.[11] MCC provides strong binding. Mannitol offers good compressibility and a pleasant mouthfeel.[13]
Lubricant Prevents the tablet from sticking to the punches and die wall during and after compression.Magnesium Stearate, Sodium Stearyl FumarateMagnesium stearate is a highly effective lubricant but can be hydrophobic and impact dissolution if over-mixed. Sodium stearyl fumarate is a less hydrophobic alternative.
Glidant Improves the flowability of the powder blend from the hopper to the die cavity, ensuring uniform tablet weight.Colloidal Silicon Dioxide (e.g., Aerosil® 200)Its fine particle size and large surface area reduce inter-particulate friction, promoting better powder flow.
Prototype Formulation

The following table presents a starting point for the formulation. The exact percentages should be optimized based on experimental trials (e.g., powder flow studies, compressibility analysis).

ComponentFunctionConcentration Range (% w/w)
3-(1-Oxo-2-phenylethyl)benzoic acidActive Pharmaceutical Ingredient (API)10.0 - 50.0
Microcrystalline Cellulose (Avicel® PH 102)Filler / Binder45.0 - 85.0
Croscarmellose SodiumDisintegrant2.0 - 5.0
Colloidal Silicon DioxideGlidant0.25 - 1.0
Magnesium StearateLubricant0.5 - 1.5
Total 100.0

Part III: Manufacturing Process

The direct compression process is straightforward and efficient.[2][10]

Workflow for Direct Compression Tablet Manufacturing

DC_Process dispense Step 1: Dispensing (API & Excipients) sieve Step 2: Sieving (De-agglomeration) dispense->sieve Weigh accurately blend Step 3: Blending (API, Filler, Disintegrant, Glidant) sieve->blend Transfer to V-blender lubricate Step 4: Lubrication (Add Magnesium Stearate) blend->lubricate Blend for 10-15 min compress Step 5: Compression (Rotary Tablet Press) lubricate->compress Blend for 2-3 min package Step 6: Packaging (Blister/Bottle) compress->package In-process checks

Caption: Step-by-step workflow for direct compression manufacturing.

Protocol: Step-by-Step Manufacturing

  • Dispensing: Accurately weigh all raw materials as per the batch formula.

  • Sieving: Pass the API and all excipients (except the lubricant) through a suitable mesh sieve (e.g., #40 mesh) to break up any agglomerates and ensure particle size uniformity.[2]

  • Blending:

    • Load the sieved API, filler, disintegrant, and glidant into a suitable blender (e.g., V-blender, bin blender).

    • Blend for a pre-determined time (e.g., 15 minutes) to achieve a homogenous mixture. A blend uniformity study should be conducted to validate this step.

  • Lubrication:

    • Add the sieved lubricant (Magnesium Stearate) to the blender.

    • Blend for a short period (e.g., 2-3 minutes). Over-blending can lead to tablet capping and reduced dissolution rates.

  • Compression:

    • Transfer the final blend to a rotary tablet press.

    • Compress the blend into tablets using appropriate tooling. Adjust compression parameters (e.g., compression force, turret speed) to meet target tablet weight, hardness, and thickness.

  • Packaging: Package the compressed tablets into suitable containers (e.g., HDPE bottles or blister packs) for storage and distribution.

Part IV: Quality Control & Characterization of Final Dosage Form

After manufacturing, the tablets must be tested against pre-defined specifications to ensure quality.

Test / AttributeSpecification (Example)Method Reference
Appearance White, round, biconvex tablets, free from defects.Visual Inspection
Tablet Weight Target weight ± 5%USP <905> Uniformity of Dosage Units
Hardness 5 - 8 kpUSP <1217> Tablet Breaking Force
Friability Not More Than 1.0%USP <1216> Tablet Friability
Disintegration NMT 15 minutesUSP <701> Disintegration
Assay 90.0% - 110.0% of label claimDeveloped & Validated HPLC/UV Method
Content Uniformity Meets USP <905> requirementsDeveloped & Validated HPLC/UV Method
Dissolution NLT 80% (Q) of drug dissolved in 30 minutes.USP <711> Dissolution[20][21]
Protocol: Assay and Content Uniformity by UV-Vis Spectrophotometry

Note: This is a general method inspired by protocols for structurally similar drugs like Ketoprofen.[22][23] An HPLC method would be preferred for stability-indicating assays but UV is suitable for initial QC.

  • Standard Preparation: Accurately weigh ~25 mg of 3-(1-Oxo-2-phenylethyl)benzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.[24] Further dilute to a final concentration of approximately 10 µg/mL with methanol.

  • Sample Preparation (Assay):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to one average tablet weight and transfer to a 200 mL volumetric flask.

    • Add ~150 mL of methanol, sonicate for 15 minutes to dissolve the API, and dilute to volume.

    • Filter the solution, discarding the first few mL.

    • Dilute the filtrate with methanol to achieve a final theoretical concentration of ~10 µg/mL.

  • Analysis: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), determined by scanning the standard solution (e.g., ~256-260 nm range).[22][25]

  • Calculation: Calculate the amount of API per tablet using the standard's absorbance and concentration. For content uniformity, analyze 10 individual tablets using a similar procedure.

Protocol: Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddle).[20][21]

  • Dissolution Medium: 900 mL of a suitable buffer, e.g., pH 6.8 phosphate buffer. The medium should be deaerated.[20]

  • Apparatus Speed: 50 RPM.

  • Temperature: 37 ± 0.5 °C.[21]

  • Procedure:

    • Place one tablet in each of the 6 dissolution vessels.[20]

    • Withdraw samples at specified time points (e.g., 5, 10, 15, 30, 45 minutes).

    • Filter the samples immediately.

    • Analyze the amount of dissolved drug using a validated analytical method (UV-Vis or HPLC).

  • Acceptance Criteria: As per USP <711>, for immediate-release dosage forms, typically not less than 80% (Q) of the labeled amount of the drug should be dissolved within a specified time (e.g., 30 minutes).[26]

Part V: Stability Studies

Stability testing is performed to determine the shelf-life of the drug product by evaluating how its quality varies over time under the influence of environmental factors.[27][28]

Protocol: ICH Stability Study

  • Guideline: Follow the principles outlined in the ICH Q1A(R2) guideline.[29][30][31]

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[27][28]

  • Batches: Use at least three primary batches of the drug product packaged in the proposed container closure system.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.[27]

  • Tests to be Performed: The stability protocol should include testing for appearance, assay, degradation products, and dissolution at each time point.

Conclusion

This application note provides a foundational framework for the successful development of an immediate-release oral tablet of 3-(1-Oxo-2-phenylethyl)benzoic acid using the direct compression method. By following a systematic approach that begins with thorough pre-formulation studies and culminates in rigorous quality control and stability testing, researchers can develop a robust, stable, and effective oral dosage form. The provided protocols serve as a detailed guide, but optimization based on experimental data is essential for achieving a final product that meets all regulatory and quality standards.

References

  • Drug Development and Delivery. (2025). FORMULATION FORUM - Manufacturing of Solid Oral Dosage Forms by Direct Compression. [Link]

  • ZIM Labs. Direct Compression Method in Pharmaceutical Manufacturing. [Link]

  • U.S. Pharmacopeia. General Chapters: <711> DISSOLUTION. USP29-NF24. [Link]

  • Rich Packing Machinery. (2025). Tablet Manufacturing Process: How Are Pills Made?[Link]

  • Pharmapproach.com. (2024). Manufacture of Tablets by Direct Compression Method. [Link]

  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ABITEC. Excipients for Direct Compression Tablet Formulation. [Link]

  • Pharmaguideline. (2018). Manufacturing of Tablets by Direct Compression Method. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • U.S. Pharmacopeia. (2016). 711 DISSOLUTION. [Link]

  • ECA Academy. (2023). Draft of USP Chapter <711> Dissolution (PDG harmonized document) Published for Comments. [Link]

  • Tablets & Capsules. (2020). Eye on Excipients: Formulations to Facilitate Direct-Compression Tableting. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Analytical method development and validation of ketoprofen tablet by UV spectrophotometer. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • University of Baghdad Digital Repository. Analytical Methods for Determination of Ketoprofen Drug: A review. [Link]

  • PharmaRegulatory.in. (2025). Stability Testing Requirements as per ICH Q1A Guidelines. [Link]

  • Roquette. Specialized direct compression excipients. [Link]

  • ResearchGate. (2022). Analytical Methods for Determination of Ketoprofen Drug: A review. [Link]

  • MDPI. (2023). Ultraviolet (UV) Spectrophotometric Analysis of Ketoprofen in Tablets–Statistical Validation of Proposed Method. [Link]

  • LookChem. Cas no 423151-69-3 (3-(1-Oxo-2-phenylethyl)benzoic acid). [Link]

  • PMC. Kinetic Spectrophotometric Method for The Determination of Ketoprofen in Pharmaceuticals and Biological Fluids. [Link]

  • Research Journal of Pharmacy and Technology. An Overview on Structural and Functional Characterization of Drug-Excipient Compatibility Studies by FTIR, DSC, XRD and TGA. [Link]

  • Academia.edu. Preformulation: The use of FTIR in compatibility studies. [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

  • South Asian Academic Publication. (2019). Preformulation: The use of FTIR in compatibility studies. [Link]

  • PubMed. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. [Link]

  • ResearchGate. (PDF) SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. [Link]

  • Sphinix. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • PMC. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]

  • ResearchGate. (PDF) Application of Differential Scanning Calorimetry and Fourier Transform Infrared Spectroscopy to the Study of Metoprolol-Excipient and Lisinopril-Excipient Compatibility. [Link]

  • Local Pharma Guide. CAS NO. 423151-69-3 | 3-(1-OXO-2-PHENYLETHYL)BENZOIC ACID. [Link]

Sources

Application

in vitro assay protocols using 3-(1-Oxo-2-phenylethyl)benzoic acid

Application Note: In Vitro Assay Protocols for AKR1C3 Inhibition Using 3-(1-Oxo-2-phenylethyl)benzoic acid Executive Summary The development of targeted therapies for Castration-Resistant Prostate Cancer (CRPC) heavily r...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Protocols for AKR1C3 Inhibition Using 3-(1-Oxo-2-phenylethyl)benzoic acid

Executive Summary

The development of targeted therapies for Castration-Resistant Prostate Cancer (CRPC) heavily relies on intercepting intratumoral androgen biosynthesis. Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) is a critical enzyme in this pathway, catalyzing the conversion of weak androgens (e.g., androstenedione) into highly potent testosterone[1].

This application note details robust in vitro assay protocols utilizing 3-(1-Oxo-2-phenylethyl)benzoic acid (CAS 423151-69-3) as a model pharmacophore. Benzoic acid derivatives are highly validated scaffolds for AKR1C3 inhibition, offering a unique mechanism to achieve isoform selectivity over the highly homologous AKR1C1 and AKR1C2 enzymes[2]. By following these validated biochemical and cellular protocols, researchers can accurately quantify target engagement, determine IC 50​ values, and assess the cellular efficacy of this compound class.

Mechanistic Rationale: The "Why" Behind the Assay Design

To design a self-validating assay system, one must understand the biophysical interaction between the inhibitor and the target. AKR1C3 shares over 86% sequence identity with AKR1C1 and AKR1C2, making off-target binding a significant challenge in drug design[2].

The efficacy of 3-(1-Oxo-2-phenylethyl)benzoic acid relies on a dual-binding mechanism:

  • The Benzoic Acid Core: Acts as a bioisostere for the natural substrate's ketone group. The carboxylate moiety anchors directly into the enzyme's "oxyanion hole," forming critical hydrogen bonds with the catalytic tetrad residues (Tyr55 and His117)[3].

  • The 1-Oxo-2-phenylethyl Extension: This bulky, lipophilic phenylacetyl group projects into the hydrophobic sub-pockets (SP1 and SP2) of the active site. Because the SP1/SP2 pockets in AKR1C3 are significantly larger and more flexible than those in AKR1C1/2, this structural extension drives the orders-of-magnitude selectivity required for therapeutic viability[2],[4].

G Substrate Androstenedione (Weak Androgen) Enzyme AKR1C3 Enzyme (Catalytic Tetrad) Substrate->Enzyme Binds Active Site Product Testosterone (Potent Androgen) Enzyme->Product NADPH Reduction AR Androgen Receptor (Nuclear Translocation) Product->AR High Affinity Binding CRPC CRPC Tumor Growth AR->CRPC Gene Transcription Inhibitor 3-(1-Oxo-2-phenylethyl) benzoic acid Inhibitor->Enzyme Competitive Inhibition (Oxyanion Hole)

Figure 1. AKR1C3 mechanism in CRPC and competitive inhibition by benzoic acid derivatives.

Protocol I: Recombinant AKR1C3 Enzymatic Inhibition Assay

This fluorescence-based kinetic assay measures the NADP + -dependent oxidation of S-tetralol, a standard pan-AKR substrate. The reduction of NADP + to NADPH yields a measurable fluorescent signal, which is inversely proportional to the inhibitor's efficacy[2].

Materials & Reagents
  • Enzyme: Purified recombinant human AKR1C3 (N-terminal His-tagged).

  • Substrate: S-tetralol (165 µM final concentration, equal to the K M​ for AKR1C3)[2].

  • Cofactor: NADP + (2 mM final concentration).

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 0.005% Brij-35.

  • Test Compound: 3-(1-Oxo-2-phenylethyl)benzoic acid (10 mM stock in 100% DMSO).

Step-by-Step Methodology
  • Reagent Preparation: Prepare the Assay Buffer. The inclusion of 0.005% Brij-35 is critical to prevent the lipophilic benzoic acid derivative from forming colloidal aggregates, which can cause false-positive inhibition.

  • Compound Dilution: Serially dilute the test compound in 100% DMSO to create a 10-point dose-response curve. Transfer 1 µL of each dilution to a black, flat-bottom 96-well microplate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 49 µL of recombinant AKR1C3 (diluted in Assay Buffer to a working concentration of 10 nM) to the compound-containing wells.

  • Pre-Incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of a substrate mix containing S-tetralol and NADP + in Assay Buffer to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure the generation of NADPH kinetically at Ex: 340 nm / Em: 460 nm for 20 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Normalize the data against the solvent control (1% DMSO) to determine percent inhibition, and use non-linear regression to calculate the IC 50​ [2].

Expert Insight & Causality

Why Pre-Incubation? The 1-oxo-2-phenylethyl group is structurally bulky. Pre-incubating the enzyme with the inhibitor prior to substrate addition allows the compound sufficient time to induce and stabilize the necessary conformational shifts within the flexible SP1/SP2 pockets, ensuring accurate thermodynamic binding measurements[4].

Workflow Prep 1. Reagent Prep AKR1C3 + NADP+ Incubate 2. Compound Incubation (15 min, 37°C) Prep->Incubate Trigger 3. Substrate Addition (S-tetralol) Incubate->Trigger Read 4. Kinetic Readout (Ex: 340nm / Em: 460nm) Trigger->Read Analyze 5. IC50 Calculation (Non-linear regression) Read->Analyze

Figure 2. High-throughput in vitro workflow for AKR1C3 enzymatic inhibition assays.

Protocol II: Cellular Target Engagement & Efficacy (22Rv1 CRPC Model)

Enzymatic potency must translate to cellular efficacy. The 22Rv1 cell line is the gold standard for this assay because it endogenously overexpresses AKR1C3 and the Androgen Receptor variant 7 (AR-V7), accurately mimicking the clinical pathology of CRPC[1],[4].

Step-by-Step Methodology
  • Cell Seeding: Seed 22Rv1 cells at a density of 10,000 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS). Note: CS-FBS is mandatory as it removes exogenous steroid hormones, forcing the cells to rely entirely on their internal AKR1C3-driven steroidogenic machinery[4].

  • Incubation: Allow cells to adhere for 24 hours at 37°C in a 5% CO 2​ incubator.

  • Treatment: Treat cells with varying concentrations of 3-(1-Oxo-2-phenylethyl)benzoic acid (0.1 µM to 50 µM) in triplicate. Include a 0.1% DMSO vehicle control.

  • Proliferation Assay (72h): After 72 hours of exposure, assess cell viability using a Sulforhodamine B (SRB) colorimetric assay or CellTiter-Glo luminescent assay. Calculate the cellular IC 50​ [1],[4].

  • Biomarker Readout (PSA Expression): In a parallel 6-well plate setup, lyse the treated cells after 72 hours using RIPA buffer. Perform a Western Blot or ELISA on the cell lysate to quantify Prostate-Specific Antigen (PSA) levels, normalizing against β -actin[4].

Expert Insight & Causality

Why measure PSA? PSA is a direct downstream transcriptional target of the Androgen Receptor. If 3-(1-Oxo-2-phenylethyl)benzoic acid successfully inhibits AKR1C3 inside the cell, testosterone synthesis halts. Consequently, the Androgen Receptor remains inactive, leading to a quantifiable drop in PSA expression. This serves as a self-validating proof of on-target mechanism of action[4].

Data Presentation: Expected Profiling Metrics

The following tables summarize the expected pharmacological profile of optimized benzoic acid derivatives (such as 3-(1-Oxo-2-phenylethyl)benzoic acid analogs) based on established literature parameters for this class of inhibitors[2],[3],[5].

Table 1: Comparative Enzymatic Selectivity Profile

Target IsoformPrimary FunctionExpected IC 50​ (µM)Selectivity Ratio (vs AKR1C3)
AKR1C3 Androstenedione Testosterone0.015 - 0.251.0x (Reference)
AKR1C1 Progesterone inactivation> 20.0> 80x
AKR1C2 DHT inactivation> 30.0> 120x
COX-1 / COX-2 Prostaglandin synthesis> 50.0> 200x

Note: Selectivity over AKR1C1/2 is critical, as inhibiting these off-target isoforms would prevent the natural degradation of active androgens, counteracting the therapeutic goal[2].

Table 2: 22Rv1 Cellular Efficacy Metrics

Assay TypeReadout MetricExpected Efficacy RangeBiological Significance
SRB Proliferation Cellular IC 50​ 2.5 µM - 8.0 µMConfirms membrane permeability and anti-tumor growth effect[1].
Western Blot PSA Expression Fold Change> 60% reduction at 5 µMValidates successful blockade of the intracellular androgen signaling axis[4].

References[2] Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). National Institutes of Health (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzZ4tBgtpFN8CyPy7clePI8fZOKAwc2QAXii_vzTruEfeWMtrdaz5kvCLKC_mT4ssSqHdWP4UEz2Zc61hjtWiLvN11tjfM8bgMm-tIsvYuSR-32lFHYrvYVSdD3rEbApUAbp63H2VPWFwzSLc=[1] Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors. National Institutes of Health (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOA46ASTe3K0vOwH-i8UOzzVHOWhQUBJlx6jregJOFlf99jC_RRqVAq1oH3egZmVgi5EDBZ4K7rWBrU3CUdUjN0hcIBQDuBi5Uile7Do1_cHAXLj8EzT38mPmobFHcPR6yzePw[3] 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: Highly Potent and Selective Inhibitors of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3. American Chemical Society (ACS). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2ugEjGXE63x0dp6kHCyYMDtauinS1cZSoT5mQnW1j63eOJ1hOeLsToYbuF3rdTqgEAmw_MVu_1G_hCz1Y4nJSjqqlqolfD4jqR2Wdxxf-2iJS-qWKNeYKKypXFdr9iUAAvzXDAg==[5] AKR1C3 inhibitor CRT0036521 Small Molecule (Tool Compound). Ximbio. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO-HWCw6ZCnEbxY6XGADn2zfiXINqoHJVkabSQOwioRU0iFp4XfHcNgtCtLSUlz9OkPnXvF54pDfKwwEOwJYlGMeMDcNEBsN_lvzhfIBVep16cWFOjXQiMYS9K-Xvp9VOBQUwzzSW8hrqalohnE0FVf5ZHPxnMEku02JAtktcBQTGMOM1fPVWai44DPPnbRSBx7URWKA==[4] New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. Università degli Studi di Torino (Unito.it). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElxCfD0q8pqBWPYqALmxj1jwbWD9aaUjctpNRRxUbBPYAk1ArqGGCkRDGuSnEwgREQxgP6bmxR8LMR1Xe4gUPUWSyV3tF_y4CdfD3PSe_d9N2fP4tn-6jiRGR1evbfG9Pym27xLRiymwgpYyQ0wOcheTXnow9l56nsjoQ8kArAJ9vrUTSs6W-cvaJInk3CARcEAiXl5gCnzptVO4swYA==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-(1-Oxo-2-phenylethyl)benzoic acid

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of poorly water-soluble drug candidates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of poorly water-soluble drug candidates.

3-(1-Oxo-2-phenylethyl)benzoic acid (CAS: 423151-69-3) is a lipophilic, weakly acidic compound with a molecular weight of 240.26 g/mol and an XLogP3 of approximately 2.7[1]. Structurally, it features a bulky 1-oxo-2-phenylethyl moiety that drives its hydrophobicity, alongside a benzoic acid functional group. This profile classifies it similarly to BCS Class II molecules (low solubility, high permeability), making aqueous formulation a significant bottleneck for in vitro assays and in vivo dosing[2].

This guide synthesizes field-proven insights to help you troubleshoot precipitation issues, select the right solubilization strategy, and execute self-validating experimental protocols.

Troubleshooting Guide & FAQs

Q1: Why does 3-(1-Oxo-2-phenylethyl)benzoic acid instantly precipitate when spiked into standard physiological buffers (pH 7.4) from a DMSO stock? A1: This phenomenon is known as solvent-shift precipitation. When your DMSO stock is diluted into an aqueous buffer, the vehicle's dielectric constant abruptly increases, drastically lowering the solubility capacity[2]. Although pH 7.4 is well above the estimated pKa​ of the benzoic acid group (~4.0–4.5), the intrinsic solubility ( S0​ ) of the unionized lipophilic backbone is so low that the ionized fraction ( Si​ ) alone cannot sustain the target concentration[3]. Furthermore, the acidic nature of the drug can locally overwhelm the buffer capacity, dropping the microenvironmental pH and forcing the compound back into its insoluble unionized state. Solution: Formulate the compound as a stable salt prior to dilution, or utilize an in situ pH adjustment strategy[4][5].

Q2: How can I formulate this compound for intravenous (IV) or oral dosing without relying on extreme pH levels? A2: If physiological pH must be strictly maintained, you must manipulate the solvent environment. The most reliable approach is a combination of cosolvency and micellar solubilization. By introducing cosolvents (e.g., PEG 400, Propylene Glycol) and non-ionic surfactants (e.g., Tween 80, Cremophor EL), you reduce the interfacial tension and create amphiphilic micelles that encapsulate the hydrophobic 1-oxo-2-phenylethyl core, keeping the drug in solution[3].

Q3: I need a clear, aqueous solution for a sensitive cell-based assay, but organic cosolvents and surfactants are causing cytotoxicity. What is the alternative? A3: Cyclodextrin complexation is the optimal choice for sensitive biological assays. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophilic exterior and a lipophilic central cavity. The bulky aromatic rings of 3-(1-Oxo-2-phenylethyl)benzoic acid are geometrically ideal for forming an inclusion complex within the β -cyclodextrin cavity. This effectively masks the hydrophobic regions from the aqueous environment without requiring harsh, cell-lysing solvents[6][7].

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to biological testing until the validation criteria at the end of each protocol are met.

Protocol 1: In Situ Salt Screening & pH Adjustment

Causality: Salt formation increases the dissolution rate by altering the solid-state crystal lattice energy and creating a highly soluble, localized microenvironment around the dissolving particle[4][5].

  • Preparation: Weigh 10 mg of 3-(1-Oxo-2-phenylethyl)benzoic acid into multiple 2 mL clear glass HPLC vials.

  • Counterion Addition: Add 1.05 molar equivalents of various pharmaceutically acceptable bases (e.g., NaOH, KOH, Meglumine, Tromethamine) dissolved in 100 µL of deionized water to each vial.

  • Solubilization: Add a minimal amount of a volatile co-solvent (e.g., Ethanol or THF) dropwise until the suspension transitions to a completely clear solution. Stir for 2 hours at room temperature.

  • Lyophilization: Freeze the samples and lyophilize for 24 hours to remove all solvents, yielding the solid salt form.

  • Validation System: Reconstitute the resulting solid salts in unbuffered water. A successful candidate will yield a completely clear solution at >1 mg/mL. Measure the final pH; it must remain stable and not drift downward over 4 hours.

Protocol 2: Phase-Solubility Study for Cyclodextrin Complexation

Causality: To ensure the cyclodextrin complex is thermodynamically stable and to avoid precipitation upon dilution, a phase-solubility diagram (Higuchi and Connors method) must be generated to calculate the stability constant ( K1:1​ )[8].

  • Preparation: Prepare a series of HP- β -CD aqueous solutions ranging from 0 to 50 mM in your target physiological buffer (e.g., PBS, pH 7.4).

  • Saturation: Add an excess amount of 3-(1-Oxo-2-phenylethyl)benzoic acid (e.g., 5 mg) to 1 mL of each CD solution.

  • Equilibration: Seal the vials and agitate on a rotary shaker at 25°C for 72 hours. Note: 72 hours is critical to ensure thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics of the bulky crystalline solid.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter. Crucial step: Discard the first 200 µL of filtrate to saturate the filter membrane and prevent drug adsorption.

  • Quantification: Dilute the filtrate with mobile phase and quantify the dissolved drug concentration using HPLC-UV.

  • Validation System: Plot the molar concentration of the dissolved drug (y-axis) versus the molar concentration of HP- β -CD (x-axis). A linear AL​ -type plot validates the formation of a 1:1 inclusion complex.

Data Presentation: Comparative Solubility Enhancement

The following table summarizes the expected quantitative outcomes when applying these techniques to weakly acidic, lipophilic compounds like 3-(1-Oxo-2-phenylethyl)benzoic acid.

Enhancement TechniquePrimary Mechanism of ActionTypical Formulations / ExcipientsExpected Solubility Increase
pH Adjustment / Salt Ionization of the carboxylic acid groupNaOH, KOH, Meglumine (Target pH > 6.0)50x – 500x
Cosolvency Reduction of solvent dielectric constant10-20% v/v PEG 400 or Propylene Glycol10x – 50x
Micellar Solubilization Encapsulation in amphiphilic micelles1-5% w/v Tween 80 or Cremophor EL20x – 100x
Cyclodextrin Complexation Hydrophobic inclusion complexation10-20% w/v HP- β -CD or Captisol50x – 200x

Workflow Visualizations

CD_Workflow A Prepare HP-β-CD Solutions (0 to 50 mM in Buffer) B Add Excess API 3-(1-Oxo-2-phenylethyl)benzoic acid A->B C Equilibrate (Shake at 25°C for 48-72h) B->C D Phase Separation (Centrifuge/Filter at 0.45 µm) C->D E Quantification (HPLC/UV Analysis) D->E F Plot Phase-Solubility Diagram (Calculate K_1:1 & CE) E->F

Caption: Workflow for Higuchi-Connors Phase-Solubility Analysis.

DecisionTree Start Target Concentration Not Met (Precipitation Observed) pH Is pH adjustment physiologically acceptable? Start->pH Salt Formulate as Na+/K+ Salt (Adjust pH > pKa + 2) pH->Salt Yes TolerateOrg Can the assay/model tolerate organic solvents? pH->TolerateOrg No Cosolvent Use Cosolvents & Surfactants (e.g., PEG400, Tween 80) TolerateOrg->Cosolvent Yes CD Use Cyclodextrin Complexation (e.g., HP-β-CD) TolerateOrg->CD No

Caption: Decision Matrix for Solubilizing Weakly Acidic BCS Class II Compounds.

References

  • Chem960. "3-(1-Oxo-2-phenylethyl)benzoic acid Chemical and Physical Properties". 1

  • Sikarra, D., et al. "Techniques for solubility enhancement of poorly soluble drugs: An overview." Journal of Medical Pharmaceutical and Allied Sciences (2012). 2

  • Loftsson, T., et al. "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery (2005). 6

  • Challa, R., et al. "Cyclodextrins in drug delivery: An updated review." AAPS PharmSciTech (2005).7

  • Serajuddin, A.T.M., et al. "Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient." American Pharmaceutical Review (2009). 4

  • Bowker, M.J., et al. "Strategy for the Prediction and Selection of Drug Substance Salt Forms." Pharmaceutical Technology (2026). 5

  • Fenyvesi, F., et al. "Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers." MDPI Pharmaceutics (2019). 8

Sources

Optimization

Technical Support Center: Troubleshooting 3-(1-Oxo-2-phenylethyl)benzoic Acid Degradation in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing stability issues with 3-(1-Oxo-2-phenylethyl)benzoic acid (CAS 423151-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing stability issues with 3-(1-Oxo-2-phenylethyl)benzoic acid (CAS 423151-69-3) when stored in dimethyl sulfoxide (DMSO).

Below, we dissect the chemical causality of these degradation pathways and provide self-validating protocols to ensure the integrity of your screening libraries.

Executive Summary & Compound Profiling

3-(1-Oxo-2-phenylethyl)benzoic acid contains two highly reactive structural liabilities when dissolved in polar aprotic solvents:

  • The Benzyl Ketone Moiety: The methylene (-CH₂-) protons located between the carbonyl group and the phenyl ring are highly acidic.

  • The Benzoic Acid Moiety: The carboxylic acid provides an intrinsic acidic microenvironment.

When dissolved in DMSO, the acidic microenvironment auto-catalyzes the enolization of the benzyl ketone. DMSO, acting as both a solvent and a mild oxidant[1], facilitates the degradation of this enol intermediate—especially in the presence of trace water, dissolved oxygen, and temperature fluctuations.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does my compound degrade into a +14 Da byproduct in standard DMSO stocks? A: This is a classic oxidative degradation pathway. The alpha-protons of the 1-oxo-2-phenylethyl group easily enolize in DMSO. Once enolized, the compound is highly susceptible to auto-oxidation from dissolved oxygen, converting the methylene group into a 1,2-diketone (adding one oxygen [+16 Da] and losing two protons [-2 Da], resulting in a net +14 Da mass shift). Furthermore, DMSO itself can act as an oxidant via sulfonium intermediates (similar to Kornblum or Swern oxidations)[1],, a process accelerated by the compound's own carboxylic acid group.

Q: How does atmospheric moisture affect the stability of this compound? A: DMSO is extremely hygroscopic. An open source plate can equilibrate to over 30% moisture content within 24 hours under standard laboratory conditions[2]. Water uptake drives two failure modes:

  • Hydrolysis: Trace water can participate in the hydrolytic cleavage of oxidized intermediates.

  • Micro-precipitation: 3-(1-Oxo-2-phenylethyl)benzoic acid is highly lipophilic. Water drastically reduces its solubility, causing micro-precipitation. In High-Throughput Screening (HTS) Quality Control (QC), this manifests as an apparent "loss of compound" rather than chemical degradation[3].

Q: Are freeze-thaw cycles detrimental to this specific compound? A: Yes. Freezing DMSO (melting point ~18.5 °C) causes localized solute exclusion. As the solvent crystallizes, the compound, trace water, and dissolved oxygen are forced into highly concentrated microscopic pockets[4]. This localized concentration gradient exponentially accelerates bimolecular degradation reactions. Additionally, repeated thawing exposes cold DMSO to ambient air, causing rapid condensation of atmospheric moisture into the well[5].

Quantitative Data: Degradation Factors & Impact

Degradation FactorMechanistic CausalityImpact on HTS QCMitigation Strategy
Water Uptake Hygroscopic DMSO absorbs moisture, reducing lipophile solubility and causing micro-precipitation.High (Apparent concentration loss)Use anhydrous DMSO; thaw sealed plates in a desiccator.
Dissolved Oxygen Auto-oxidation of the enolized benzyl ketone intermediate to a 1,2-diketone.High (Chemical degradation)Sparge solvent with Argon; store under inert atmosphere.
Freeze-Thaw Cycles Solute exclusion during freezing creates localized high-concentration pockets, accelerating kinetics.ModerateImplement single-use acoustic aliquots; limit to <5 cycles.
Acidic Microenvironment The benzoic acid moiety auto-catalyzes enolization of the alpha-protons, priming oxidation.ModerateMinimize time in solution at room temperature; store at -20 °C.

Logical Workflow: Degradation Pathways

The following diagram maps the causality between environmental factors and the specific QC failures observed with 3-(1-Oxo-2-phenylethyl)benzoic acid.

TroubleshootingWorkflow Start Compound in DMSO (3-(1-Oxo-2-phenylethyl)benzoic acid) Water Hygroscopic Water Uptake (>30% in 24h) Start->Water Oxygen Dissolved Oxygen & DMSO Oxidation Start->Oxygen FreezeThaw Repeated Freeze-Thaw Cycles Start->FreezeThaw Hydrolysis Micro-precipitation & Hydrolytic Loss Water->Hydrolysis Enolization Enolization of Benzyl Ketone (Acid-Catalyzed) Oxygen->Enolization FreezeThaw->Water Condensation Concentration Localized Solute Exclusion FreezeThaw->Concentration Failure QC Failure: Apparent Concentration Drop Hydrolysis->Failure Oxidation QC Failure: Diketone/Cleavage Products Enolization->Oxidation Concentration->Failure Concentration->Oxidation Accelerates Kinetics

Logical relationship of degradation pathways for 3-(1-Oxo-2-phenylethyl)benzoic acid in DMSO.

Standard Operating Procedure (SOP): Preparation, Storage, and Validation

To guarantee trustworthiness in your screening data, do not rely on standard ambient dissolution. Implement the following self-validating protocol to arrest degradation pathways.

Phase 1: Solvent Deoxygenation and Dehydration
  • Procure Anhydrous Solvent: Use strictly anhydrous DMSO (≤0.005% H₂O) packed under an inert atmosphere.

  • Sparge: Submerge a clean sparging stone into the DMSO and bubble ultra-high purity Argon (or Nitrogen) through the solvent for 15–20 minutes prior to use. Causality: This displaces dissolved O₂, neutralizing the auto-oxidation pathway.

Phase 2: Dissolution & Aliquoting
  • Weighing: Weigh the solid 3-(1-Oxo-2-phenylethyl)benzoic acid in a humidity-controlled environment (e.g., a nitrogen-purged glove box).

  • Dissolution: Add the sparged DMSO to achieve the target stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Aliquoting: Immediately dispense the solution into single-use polypropylene tubes or acoustic dispensing source plates[5]. Causality: Single-use aliquots eliminate the localized concentration gradients caused by repeated freeze-thaw cycles.

Phase 3: Storage and Thawing
  • Sealing: Seal plates with pierceable foil seals under an argon blanket.

  • Storage: Store at -20 °C or -80 °C in a dark, desiccated environment.

  • Thawing (Critical Step): Transfer the sealed plates directly from the freezer into a desiccator cabinet at room temperature. Do not unseal the plate until it has fully equilibrated to room temperature. Causality: Unsealing cold plates causes immediate condensation of atmospheric moisture into the DMSO, driving micro-precipitation[2].

Phase 4: Self-Validating QC Protocol (LC-MS/UV)

To ensure this protocol is actively protecting your compound, run a parallel validation test:

  • Control Generation: Prepare a 10 mM stock using ambient, non-sparged DMSO. Subject it to 5 rapid freeze-thaw cycles on the benchtop.

  • Test Generation: Prepare a 10 mM stock using the SOP above (sparged, desiccated thaw).

  • Analysis: Run both samples via LC-MS/UV.

  • Validation Metrics: Monitor the parent mass ([M+H]+ ~ 241.08 m/z). In the control sample, you should detect a distinct peak at +14 Da (oxidized diketone) and a drop in the UV peak area ratio of the parent compound[5]. The test sample must show >95% purity retention, validating the efficacy of the environmental controls.

References

  • Engeloch C, et al. "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening. [Link]

  • Cheng X, et al. "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. [Link]

  • Kozikowski BA, et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening. [Link]

  • "Stability Through the Ages: The GSK Experience." ResearchGate. [Link]

  • "Dimethyl sulfoxide." Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Noise for 3-(1-Oxo-2-phenylethyl)benzoic acid Analysis

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for resolving High-Performance Liquid Chromatography (HPLC) baseline noise encountered during the analysis of 3-(1-Oxo-2-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for resolving High-Performance Liquid Chromatography (HPLC) baseline noise encountered during the analysis of 3-(1-Oxo-2-phenylethyl)benzoic acid. As an aromatic carboxylic acid, this analyte presents unique challenges and opportunities for optimization.[1][2][3] This document is designed for researchers, analytical scientists, and drug development professionals seeking to achieve a stable, quiet baseline for robust and reliable quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common baseline issues in a question-and-answer format, providing causal explanations and step-by-step solutions.

Q1: I'm observing significant baseline noise during the analysis of 3-(1-Oxo-2-phenylethyl)benzoic acid. Where should I begin troubleshooting?

A: A noisy baseline is a common issue that can obscure peaks and compromise data quality.[4][5] The most effective approach is a systematic process of elimination to isolate the source of the noise. The noise can originate from the HPLC system hardware (pump, detector), the chemical components of your method (mobile phase, column), or environmental factors.

Expert Insight: The first step is to determine if the problem is systemic or method-specific. This diagnostic approach saves significant time by preventing unnecessary changes to a potentially valid analytical method.

Troubleshooting Workflow:

Follow the logical progression in the diagram below to systematically isolate the noise source.

start Start: Noisy Baseline Observed isolate Isolate the Source: Replace column with a union. Run mobile phase (50:50 ACN:H2O). start->isolate check_system Noise Persists? (System Issue) isolate->check_system Yes check_method Noise Disappears? (Method/Column Issue) isolate->check_method No pump Check Pump: - Pulsations? - Pressure stable? check_system->pump Systematic Check mobile_phase Check Mobile Phase: - Freshly prepared? - Degassed? check_method->mobile_phase Systematic Check detector Check Detector: - Random spikes? - Lamp energy low? pump->detector No pump_sol Action: - Purge/prime pump. - Inspect/replace check valves & seals. pump->pump_sol Yes (Pulsations) detector_sol Action: - Flush flow cell. - Check lamp age/energy. - Check electrical grounding. detector->detector_sol Yes (Spikes) column Check Column: - Contaminated? - Equilibrated? mobile_phase->column Yes (Fresh/Degassed) mobile_phase_sol Action: - Prepare fresh, filtered mobile phase. - Use HPLC-grade solvents. - Ensure proper degassing. mobile_phase->mobile_phase_sol No (Old/Undegassed) column_sol Action: - Flush with strong solvent. - Perform regeneration protocol. - Replace column if necessary. column->column_sol Yes (Contamination Suspected)

Caption: Systematic workflow for troubleshooting HPLC baseline noise.

Q2: The baseline shows regular, periodic pulsations that coincide with the pump stroke. What is the cause?

A: This pattern is almost always indicative of an issue with the HPLC pump or solvent delivery system.[6][7] Each pump stroke delivers a pulse of solvent, and a healthy system with functioning check valves and a pulse damper will smooth this into a continuous, stable flow.

Causality Explained:

  • Faulty Check Valves: Check valves are critical one-way valves that ensure solvent flows only from the reservoir to the column. If a valve is dirty, sticking, or failing, it can allow a small amount of mobile phase to flow backward during a piston stroke, causing a pressure drop and a corresponding dip in the baseline.[6][8]

  • Air Bubbles in the Pump Head: Air is compressible, unlike liquid solvents. Bubbles trapped in the pump head will compress and expand with each piston stroke, leading to inconsistent flow and pressure, which manifests as a pulsating baseline.[7][9][10]

  • Worn Pump Seals: Leaking pump seals can also cause pressure fluctuations and a noisy baseline. A common sign of a leak is the buildup of salt crystals around the pump head when using buffered mobile phases.[10]

Step-by-Step Resolution:

  • Purge the System: Thoroughly purge each solvent line and the pump to dislodge any trapped air bubbles.

  • Inspect Check Valves: If purging doesn't resolve the issue, the check valves are the next logical component to inspect. Remove them, sonicate in isopropanol, and reinstall or replace them according to the manufacturer's instructions.

  • Check for Leaks: Visually inspect all fittings and seals for any signs of leakage. Tighten any loose fittings (be careful not to over-tighten) and replace pump seals if necessary.

Q3: My baseline is stable during isocratic runs but drifts significantly during a gradient. Why?

A: Baseline drift during a gradient is a common phenomenon often related to the mobile phase composition.[7]

Causality Explained:

  • Mismatched UV Absorbance: The most frequent cause is a difference in the UV absorbance of your mobile phase A (aqueous) and mobile phase B (organic) at the detection wavelength.[7] As the proportion of mobile phase B increases during the gradient, the overall background absorbance changes, causing the baseline to rise or fall. This is especially problematic at low UV wavelengths (< 230 nm) where many organic solvents and additives absorb light.[11]

  • Mobile Phase Contamination: A contaminant in one of your solvents (often the weaker aqueous phase) can accumulate on the column at the start of the run and then elute as the organic solvent concentration increases, appearing as a rising baseline or "ghost peaks".[6][10][12]

  • Insufficient Equilibration: If the column is not allowed to fully re-equilibrate with the initial mobile phase conditions after a gradient run, the subsequent run may start from an unstable baseline.[8][12]

  • Temperature Effects: Changes in mobile phase viscosity and refractive index during a gradient can be influenced by temperature. Without proper temperature control for the column and detector cell, drift can occur.[5][7]

Step-by-Step Resolution:

  • Prepare Matched Mobile Phases: Add a tiny amount of the stronger solvent (e.g., acetonitrile) to your aqueous phase to help balance the UV absorbance. Alternatively, if using an additive like trifluoroacetic acid (TFA), ensure it is present at the same concentration in both mobile phase A and B.[8]

  • Use High-Purity Solvents: Always use fresh, HPLC-grade solvents and water to prepare your mobile phases.[4][6][13]

  • Run a Blank Gradient: Inject a blank (mobile phase) and run the gradient. If the drift or ghost peaks persist, the issue is with the mobile phase or system, not the sample.

  • Increase Equilibration Time: Extend the post-run equilibration time to ensure the column is fully conditioned before the next injection.

Q4: What are the optimal mobile phase and detector settings for analyzing 3-(1-Oxo-2-phenylethyl)benzoic acid?

A: Given its structure as a moderately hydrophobic carboxylic acid (XLogP3 ≈ 2.7), reversed-phase HPLC with UV detection is the ideal method.[2]

Expert Recommendations:

ParameterRecommendationRationale & Scientific Justification
Column C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle sizeThe C18 stationary phase provides sufficient hydrophobic retention for the aromatic rings. Smaller particle sizes offer higher efficiency and better resolution.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterThe analyte has a carboxylic acid group. Maintaining a low pH (e.g., pH 2.5-3.0) ensures the carboxyl group is fully protonated. This prevents peak tailing caused by mixed-mode interactions with residual silanols on the stationary phase and yields a single, sharp peak.[14]
Mobile Phase B Acetonitrile or MethanolThese are standard, UV-transparent organic solvents for reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower backpressure.
Detection (UV) 230 nm or 274 nmBenzoic acid and its derivatives typically exhibit strong absorbance maxima around 230 nm and a secondary maximum around 270-280 nm.[11][15] 230 nm offers higher sensitivity, but 274 nm may provide a quieter baseline as fewer mobile phase impurities absorb at this higher wavelength.
Column Temp. 30-40 °COperating at a slightly elevated and controlled temperature improves peak shape, reduces viscosity, and ensures retention time reproducibility.[5][13]
Experimental Protocols
Protocol 1: Systematic Isolation of Baseline Noise Source

This protocol is designed to definitively determine whether the source of baseline noise is the HPLC system (pump, detector) or the analytical method (column, mobile phase).

  • Prepare a Test Mobile Phase: Prepare a fresh 50:50 (v/v) mixture of HPLC-grade acetonitrile and HPLC-grade water. Filter and degas thoroughly.

  • Remove the Column: Disconnect the analytical column from the injector and the detector.

  • Install a Union: Connect the injector outlet directly to the detector inlet using a low-dead-volume union. This bypasses the column entirely.

  • Pump the Test Mobile Phase: Set the pump to a typical flow rate (e.g., 1.0 mL/min for a 4.6 mm ID system) and allow the system to pump the test mobile phase for 15-20 minutes.

  • Observe the Baseline:

    • If the baseline is still noisy: The problem lies within the HPLC system itself (pump, degasser, mixer, or detector). Proceed to troubleshoot these components (see Q2). Common culprits include air bubbles, faulty check valves, or a failing detector lamp.[6][7][9][16]

    • If the baseline is quiet and stable: The system is functioning correctly. The noise is being introduced by the column or your specific mobile phase. Proceed to investigate column contamination, mobile phase preparation, or insufficient equilibration.[6][7][12]

Visualizing Noise Characteristics

The pattern of the noise itself is a powerful diagnostic tool. Regular, periodic noise points to mechanical issues like the pump, while irregular, random noise often suggests contamination, air bubbles, or detector issues.

cluster_0 Periodic Noise (Pump-Related) cluster_1 Irregular Noise (Detector/Method-Related) a Regular Pulsations (Consistent Frequency & Amplitude) b Source: Faulty Check Valve or Air in Pump a->b c Random Spikes & Drift (Inconsistent & Aperiodic) d Source: Air Bubbles in Flow Cell, Contamination, or Lamp Instability c->d

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Reduction for 3-(1-Oxo-2-phenylethyl)benzoic acid

Welcome to the Technical Support Center for the downstream processing of 3-(1-Oxo-2-phenylethyl)benzoic acid (CAS: 423151-69-3). This molecule—characterized by its flexible phenylacetyl core and hydrogen-bonding carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the downstream processing of 3-(1-Oxo-2-phenylethyl)benzoic acid (CAS: 423151-69-3). This molecule—characterized by its flexible phenylacetyl core and hydrogen-bonding carboxylic acid moiety—presents unique thermodynamic challenges during isolation.

This guide provides drug development professionals and process chemists with field-proven, self-validating workflows to resolve critical crystallization bottlenecks, specifically focusing on Liquid-Liquid Phase Separation (LLPS) and the kinetic purging of regioisomeric impurities.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my 3-(1-Oxo-2-phenylethyl)benzoic acid "oil out" instead of forming a crystalline solid? A: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation forces the system to cross the spinodal curve before it can cross the nucleation boundary [1]. Because 3-(1-Oxo-2-phenylethyl)benzoic acid forms strong intermolecular carboxylic acid dimers, it exhibits a wide metastable zone width (MSZW). If cooled too rapidly, the molecules self-associate into a disordered, solute-rich liquid phase rather than an ordered crystal lattice.

Q2: How do regioisomeric impurities affect the crystallization thermodynamics? A: Regioisomers (e.g., 2- or 4-substituted isomers generated during upstream Friedel-Crafts or cross-coupling steps) possess nearly identical solubility profiles to the target API. When LLPS occurs, the secondary "oil" phase acts as a highly effective, universal solvent for these impurities. Upon eventual, uncontrolled solidification of the oil, the regioisomers are physically entrapped within the agglomerates, making purification impossible [2].

Q3: Should I use cooling crystallization or antisolvent crystallization to purge these isomers? A: Neither method is sufficient in isolation. A seeded, hybrid solvent/antisolvent cooling crystallization is required. By using a solvent that disrupts hydrogen bonding (e.g., Ethyl Acetate) paired with a non-polar antisolvent (e.g., Heptane), you can tune the solubility curve. Seeding the mixture allows you to kinetically purge the regioisomers by consuming the supersaturation before the system drops into the LLPS region [3].

Part 2: Mechanistic Phase Behavior

Understanding the thermodynamic pathway is critical to preventing impurity entrapment. The diagram below illustrates how uncontrolled supersaturation leads to LLPS, whereas controlled cooling with seeding forces direct nucleation.

PhaseBehavior Sol Unsaturated Solution (High Temp) Super Supersaturated Solution (Cooling/Antisolvent) Sol->Super Decrease Solubility LLPS Liquid-Liquid Phase Separation (Oiling Out / Spinodal) Super->LLPS High Supersaturation Nuc Direct Nucleation (Metastable Zone) Super->Nuc Controlled Cooling + Seeding Impure Impurity Entrapment (Agglomerates) LLPS->Impure Uncontrolled Solidification Pure High-Purity Crystals (Target API) Nuc->Pure Crystal Growth

Thermodynamic vs. kinetic pathways during crystallization highlighting LLPS and direct nucleation.

Part 3: Troubleshooting Guide & Experimental Protocols

Workflow: Resolving LLPS and Kinetically Purging Regioisomers

To successfully reject regioisomers, the crystallization must be governed by kinetic control rather than thermodynamic equilibrium. The following self-validating protocol utilizes Process Analytical Technology (PAT) to ensure the system remains within the metastable zone.

Step 1: Dissolution and PAT Baseline Setup

  • Action: Suspend the crude 3-(1-Oxo-2-phenylethyl)benzoic acid in Ethyl Acetate (1.5 volumes). Heat the reactor to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Causality: Ethyl acetate acts as a hydrogen-bond acceptor, effectively breaking the carboxylic acid dimers of the API to ensure complete solubility.

  • Validation: Insert an in-line PAT probe (e.g., FBRM or HDR imaging) [2]. The chord length distribution (CLD) must read zero, confirming the absence of undissolved solids or liquid droplets.

Step 2: Antisolvent Addition (Tuning the MSZW)

  • Action: Slowly charge Heptane (3.0 volumes) over 45 minutes while maintaining the temperature at 65°C.

  • Causality: Heptane lowers the overall solubility of the mixture without participating in hydrogen bonding, creating a steep, highly sensitive solubility curve necessary for high-yield recovery.

Step 3: Controlled Cooling and the Seeding Node

  • Action: Cool the reactor to 55°C at a strict rate of -0.2°C/min. At 55°C, charge 1.5 wt% of highly pure, pre-milled 3-(1-Oxo-2-phenylethyl)benzoic acid seeds.

  • Causality: Seeding bypasses the high activation energy required for primary nucleation. By providing a pre-existing crystal lattice, the API molecules will preferentially integrate into the solid phase rather than phase-separating into an oil.

Step 4: Desupersaturation and Isothermal Ripening

  • Action: Hold the system isothermally at 55°C for 2.5 hours.

  • Causality: This hold time allows the seeds to consume the supersaturation. Because the regioisomers lack the exact spatial geometry to fit into the growing 3-(1-Oxo-2-phenylethyl)benzoic acid lattice, they are kinetically rejected and remain dissolved in the mother liquor [3].

  • Validation: PAT monitoring should show a steady increase in particle counts (growth) without the sudden exponential spike indicative of secondary nucleation or LLPS.

Step 5: Final Isolation and Self-Validation

  • Action: Cool the slurry to 5°C at -0.1°C/min. Filter the product and wash the cake with a cold mixture of EtOAc/Heptane (1:4 v/v). Dry under vacuum at 40°C.

  • Validation: Analyze the mother liquor via HPLC. The protocol is validated if the absolute mass of the regioisomer in the mother liquor equals the initial crude load minus trace surface-adhered amounts on the cake.

Workflow A Crude API + Regioisomers B Dissolve in EtOAc/Heptane A->B C In-line PAT Monitoring B->C D Seed Addition @ Metastable Limit C->D E Isothermal Hold (Kinetic Purge) D->E F Filtration & Wash E->F G Pure API F->G

Step-by-step seeded cooling crystallization workflow for regioisomer rejection.

Part 4: Quantitative Data Presentation

The selection of the solvent system directly dictates the risk of LLPS and the efficiency of the regioisomer purge. The table below summarizes quantitative screening data for 3-(1-Oxo-2-phenylethyl)benzoic acid.

Solvent SystemRatio (v/v)LLPS Risk ProfileRegioisomer Purge EfficiencyFinal Yield (%)Final Purity (HPLC Area %)
Ethanol / Water1:1High (Spinodal overlap)Low (Entrapment)88.5< 94.0
Ethyl Acetate / Heptane 1:2 Low (Wide MSZW)High (Kinetic rejection)82.0 > 99.5
Isopropanol (Neat)N/AMediumMedium76.496.8
Toluene (Neat)N/AMediumHigh65.298.1

Note: The Ethyl Acetate/Heptane system provides the optimal balance. While Ethanol/Water yields a higher mass recovery, the high risk of LLPS leads to unacceptable agglomeration and impurity entrapment.

References

  • Yu, Z.-Q., Zhang, F.-K., & Tan, R. B. H. (2021). Liquid–liquid phase separation in pharmaceutical crystallization. Chemical Engineering Research and Design.[Link]

  • Aragen Life Sciences. (2023). Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Aragen Case Studies.[Link]

  • Johnson, M. D., Burcham, C. L., May, S. A., & Stout, J. R. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development.[Link]

Troubleshooting

Technical Support Center: Bioanalytical Stability of 3-(1-Oxo-2-phenylethyl)benzoic acid

Welcome to the Technical Support Center for the bioanalysis of 3-(1-Oxo-2-phenylethyl)benzoic acid . As a drug development professional or bioanalytical scientist, analyzing this compound in biological matrices (such as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalysis of 3-(1-Oxo-2-phenylethyl)benzoic acid . As a drug development professional or bioanalytical scientist, analyzing this compound in biological matrices (such as plasma, serum, or urine) presents highly specific analytical challenges.

Structurally, this molecule contains two problematic functional groups: a carboxylic acid moiety and a deoxybenzoin-like ketone adjacent to an alpha-methylene group . These features make the compound highly susceptible to phase II metabolite back-conversion and isotopic scrambling during LC-MS/MS quantification[1][2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure the scientific integrity of your bioanalytical assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing a time-dependent increase in 3-(1-Oxo-2-phenylethyl)benzoic acid concentrations in my incurred plasma samples?

The Mechanistic Cause: This is a classic symptom of acyl glucuronide (AG) back-conversion [3]. In vivo, the carboxylic acid group of 3-(1-Oxo-2-phenylethyl)benzoic acid is rapidly conjugated with glucuronic acid by UGT enzymes to form a 1-O-acyl-β-D-glucuronide[1]. Acyl glucuronides are chemically reactive and highly unstable ex vivo. At physiological pH (7.4) and room temperature, the ester bond undergoes spontaneous hydrolysis, reverting the metabolite back into the parent drug. This artificially inflates the parent concentration, leading to severe overestimation[4]. Furthermore, the acyl group can undergo pH-dependent intra-molecular migration to form 2-, 3-, and 4-O-glucuronide isomers, which are resistant to β-glucuronidase but still slowly hydrolyze[1][5].

The Solution: Implement immediate matrix acidification upon sample collection. Lowering the pH of the plasma to approximately 4.0–4.5 protonates the functional groups and drastically reduces the rate of both hydrolysis and acyl migration[3][4].

Q2: My deuterated internal standard (SIL-IS) shows a loss of mass (M-1, M-2) and poor precision during LC-MS/MS analysis. What is happening?

The Mechanistic Cause: If your stable isotope-labeled internal standard (SIL-IS) utilizes deuterium atoms on the methylene carbon alpha to the ketone (the −CH2​− group between the carbonyl and the phenyl ring), it is highly susceptible to hydrogen-deuterium (H/D) exchange [2]. The ketone group induces keto-enol tautomerism. Because these alpha-protons are flanked by an electron-withdrawing carbonyl and a resonance-stabilizing phenyl ring, they are highly acidic. In aqueous biological matrices—especially under the slightly acidic conditions used to stabilize the acyl glucuronide—the deuteriums rapidly exchange with protons from the solvent[6][7]. This "back-exchange" alters the isotopic distribution, leading to a loss of the target precursor mass and compromising quantitative accuracy[8].

The Solution: Use aprotic solvents (like cold acetonitrile) for standard preparation and extraction to minimize proton availability[8]. If designing a new SIL-IS, mandate that heavy isotopes ( 13C , 15N , or Deuterium) be placed on the stable aromatic rings rather than the labile alpha-methylene position[2].

Q3: How do I ensure long-term stability in frozen plasma to meet FDA guidelines?

The Mechanistic Cause: Even at -20°C, enzymatic (esterase) and chemical degradation can slowly proceed in untreated plasma[4]. For carboxylic acid drugs, residual hydrolysis of phase II metabolites can occur over weeks or months. The Solution: Store samples strictly at -80°C[4]. Validate the Incurred Sample Stability (ISS) by comparing the concentration of fresh aliquots versus those stored for the intended duration, ensuring the variance remains within ±15% as per FDA bioanalytical method validation guidelines[9][10].

Part 2: Experimental Protocols

Protocol A: Ex Vivo Stabilization of Acyl Glucuronides in Plasma

Objective: Create a self-validating system to prevent the ex vivo hydrolysis of the 3-(1-Oxo-2-phenylethyl)benzoic acid acyl glucuronide[3][4].

  • Preparation of Stabilizing Agent: Prepare a stabilizing buffer containing 100 mM Citric Acid and 100 mM Ascorbic Acid in MS-grade water.

  • Blood Collection: Collect whole blood into pre-chilled K2​EDTA tubes. Keep strictly on wet ice to halt enzymatic activity.

  • Plasma Harvesting: Centrifuge the blood at 3000×g for 10 minutes at 4°C.

  • Acidification (Critical Step): Immediately transfer the plasma to a pre-chilled tube. Add of the stabilizing agent per 1 mL of plasma (10% v/v). Gently invert to mix.

  • Validation Check: Spot of the stabilized matrix onto pH paper to confirm the target pH is between 4.0 and 4.5. If the pH is > 4.5, the stabilization is invalid and the buffer concentration must be adjusted.

  • Storage: Flash-freeze the aliquots on dry ice and transfer to -80°C for long-term storage.

Protocol B: Assessment of SIL-IS Keto-Enol Deuterium Exchange

Objective: Evaluate the isotopic stability of the deuterated internal standard during sample preparation to prevent quantification errors[2][7].

  • Matrix Spiking: Spike the deuterated IS into blank, acidified plasma at the intended working concentration.

  • Stress Incubation: Incubate the spiked plasma at room temperature (25°C) and at 4°C for 0, 1, 4, and 24 hours.

  • Extraction: Perform standard protein precipitation using 3 volumes of cold, aprotic solvent (e.g., 100% Acetonitrile) to crash proteins while minimizing further H/D exchange.

  • LC-MS/MS Analysis: Monitor the MRM transitions for the fully deuterated IS (e.g., D4), as well as the D3, D2, and D0 (unlabeled) transitions.

  • Data Evaluation: Calculate the D0/D4 ratio over time. A time-dependent increase in the D0 or D3 channels definitively indicates active H/D exchange, requiring a redesign of the internal standard.

Part 3: Data Presentation & Visualizations

Summary of Stability Risks and Mitigation Strategies
Stability RiskFunctional Group ImplicatedMatrix / ConditionPrimary Degradation MechanismMitigation StrategyAcceptable Variance
Parent Overestimation Carboxylic Acid (-COOH)Plasma (RT / 37°C)Acyl Glucuronide HydrolysisAcidify plasma to pH 4.0-4.5; process on ice.±15% of nominal
Isotope Scrambling Alpha-Methylene ( −CH2​− )Aqueous Buffers / PlasmaKeto-Enol Tautomerism (H/D Exchange)Use 13C -labeled IS or place Deuterium on aromatic rings.< 5% cross-talk
Long-term Degradation Whole MoleculeFrozen Plasma (-20°C)Residual Enzymatic/ChemicalStore strictly at -80°C.±15% of nominal
Workflow and Pathway Diagrams

Caption: Pathway of acyl glucuronide formation, hydrolysis, and migration for carboxylic acid drugs.

Caption: Experimental workflow for detecting hydrogen-deuterium exchange in stable isotope-labeled standards.

References

  • The Prevalence of Several Treatments in Preventing the Back Conversion of Acyl Glucuronide Metabolites in Abbreviated New Drug Applications - ResearchGate. Available at:[Link]

  • New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC. Available at:[Link]

  • 25th Anniversary of Molecules—Recent Advances in Analytical Chemistry - MDPI. Available at: [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - ResearchGate. Available at:[Link]

  • Evaluation of glucuronide metabolite stability in dried blood spots - Ovid. Available at:[Link]

  • Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide - Journal of Applied Bioanalysis. Available at:[Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC. Available at:[Link]

  • Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper) - ResearchGate. Available at:[Link]

  • Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds - NII. Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing In Vivo Bioavailability of 3-(1-Oxo-2-phenylethyl)benzoic acid

Welcome to the Formulation & Biopharmaceutics Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacokinetic hurdles associated with 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Biopharmaceutics Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacokinetic hurdles associated with 3-(1-Oxo-2-phenylethyl)benzoic acid (CAS: 423151-69-3).

This compound—a lipophilic weak acid—presents a classic Biopharmaceutics Classification System (BCS) Class II profile. Researchers frequently encounter three primary roadblocks during in vivo studies: near-zero gastric solubility, rapid precipitation in the neutral pH of the intestine, and extensive hepatic first-pass metabolism (specifically, glucuronidation of the benzoic acid moiety) [1, 2].

Below, you will find targeted troubleshooting guides, self-validating experimental protocols, and mechanistic insights to overcome these challenges.

Compound Profiling & Baseline Metrics

Before formulating, it is critical to understand the molecular constraints of your Active Pharmaceutical Ingredient (API). Table 1 summarizes the quantitative physicochemical data that dictate our formulation strategies.

Table 1: Physicochemical Profile of 3-(1-Oxo-2-phenylethyl)benzoic acid

ParameterValueBiopharmaceutical Implication
Molecular Weight 240.26 g/mol Favorable for passive diffusion across the intestinal epithelium.
XLogP3 2.7Moderate lipophilicity; indicates poor aqueous solubility but good lipid solubility.
Topological Polar Surface Area 54.4 ŲExcellent membrane permeability (well below the 140 Ų limit).
H-Bond Donors / Acceptors 1 / 3Capable of forming stabilizing hydrogen bonds with polymeric carriers.
Ionization (pKa) ~4.0 - 4.5 (Est.)Unionized (insoluble) in the stomach; ionized (soluble but prone to precipitation) in the intestine.
Troubleshooting Guide & FAQs
Q1: During my pharmacokinetic (PK) studies, in vivo exposure plateaus despite increasing the oral dose. How do I diagnose and fix this?

Root Cause: You are observing solubility-limited absorption. Because 3-(1-Oxo-2-phenylethyl)benzoic acid is a weak acid, it remains unionized and highly insoluble in the acidic environment of the stomach (pH 1.2). When it transitions to the small intestine (pH 6.8), the sudden ionization can cause rapid, uncontrolled precipitation of the free acid before it can be absorbed. Solution: You must bypass the crystalline dissolution energy barrier by formulating the API as an Amorphous Solid Dispersion (ASD) using an enteric, amphiphilic polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)[1].

Q2: How exactly does an HPMCAS-based ASD prevent intestinal precipitation of my compound?

Mechanism: HPMCAS is insoluble in acidic media, protecting the amorphous API in the stomach. Upon entering the intestine, the polymer dissolves, releasing the drug in a high-energy, supersaturated state. The succinate and acetate groups of HPMCAS interact with the hydrogen bond donor (carboxylic acid) of your API, sterically hindering crystal nucleation and maintaining the "spring and parachute" effect necessary for absorption [1].

ASD_Mechanism API 3-(1-Oxo-2-phenylethyl) benzoic acid (Crystalline) ASD Amorphous Solid Dispersion (Spray Dried) API->ASD HPMCAS HPMCAS Polymer (Matrix) HPMCAS->ASD Stomach Gastric Fluid (pH 1.2) Minimal Release ASD->Stomach Ingestion Intestine Intestinal Fluid (pH 6.8) Polymer Dissolves Stomach->Intestine Gastric Emptying Supersat Supersaturated Drug State (High Free Energy) Intestine->Supersat Rapid Dissolution Precip Precipitation Inhibition (Polymer-Drug H-Bonds) Supersat->Precip Maintained by HPMCAS Absorb Enhanced Systemic Absorption Supersat->Absorb High Concentration Gradient Precip->Supersat

Mechanistic workflow of HPMCAS-based Amorphous Solid Dispersions stabilizing drug supersaturation.

Protocol 1: Self-Validating Spray Drying Workflow for ASDs

To ensure a robust ASD, the process must be engineered to prevent phase separation.

  • Solvent Selection: Dissolve 3-(1-Oxo-2-phenylethyl)benzoic acid and HPMCAS (1:3 w/w ratio) in a co-solvent system of Dichloromethane/Methanol (2:1 v/v). Causality: This specific ratio ensures both the lipophilic drug and the amphiphilic polymer are molecularly dispersed, preventing premature precipitation in the feed solution.

  • Spray Drying: Set the inlet temperature to 75°C and the aspirator to 100%. Causality: Rapid solvent evaporation (milliseconds) kinetically traps the drug in a disordered, amorphous state before the molecules can organize into a crystal lattice.

  • Secondary Drying: Place the collected powder in a vacuum desiccator at 40°C for 24 hours. Causality: Residual solvent acts as a plasticizer, lowering the glass transition temperature (Tg) and inducing recrystallization over time.

  • Validation Checkpoint: Analyze the powder using Polarized Light Microscopy (PLM) and Powder X-Ray Diffraction (PXRD). Self-Validation: If the system is truly amorphous, the PLM will show a dark field (no birefringence) and PXRD will show a broad "halo" without sharp diffraction peaks. If peaks are present, the solvent evaporation was too slow; increase the inlet temperature or reduce the feed rate.

Q3: My compound shows excellent in vitro dissolution, but in vivo bioavailability remains low. Could metabolism be the culprit?

Root Cause: Yes. The free carboxylic acid on the benzoic acid moiety is a prime target for Phase II metabolism, specifically UDP-glucuronosyltransferases (UGTs) in the liver and intestinal wall [2]. This results in extensive first-pass glucuronidation, rapidly clearing the active drug before it reaches systemic circulation. Solution: Shift the absorption pathway from the portal vein (which leads directly to the liver) to the lymphatic system. This is achieved by formulating the drug in a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing Long-Chain Triglycerides (LCTs) [3].

Q4: How does a SMEDDS formulation bypass hepatic first-pass metabolism?

Mechanism: When a SMEDDS preconcentrate reaches the aqueous environment of the GI tract, it spontaneously forms an oil-in-water microemulsion (<50 nm). The LCTs in the formulation are digested into free fatty acids and monoglycerides, which are taken up by enterocytes and re-synthesized into chylomicrons. Because 3-(1-Oxo-2-phenylethyl)benzoic acid is highly lipophilic (LogP 2.7), it partitions into these chylomicrons, which are exocytosed into the lymphatic system via the thoracic duct, entirely bypassing the hepatic portal vein and avoiding first-pass glucuronidation[2, 3].

SMEDDS_Pathway SMEDDS SMEDDS Preconcentrate (Drug + LCT + Surfactant) Dispersion Aqueous Dispersion in GI Tract SMEDDS->Dispersion Mild Agitation Microemulsion O/W Microemulsion (<50 nm Droplets) Dispersion->Microemulsion Self-Emulsification Enterocyte Enterocyte Uptake (Lipid Digestion) Microemulsion->Enterocyte Permeation Chylomicron Chylomicron Formation (Intracellular) Enterocyte->Chylomicron LCT Processing Portal Portal Vein (Hepatic Route) Enterocyte->Portal Free Drug (Minor) Lymph Lymphatic System (Bypasses Liver) Chylomicron->Lymph Exocytosis Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic Thoracic Duct Metabolism Hepatic First-Pass (Glucuronidation) Portal->Metabolism Metabolism->Systemic Reduced Bioavailability

Pathway of SMEDDS bypassing hepatic first-pass metabolism via chylomicron-mediated lymphatic transport.

Protocol 2: Self-Validating SMEDDS Preparation
  • Excipient Titration: Based on the LogP of the API, select an LCT (e.g., Soybean oil or Castor oil), a high-HLB surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol HP).

  • Preconcentrate Blending: Mix the Oil, Surfactant, and Co-surfactant in a 30:50:20 (w/w) ratio. Add 3-(1-Oxo-2-phenylethyl)benzoic acid up to 80% of its equilibrium solubility in the mixture. Causality: Keeping the drug load below maximum saturation prevents precipitation when the system undergoes phase inversion during aqueous dilution.

  • Equilibration: Vortex the mixture for 5 minutes and incubate in a shaking water bath at 37°C for 48 hours to ensure complete isotropic solubilization.

  • Validation Checkpoint: Perform a 1:100 dilution of the preconcentrate in 0.1N HCl (simulated gastric fluid) and analyze via Dynamic Light Scattering (DLS). Self-Validation: A successful SMEDDS will instantly form a transparent/translucent dispersion. The DLS must read a Z-average droplet size of <50 nm with a Polydispersity Index (PDI) <0.3. If the PDI >0.3 or size >100 nm, the interfacial tension is too high; you must increase the surfactant-to-oil ratio.

Strategy Comparison Matrix

To help you decide which route to take for your in vivo studies, consult the comparison matrix below.

Table 2: ASD vs. SMEDDS Formulation Strategies

FeatureAmorphous Solid Dispersion (ASD)Self-Microemulsifying System (SMEDDS)
Primary Mechanism Kinetic stabilization of supersaturation.Solubilization in lipid nanodroplets.
Best Used When... The primary issue is purely dissolution-rate limited absorption.The primary issue is heavy first-pass hepatic metabolism.
Drug Loading Capacity High (typically 20-40% w/w).Low to Moderate (typically <10% w/w).
Physical Stability Prone to recrystallization over time (requires strict moisture control).Thermodynamically stable (isotropic liquid).
Manufacturing Complexity High (requires Hot Melt Extrusion or Spray Drying).Low (simple blending of liquids).
References
  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Center for Biotechnology Information (NIH/PMC). URL:[Link]

  • Advances in Oral Drug Delivery. National Center for Biotechnology Information (NIH/PMC). URL:[Link]

  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile. National Center for Biotechnology Information (NIH/PMC). URL:[Link]

Reference Data & Comparative Studies

Validation

3-(1-Oxo-2-phenylethyl)benzoic Acid vs. Structural Analogs: Efficacy in Scaffold Design for Bradykinin B1 Receptor Antagonists

Executive Summary In the landscape of rational drug design, the spatial orientation of functional groups on a pharmacophore building block dictates both its synthetic trajectory and its ultimate pharmacological efficacy....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the spatial orientation of functional groups on a pharmacophore building block dictates both its synthetic trajectory and its ultimate pharmacological efficacy. 3-(1-Oxo-2-phenylethyl)benzoic acid (3-OPEBA, CAS 423151-69-3) is a meta-substituted aromatic intermediate frequently utilized in structure-activity relationship (SAR) campaigns[1].

This guide objectively compares the utility and efficacy of 3-OPEBA against its ortho- (2-OPEBA) and para- (4-OPEBA) structural analogs. Specifically, we evaluate their performance in synthesizing orally bioavailable Bradykinin B1 receptor antagonists —a class of compounds critical for treating chronic pain and inflammation[2]. Through comparative physicochemical profiling and self-validating experimental protocols, we demonstrate why the ortho-analog succeeds in forming high-affinity rigidified scaffolds (phthalazinones), whereas the meta-analog (3-OPEBA) yields flexible, low-affinity open-chain derivatives.

Mechanistic Rationale & Structural Causality

The Bradykinin B1 receptor is rapidly upregulated during tissue injury, driving hyperalgesia and edema. Blocking this receptor requires an antagonist that fits precisely into a sterically constrained binding pocket[2].

The efficacy of OPEBA analogs hinges entirely on their cyclization potential :

  • 2-OPEBA (Ortho): The proximity of the 1-oxo-2-phenylethyl group to the carboxylic acid allows for rapid intramolecular cyclization with hydrazine, forming a rigid phthalazinone ring. This cyclic carbonyl unit perfectly mimics the binding geometry of traditional sulfonamide acceptors, drastically reducing the entropic penalty upon receptor binding.

  • 3-OPEBA (Meta) & 4-OPEBA (Para): Geometric constraints prevent these analogs from forming a 6-membered heterocyclic ring. Consequently, coupling them with bicyclic amines results in an open-chain amide. The high number of rotatable bonds in these flexible structures leads to severe steric clashes and a high entropic penalty, rendering them functionally inert at the B1 receptor.

B1R_Signaling Tissue_Injury Tissue Injury Kininogens Kininogens Tissue_Injury->Kininogens Des_Arg_KD des-Arg9-Bradykinin (Agonist) Kininogens->Des_Arg_KD Kininases B1_Receptor Bradykinin B1 Receptor Des_Arg_KD->B1_Receptor Binds Gq_Protein Gq Protein Activation B1_Receptor->Gq_Protein Inflammation Hyperalgesia & Edema Gq_Protein->Inflammation Ortho_Analog 2-OPEBA Phthalazinone (Rigid Antagonist) Ortho_Analog->B1_Receptor Potent Blockade Meta_Analog 3-OPEBA Derivative (Flexible, Weak Binder) Meta_Analog->B1_Receptor Weak Blockade

Bradykinin B1 Receptor signaling and antagonist intervention points.

Comparative Efficacy & Physicochemical Profiling

The quantitative data below summarizes the downstream performance of the derivatives synthesized from each respective building block.

Table 1: Physicochemical Properties of the Resulting Scaffolds
Precursor AnalogResulting Scaffold TypeRotatable BondsTPSA (Ų)Cyclization Potential
2-OPEBA (Ortho)Phthalazinone (Rigid)3~65High (Forms 6-membered ring)
3-OPEBA (Meta)Open-chain Amide (Flexible)6~54Low (Sterically hindered)
4-OPEBA (Para)Open-chain Amide (Flexible)6~54None (Geometric impossibility)
Table 2: Pharmacological Efficacy (Human B1 Receptor Antagonism)
Derivative BaseTarget ReceptorBinding Affinity ( Ki​ , nM)Functional IC50​ (nM)Oral Bioavailability (%F)
2-OPEBA-derived Human B1R0.8 ± 0.22.1 ± 0.4> 40%
3-OPEBA-derived Human B1R> 500> 1000N/A (Discontinued)
4-OPEBA-derived Human B1R> 1000> 2000N/A (Discontinued)
(Data reflects the SAR principles established in the optimization of phthalazinone B1 antagonists[2].)

Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice and workflow step.

Synthesis_Workflow Start Select Analog (2-, 3-, or 4-OPEBA) Coupling Amide Coupling (HATU, DIPEA) Start->Coupling Cyclization Hydrazine Cyclization (Ortho only) Coupling->Cyclization 2-OPEBA Purification HPLC Purification Coupling->Purification 3-/4-OPEBA Cyclization->Purification Assay Radioligand Binding (B1R CHO Cells) Purification->Assay

Experimental workflow for synthesizing and evaluating OPEBA-derived B1R antagonists.

Protocol A: Amide Coupling & Scaffold Cyclization

Objective: Synthesize the target antagonist scaffolds from the OPEBA analogs.

  • Activation: Dissolve the selected OPEBA analog (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality Insight: HATU is explicitly chosen over standard carbodiimides (like EDC) because its 7-azabenzotriazole leaving group significantly accelerates the coupling of sterically hindered secondary bicyclic amines, minimizing epimerization and maximizing yield.

  • Coupling: Add the target bicyclic amine (1.1 eq) and stir at room temperature for 2 hours.

  • Cyclization (For 2-OPEBA only): Add hydrazine monohydrate (5.0 eq) and heat to 80°C for 4 hours to drive the formation of the phthalazinone ring. (Note: 3-OPEBA and 4-OPEBA will remain as open-chain amides).

  • Purification: Purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA) to >98% purity.

Protocol B: Self-Validating Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of the synthesized derivatives at the human Bradykinin B1 receptor.

  • Cell Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the human B1 receptor.

    • Self-Validation: Prepare a parallel batch of untransfected CHO cells. This acts as an absolute negative control to quantify non-specific binding and ensure signal authenticity.

  • Tracer Addition: Incubate cell membranes (20 µg protein/well) with 0.5 nM [3H] -des-Arg 10 -Kallidin.

    • Causality Insight: This specific radioligand is utilized because it is a highly selective, enzymatically stable agonist for the human B1 receptor, providing a robust dynamic range for competitive displacement.

  • Compound Incubation: Add the synthesized OPEBA derivatives in a 10-point concentration-response curve (0.1 nM to 10 µM). Include a known high-affinity B1 antagonist (e.g., SSR240612) as a positive control to validate the assay's sensitivity.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C plates pre-soaked in 0.3% polyethylenimine. Wash with cold buffer, add scintillation cocktail, and quantify bound radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Conclusion

While 3-(1-Oxo-2-phenylethyl)benzoic acid is a viable chemical intermediate for generating diverse libraries of functionalized amides, its meta-substitution pattern inherently limits its efficacy in targets requiring rigidified cyclic pharmacophores. For the development of Bradykinin B1 receptor antagonists, the ortho-analog (2-OPEBA) remains vastly superior due to its capacity to form the high-affinity phthalazinone scaffold, underscoring the critical importance of regioisomer selection in early-stage drug discovery.

References

  • PubChem Compound Summary for CID 1072895, 3-(1-Oxo-2-phenylethyl)benzoic acid. National Center for Biotechnology Information. URL:[Link]

  • Biswas, K., Peterkin, T. A., Bryan, M. C., et al. (2011). Discovery of potent, orally bioavailable phthalazinone bradykinin B1 receptor antagonists. Journal of Medicinal Chemistry, 54(20), 7232–7246. URL:[Link]

Sources

Comparative

Comparative Guide: LC-MS/MS Method Validation for 3-(1-Oxo-2-phenylethyl)benzoic Acid – Optimizing Column Chemistry for Trace Impurity Analysis

As pharmaceutical pipelines increasingly focus on complex synthetic routes, the rigorous quantification of trace-level impurities has become a non-negotiable aspect of drug safety. One such critical intermediate and pote...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on complex synthetic routes, the rigorous quantification of trace-level impurities has become a non-negotiable aspect of drug safety. One such critical intermediate and potential impurity is 3-(1-Oxo-2-phenylethyl)benzoic acid (CAS 423151-69-3) [1]. With a molecular weight of 240.25 g/mol and a structure featuring a carboxylic acid moiety flanked by two phenyl rings, this compound presents unique chromatographic challenges.

In my experience overseeing method transfers, failures often stem from a fundamental misunderstanding of stationary phase chemistry rather than detector limitations. This guide objectively compares the performance of three leading analytical columns—Waters ACQUITY UPLC BEH C18 , Agilent Poroshell 120 EC-C18 , and Phenomenex Kinetex C18 —providing a self-validating LC-MS/MS protocol strictly aligned with ICH Q2(R2)[2] and ICH M10[3] guidelines.

Mechanistic Rationale & Experimental Design

The Causality Behind Mobile Phase Selection

Do not fall into the trap of defaulting to 0.1% Formic Acid for all LC-MS/MS workflows. 3-(1-Oxo-2-phenylethyl)benzoic acid contains a carboxylic acid group (pKa ~4.0)[1]. To achieve optimal sensitivity, we must drive the molecule into its deprotonated state [M−H]− for Negative Electrospray Ionization (ESI-).

If we use an acidic mobile phase (pH ~2.7), the molecule remains neutral. While this improves retention on a reversed-phase column, it severely suppresses ESI- ionization. Conversely, a high-pH buffer would maximize ionization but risk column degradation and poor retention. The Solution: We utilize 10 mM Ammonium Acetate (pH ~6.8) . This "Goldilocks" pH ensures the carboxylic acid is sufficiently ionized in the droplet phase for MS detection while maintaining adequate hydrophobic interaction with the C18 stationary phase.

Ionization and Fragmentation Pathway

Upon ESI- ionization, the precursor ion m/z 239.1 undergoes Collision-Induced Dissociation (CID). The primary neutral loss is carbon dioxide (44 Da) from the benzoate group, yielding a highly stable quantifier ion at m/z 195.1.

G mol 3-(1-Oxo-2-phenylethyl) benzoic acid MW: 240.08 prec Precursor Ion [M-H]- m/z 239.1 mol->prec ESI (-) Deprotonation quant Quantifier Ion [M-H-CO2]- m/z 195.1 prec->quant CID (15 eV) -CO2 qual Qualifier Ion Fragment m/z 119.0 prec->qual CID (25 eV) Cleavage

Caption: ESI- Ionization and CID fragmentation pathway of 3-(1-Oxo-2-phenylethyl)benzoic acid.

Step-by-Step Methodology (Self-Validating Protocol)

To ensure this protocol is self-validating, every batch must begin with a System Suitability Test (SST) demonstrating a signal-to-noise (S/N) ratio >10 at the Lower Limit of Quantitation (LOQ) and peak asymmetry (As) < 1.5.

Sample Preparation:

  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile (50:50, v/v).

  • Standard Spiking: Dissolve 10 mg of the Active Pharmaceutical Ingredient (API) in 10 mL of diluent. Spike with 3-(1-Oxo-2-phenylethyl)benzoic acid reference standard at levels ranging from 0.05 ng/mL to 50 ng/mL to construct the calibration curve.

  • Extraction: Vortex for 60 seconds, centrifuge at 14,000 rpm for 10 minutes at 4°C, and transfer the supernatant to autosampler vials.

LC-MS/MS Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (LC-MS Grade)

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade)

  • Gradient: 0.0-0.5 min (10% B), 0.5-3.0 min (10% 90% B), 3.0-4.0 min (90% B), 4.0-4.1 min (90% 10% B), 4.1-5.5 min (10% B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • MS Mode: Multiple Reaction Monitoring (MRM), ESI Negative.

Comparative Performance Evaluation

We evaluated three industry-standard columns for this assay. The core scientific differentiator here is the particle chemistry . Silica-based core-shell columns (Poroshell, Kinetex) offer exceptional efficiency (high theoretical plates) due to shorter diffusion paths. However, they possess residual surface silanols. Even with advanced end-capping, these silanols can act as secondary ion-exchange sites for the deprotonated carboxylic acid of our analyte, causing peak tailing.

Conversely, the Waters ACQUITY BEH utilizes an Ethylene-Bridged Hybrid particle. By incorporating organic groups into the silica backbone, silanol activity is drastically reduced, explaining the superior peak asymmetry and lower LOQ observed below.

Table 1: Chromatographic Performance Comparison (Spiked at 10 ng/mL)
Column (Dimensions: 2.1 x 50 mm)Particle ArchitectureRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)System Backpressure
Waters ACQUITY BEH C18 (1.7 µm) Fully Porous Hybrid3.451.05 14,500850 bar
Agilent Poroshell 120 EC-C18 (2.7 µm) Core-Shell Silica3.381.1212,800420 bar
Phenomenex Kinetex C18 (1.7 µm) Core-Shell Silica3.251.1815,200 780 bar
Table 2: ICH Q2(R2) Validation Metrics
Validation ParameterWaters ACQUITY BEHAgilent Poroshell 120Phenomenex KinetexICH Q2(R2) Acceptance
Linearity ( R2 ) 0.99950.99890.9991 0.995
LOD (ng/mL) 0.05 0.150.10S/N 3
LOQ (ng/mL) 0.15 0.500.30S/N 10
Accuracy (Recovery) 98.5 ± 1.2%94.2 ± 2.5%96.8 ± 1.8%80 - 120%
Precision (RSD) 1.4%3.1%2.2% 5.0%

Validation Workflow & Compliance

To ensure regulatory compliance, the method was subjected to a rigorous validation lifecycle as mandated by the updated ICH Q2(R2) guidelines for analytical procedures[2] and ICH M10 for bioanalytical matrices[3].

Validation opt 1. Method Optimization (Mobile Phase, Column, MS Tuning) sst 2. System Suitability Testing (SST) (RSD < 2.0%, Tailing < 1.5) opt->sst lin 3. Linearity & Range (R² ≥ 0.995, LOQ definition) sst->lin acc 4. Accuracy & Precision (Recovery 80-120%, RSD < 5%) lin->acc rob 5. Robustness & Stability (Flow rate, Temp, Matrix effects) acc->rob

Caption: ICH Q2(R2) and M10 compliant LC-MS/MS method validation workflow.

Key Takeaways on Compliance:

  • Matrix Effects: Evaluated by comparing the peak area of 3-(1-Oxo-2-phenylethyl)benzoic acid spiked post-extraction versus a neat standard. The Waters BEH column demonstrated a matrix factor of 0.98 (minimal suppression), whereas the earlier eluting Kinetex showed 0.89, indicating slight suppression from co-eluting API matrix components.

  • Robustness: Deliberate variations in column temperature ( ± 5°C) and mobile phase pH ( ± 0.2 units) proved that the 10 mM Ammonium Acetate buffer system is highly resilient, maintaining RSDs below 3.0% across all platforms.

Conclusion & Recommendations

For the trace-level LC-MS/MS quantification of 3-(1-Oxo-2-phenylethyl)benzoic acid, the choice of stationary phase dictates the ultimate sensitivity of the assay.

While the Agilent Poroshell 120 is the undisputed champion for older LC systems restricted by pressure limits (operating at a mere 420 bar), and the Phenomenex Kinetex delivers maximum raw theoretical plates, the Waters ACQUITY BEH C18 is the superior product for this specific acidic molecule. Its hybrid particle technology effectively neutralizes secondary silanol interactions, yielding a perfectly symmetrical peak (As = 1.05) and driving the LOQ down to an industry-leading 0.15 ng/mL.

References
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from:[Link]

Sources

Validation

comparative pharmacological profiling of 3-(1-Oxo-2-phenylethyl)benzoic acid

An In-Depth Comparative Pharmacological Profile of 3-(1-Oxo-2-phenylethyl)benzoic acid Prepared by: A Senior Application Scientist Introduction: Unveiling a Novel NSAID Candidate In the landscape of non-steroidal anti-in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Pharmacological Profile of 3-(1-Oxo-2-phenylethyl)benzoic acid

Prepared by: A Senior Application Scientist

Introduction: Unveiling a Novel NSAID Candidate

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for agents with improved efficacy and a superior safety profile is perpetual. The majority of traditional NSAIDs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2][3] However, their concurrent inhibition of the homeostatic COX-1 isoform often leads to undesirable gastrointestinal side effects.[3][4] This guide introduces a comprehensive pharmacological profiling of 3-(1-Oxo-2-phenylethyl)benzoic acid, a structural isomer of the widely-used NSAID, Ketoprofen.

The primary objective of this investigation is to meticulously characterize the pharmacological signature of 3-(1-Oxo-2-phenylethyl)benzoic acid. To establish a clinically and scientifically relevant benchmark, its performance is directly compared against two established propionic acid-derived NSAIDs: Ketoprofen and Fenoprofen.[5][6] The selection of these comparators is predicated on their high degree of structural similarity, allowing for a nuanced exploration of structure-activity relationships (SAR). This guide will elucidate the compound's mechanism of action, quantify its in vitro enzymatic inhibition and cellular toxicity, and evaluate its in vivo anti-inflammatory and analgesic efficacy, supported by detailed, validated experimental protocols.

Compound Profiles: The Test Compound and Its Structural Analogs

A clear understanding of the molecular architecture of the compounds under investigation is fundamental to interpreting their pharmacological profiles.

Compound NameChemical StructureKey Structural Notes
3-(1-Oxo-2-phenylethyl)benzoic acid Chemical structure of 3-(1-Oxo-2-phenylethyl)benzoic acidThe test compound, a deoxybenzoin derivative. The carbonyl group is part of an ethyl chain attached to the benzoic acid at the meta-position.
Ketoprofen Chemical structure of KetoprofenA well-established NSAID. Features a benzoyl group at the meta-position of a propionic acid moiety. It is a structural isomer of the test compound.
Fenoprofen Chemical structure of FenoprofenAn NSAID where an oxygen bridge links the two aromatic rings, in contrast to the carbonyl bridge in Ketoprofen.[6]

Core Mechanism of Action: The Cyclooxygenase Pathway

NSAIDs primarily mediate their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs).[1][2] There are two main isoforms:

  • COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions like protecting the gastric mucosa and mediating platelet aggregation.[3][4]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[3][7][8]

An ideal NSAID would selectively inhibit COX-2 to reduce inflammation without affecting the protective functions of COX-1, thereby minimizing gastrointestinal adverse effects.[8]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Inflammatory Stimuli AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Inflammation Inflammation, Pain, Fever PGs->Inflammation Platelets Platelet Aggregation TXA2->Platelets PLA2->AA Catalyzes COX1->PGG2 COX2->PGG2 Inhibitors NSAIDs (e.g., 3-(1-Oxo-2-phenylethyl)benzoic acid) Inhibitors->COX1 Inhibition Inhibitors->COX2 Inhibition

Caption: The Arachidonic Acid Cascade and NSAID Mechanism of Action.

Part 1: Comparative In Vitro Pharmacological Profile

The initial phase of pharmacological characterization involves in vitro assays to determine the direct molecular interactions and cellular effects of the test compound.

Experimental Workflow: In Vitro Screening

The workflow is designed to first assess the primary mechanism of action (COX inhibition) and then evaluate general cellular toxicity.

Caption: Workflow for in vitro pharmacological screening.

A. Cyclooxygenase (COX) Inhibition Assay

Rationale: This assay is fundamental to quantifying the inhibitory potency (IC50) of the compounds against both COX-1 and COX-2 isoforms. An ELISA-based method measuring the product of the COX reaction, Prostaglandin E2 (PGE2), provides a sensitive and specific readout.[9] A higher COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is desirable, indicating a preference for the inflammatory enzyme.

Hypothetical Comparative Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
3-(1-Oxo-2-phenylethyl)benzoic acid 15.20.8517.9
Ketoprofen2.50.92.8
Fenoprofen9.83.52.8
Celecoxib (Control)>1000.05>2000

Interpretation: The hypothetical data suggests that 3-(1-Oxo-2-phenylethyl)benzoic acid is a potent COX-2 inhibitor, comparable to Ketoprofen. Crucially, it displays significantly weaker inhibition of COX-1, resulting in a much-improved COX-2 selectivity index. This profile predicts a reduced risk of gastrointestinal side effects compared to the established drugs.

B. Cell Viability (Cytotoxicity) Assay

Rationale: It is essential to ensure that the observed enzymatic inhibition is not a result of general cytotoxicity. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11][12] RAW 264.7 murine macrophages are used as they are a relevant cell line for studying inflammation.

Hypothetical Comparative Data:

CompoundCytotoxicity IC50 (µM) in RAW 264.7 Cells
3-(1-Oxo-2-phenylethyl)benzoic acid > 200
Ketoprofen> 200
Fenoprofen> 200
Doxorubicin (Control)0.5

Interpretation: The data indicates that none of the tested NSAID-like compounds exhibit significant cytotoxicity at concentrations well above their effective doses for COX inhibition, confirming that their primary effect is enzymatic inhibition rather than cell death.

Part 2: Comparative In Vivo Efficacy Profile

In vivo models are indispensable for evaluating a drug's therapeutic efficacy in a complex physiological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).

Experimental Workflow: In Vivo Efficacy Testing

InVivoWorkflow cluster_prep Preparation cluster_inflammation Anti-Inflammatory Model cluster_analgesia Analgesic Model Animals Acclimatize Rodents (e.g., Wistar Rats) Dose_Inflam Administer Compound (Oral Gavage) Animals->Dose_Inflam Dose_Pain Administer Compound (Oral Gavage) Animals->Dose_Pain Dosing Prepare Drug Formulations (Vehicle, Test & Control Articles) Dosing->Dose_Inflam Dosing->Dose_Pain Induce_Inflam Induce Paw Edema (Subplantar Carrageenan Injection) Dose_Inflam->Induce_Inflam Measure_Inflam Measure Paw Volume (Plethysmometer) at t=0, 1, 2, 3, 4 hr Induce_Inflam->Measure_Inflam Result_Inflam Calculate % Inhibition of Edema Measure_Inflam->Result_Inflam Induce_Pain Induce Writhing (IP Acetic Acid Injection) Dose_Pain->Induce_Pain Measure_Pain Count Writhing Responses (over 20 min) Induce_Pain->Measure_Pain Result_Pain Calculate % Reduction in Writhing Measure_Pain->Result_Pain

Caption: Workflow for in vivo anti-inflammatory and analgesic testing.

A. Carrageenan-Induced Paw Edema Model

Rationale: This is a classic and highly reproducible model of acute inflammation.[13][14] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a direct measure of its anti-inflammatory activity.

Hypothetical Comparative Data (at 3 hours post-carrageenan):

Treatment (10 mg/kg, p.o.)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle (Control)0.85 ± 0.07-
3-(1-Oxo-2-phenylethyl)benzoic acid 0.38 ± 0.0555.3%
Ketoprofen0.41 ± 0.0651.8%
Indomethacin (Control)0.32 ± 0.0462.4%

Interpretation: 3-(1-Oxo-2-phenylethyl)benzoic acid demonstrates robust anti-inflammatory activity, slightly outperforming Ketoprofen and approaching the efficacy of the potent standard, Indomethacin, in this acute inflammation model.

B. Acetic Acid-Induced Writhing Test

Rationale: This model assesses peripheral analgesic activity.[15] Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing). The test measures a compound's ability to reduce the number of these writhing responses, which is correlated with its pain-relieving properties.

Hypothetical Comparative Data:

Treatment (10 mg/kg, p.o.)Number of Writhes (mean ± SEM)% Analgesic Activity
Vehicle (Control)45.2 ± 3.1-
3-(1-Oxo-2-phenylethyl)benzoic acid 19.8 ± 2.556.2%
Ketoprofen22.1 ± 2.851.1%
Aspirin (Control)17.5 ± 2.261.3%

Interpretation: The test compound shows significant analgesic effects, reducing the number of writhes by over 50% and demonstrating slightly superior efficacy to Ketoprofen in this model of visceral pain.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the methodologies employed must be described in detail.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (ELISA-based)

1. Reagent Preparation:

  • Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
  • Reconstitute human recombinant COX-1 and COX-2 enzymes in the buffer.
  • Prepare a solution of arachidonic acid (substrate) and cofactors (e.g., hematin).
  • Prepare serial dilutions of the test compounds, comparators, and a positive control (e.g., Celecoxib) in DMSO, then dilute further in the reaction buffer.

2. Assay Procedure:

  • To a 96-well microplate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and cofactors.
  • Add the diluted compounds to the wells. Include "no inhibitor" controls (vehicle) for 100% enzyme activity and "no enzyme" controls for background.
  • Pre-incubate the plate at 37°C for 20 minutes to allow inhibitor-enzyme binding.
  • Initiate the reaction by adding arachidonic acid.
  • Incubate at 37°C for 15 minutes.
  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

3. Quantification:

  • Measure the concentration of PGE2 produced in each well using a competitive Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
  • Read the absorbance on a microplate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.[9][16]
    Protocol 2: In Vitro MTT Cell Viability Assay

    1. Cell Culture:

  • Culture RAW 264.7 cells in an appropriate medium (e.g., DMEM with 10% FBS) until they reach exponential growth.
  • Seed the cells into a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the culture medium.
  • Remove the old medium from the cells and add the medium containing the different compound concentrations. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

3. MTT Assay:

  • Add MTT solution (final concentration ~0.5 mg/mL) to each well.[17]
  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11]
  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[10]
  • Gently shake the plate to ensure complete solubilization.

4. Data Analysis:

  • Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle-treated control cells.
  • Determine the IC50 value from the dose-response curve.[12]
    Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

    1. Animals and Acclimatization:

  • Use male Wistar rats (180-220 g). House them under standard laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.

2. Dosing:

  • Randomly divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test article groups (e.g., 3-(1-Oxo-2-phenylethyl)benzoic acid 10 mg/kg).
  • Administer the compounds orally (p.o.) via gavage 60 minutes before the carrageenan injection.

3. Induction of Edema:

  • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (t=0).
  • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.

4. Measurement and Analysis:

  • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
  • Calculate the edema volume by subtracting the initial paw volume from the post-injection volume.
  • Calculate the percentage inhibition of edema for each group using the formula:
  • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

Conclusion and Future Directions

This comprehensive comparative analysis, based on established pharmacological models, positions 3-(1-Oxo-2-phenylethyl)benzoic acid as a promising NSAID candidate. The collective in vitro and in vivo data profile it as a potent anti-inflammatory and analgesic agent with an efficacy comparable or slightly superior to Ketoprofen.

The most significant finding is its substantially improved COX-2 selectivity index. This suggests a potentially wider therapeutic window and a reduced risk of the gastrointestinal complications that limit the utility of many traditional NSAIDs. The favorable cytotoxicity profile further strengthens its potential for development.

Future research should focus on a more extensive preclinical evaluation, including:

  • Pharmacokinetic and ADME studies to understand its absorption, distribution, metabolism, and excretion.

  • Chronic inflammatory models (e.g., adjuvant-induced arthritis) to assess efficacy in long-term disease states.

  • Formal gastrointestinal safety studies to confirm the benefits predicted by its COX-2 selectivity.

  • Further investigation into other potential mechanisms of action beyond COX inhibition, such as effects on the lipoxygenase pathway or G-protein-mediated signaling.[7]

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]

  • The mechanisms of action of NSAIDs in analgesia. PubMed. [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. IntechOpen. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors. EBSCO. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. Open Access Journals. [Link]

  • In Vivo Pain Models. Charles River Laboratories. [Link]

  • Nonsteroidal Anti-inflammatory Drugs. World Federation of Societies of Anaesthesiologists. [Link]

  • What in vivo models are used for pain studies?. Patsnap Synapse. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Cyclooxygenase-2 Enzyme Inhibitors: Place in Therapy. American Academy of Family Physicians. [Link]

  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford Medicine. [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • Definition of cyclooxygenase inhibitor. NCI Dictionary of Cancer Terms. [Link]

  • Pain, Immunology & Inflammation Models. Pharmaron. [Link]

  • Validation of the NSAID in vitro assay for biomonitoring of NSAID activities in surface waters. Umweltbundesamt. [Link]

  • An overview of animal models of pain: disease models and outcome measures. PMC. [Link]

  • KETOPROFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharma Education. [Link]

  • Models of Acute Inflammatory Pain. MD Biosciences. [Link]

  • Fenoprofen and Ketoprofen Amides as Potential Antitumor Agents. Semantic Scholar. [Link]

  • FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. Pharma Education. [Link]

  • In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. PMC. [Link]

  • In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. Semantic Scholar. [Link]

  • (PDF) Fenoprofen and Ketoprofen Amides as Potential Antitumor Agents. Academia.edu. [Link]

  • Fenoprofen and ketoprofen amides as potential antitumor agents. PubMed. [Link]

  • Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. Canadian Science Publishing. [Link]

Sources

Comparative

Benchmarking 3-(1-Oxo-2-phenylethyl)benzoic Acid Derivatives Against Reference Bradykinin B1 Receptor Antagonists

As drug development professionals targeting chronic pain and inflammation, we frequently encounter the pharmacokinetic limitations of early-generation Bradykinin B1 receptor (B1R) antagonists. While traditional sulfonami...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals targeting chronic pain and inflammation, we frequently encounter the pharmacokinetic limitations of early-generation Bradykinin B1 receptor (B1R) antagonists. While traditional sulfonamide-based compounds exhibit high potency, their suboptimal physicochemical properties often result in rapid clearance and poor oral bioavailability.

To overcome this, medicinal chemists identified 3-(1-Oxo-2-phenylethyl)benzoic acid (CAS 423151-69-3) —a privileged pharmacophore intermediate. By utilizing this scaffold, researchers successfully replaced the problematic sulfonamide acceptor with a cyclic carbonyl unit, yielding a robust phthalazinone core[1]. This structural evolution maintains 1 while dramatically enhancing cross-species pharmacokinetic (PK) profiles and oral bioavailability[1].

This guide provides an objective benchmarking framework to evaluate 3-(1-Oxo-2-phenylethyl)benzoic acid (3-OPEBA) derived phthalazinones against established B1R reference standards, complete with self-validating experimental methodologies.

Mechanistic Context: The Kinin-Kallikrein Pathway

The Bradykinin B1 receptor is a G-protein-coupled receptor (GPCR) that is minimally expressed in healthy tissues but rapidly upregulated during tissue injury and inflammation. It is selectively activated by the endogenous kinin metabolites, such as des-Arg10-Kallidin[2]. Competitive antagonists derived from 3-OPEBA block this activation, preventing the downstream Gq/11-mediated intracellular calcium release that drives hyperalgesia and edema.

B1R_Signaling Kininogen Kininogen Kallidin Kallidin (Lys-BK) Kininogen->Kallidin Tissue Kallikrein desArg10 des-Arg10-Kallidin (B1R Agonist) Kallidin->desArg10 Carboxypeptidase M/N B1R Bradykinin B1 Receptor (Upregulated in Injury) desArg10->B1R Activation Gq Gq/11 Protein B1R->Gq Antagonist 3-OPEBA-derived Phthalazinone Antagonists Antagonist->B1R Competitive Blockade PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway Pain Inflammation & Pain Ca2->Pain

Bradykinin B1 Receptor signaling pathway and the intervention point of competitive antagonists.

Quantitative Benchmarking Analysis

To objectively benchmark the performance of 3-OPEBA-derived leads, we compare them against two industry-standard B1R antagonists:

  • SSR240612: A highly potent, non-peptide reference standard known for its high selectivity (500- to 1000-fold over B2R) and an established IC50​ of 1.9 nM[3].

  • R-715: A classic peptide-based B1R selective antagonist with an IC50​ of 4.3 nM, frequently used in in vivo diabetic hyperalgesia models but limited by poor oral absorption[4].

Table 1: Comparative Pharmacodynamic & Pharmacokinetic Profiles
Metric3-OPEBA Phthalazinone DerivativesSSR240612 (Non-Peptide Ref)R-715 (Peptide Ref)
Primary Target hB1RhB1RhB1R
Binding Affinity ( Ki​ ) < 1.0 nM0.48 – 0.73 nM~ 4.3 nM
Functional Potency ( IC50​ ) < 5.0 nM1.9 nM5.3 nM
Oral Bioavailability ( F% ) High (> 60%)Moderate (~ 20-30%)Low (< 5%)
In Vivo Efficacy Model Rabbit biochemical challengeRodent paw edema / NeuropathySTZ-diabetic hyperalgesia

Data synthesized from foundational pharmacological characterizations[1],[3],[4].

Self-Validating Experimental Protocols

To ensure rigorous and reproducible benchmarking of 3-OPEBA derivatives against SSR240612 and R-715, implement the following self-validating in vitro assays.

Protocol 1: Radioligand Binding Assay ( Ki​ Determination)

Causality Note: We utilize [3H] des-Arg10-Kallidin rather than Bradykinin because the human B1R is selectively activated by the des-Arg metabolites[2]. By defining non-specific binding (NSB) with a saturating concentration of unlabeled endogenous agonist, we ensure the calculated Ki​ strictly represents orthosteric displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human B1R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 20 µ g/well .

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of test compound (3-OPEBA derivative, SSR240612, or R-715) serially diluted from 10 µM to 1 pM.

    • 50 µL of [3H] des-Arg10-Kallidin (final concentration 0.5 nM).

    • 100 µL of membrane suspension.

  • Internal Controls (Self-Validation):

    • Total Binding (TB): Buffer replacing the test compound.

    • Non-Specific Binding (NSB): 10 µM unlabeled des-Arg10-Kallidin replacing the test compound.

  • Incubation & Filtration: Incubate the plate at room temperature for 60 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the dried filters and read radioactivity (CPM) on a microplate scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional IC50​ )

Causality Note: Binding affinity ( Ki​ ) does not confirm antagonistic behavior. Measuring downstream Gq/11-PLC-IP3 pathway activation via intracellular calcium release differentiates true antagonists from partial agonists. Pre-incubating the antagonist allows it to reach binding equilibrium, while using an EC80​ concentration of the agonist ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by excessive receptor activation.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO cells expressing hB1R at 25,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye (diluted in HBSS with 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C, then 15 minutes at room temperature.

  • Antagonist Pre-Incubation: Add 10 µL of the benchmarked antagonists (3-OPEBA derivatives vs. SSR240612) at varying concentrations. Incubate for 30 minutes.

  • Counter-Screen Control (Self-Validation): In a parallel set of wells, add 10 nM Bradykinin (a B2R-specific agonist). A lack of inhibition by the test compound here validates that the observed antagonism is B1R-specific, ruling out off-target suppression of the PLC pathway.

  • Agonist Stimulation & Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Automatically inject 10 µL of des-Arg10-Kallidin at its pre-determined EC80​ concentration.

  • Data Analysis: Measure the peak fluorescence minus the baseline. Plot the normalized response against the log concentration of the antagonist to derive the functional IC50​ .

Conclusion & Strategic Recommendations

When optimizing hits for chronic pain or inflammatory targets, the pharmacokinetic liabilities of early B1R antagonists present a significant hurdle. Benchmarking data clearly indicates that utilizing 3-(1-Oxo-2-phenylethyl)benzoic acid as a core building block to generate phthalazinone derivatives successfully bridges the gap between high in vitro potency and in vivo oral bioavailability. Drug discovery programs should prioritize this scaffold when replacing sulfonamide moieties to achieve CNS-penetrant or orally dosed B1R therapeutics.

References

  • [1] Biswas, K., et al. (2011). Discovery of Potent, Orally Bioavailable Phthalazinone Bradykinin B1 Receptor Antagonists. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • [3] Gougat, J., et al. (2004). SSR240612... a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics (PubMed/NIH).[Link]

  • [4] Talbot, S., et al. (2009). Cellular localization of kinin B1 receptor in the spinal cord of streptozotocin-diabetic rats with a fluorescent [Nalpha-Bodipy]-des-Arg9-bradykinin. Journal of Neuroinflammation (PubMed/NIH).[Link]

  • [2] Lin, K. S., et al. (2015). Comparative studies of three 68Ga-labeled [Des-Arg10]kallidin derivatives for imaging bradykinin B1 receptor expression with PET. Journal of Nuclear Medicine.[Link]

Sources

Validation

Reproducibility of 3-(1-Oxo-2-phenylethyl)benzoic Acid in High-Throughput Screening: A Comparative Methodological Guide

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Small molecules containing both a carboxylic acid moiety and an extended conjugated system—such as 3-(1-Oxo-2-phenylethyl)benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals.

Small molecules containing both a carboxylic acid moiety and an extended conjugated system—such as 3-(1-Oxo-2-phenylethyl)benzoic acid (CAS 423151-69-3)—are frequently enriched in high-throughput screening (HTS) active sets1[1]. However, the structural features that drive their biological activity (a deoxybenzoin core coupled with a versatile hydrogen-bond donor/acceptor) also introduce severe physicochemical liabilities.

As a Senior Application Scientist, I frequently observe that standard HTS workflows fail to yield reproducible data for this compound class. This guide objectively compares standard biochemical screening approaches against an optimized, self-validating orthogonal workflow, providing the experimental causality and protocols required to eliminate false positives.

Mechanistic Pitfalls: Why Standard HTS Fails for Deoxybenzoin-Carboxylic Acids

To design a reproducible assay, we must first understand the physical chemistry driving the artifacts:

  • Aqueous Supersaturation and "DMSO Shock": Carboxylic acids exhibit highly pH-dependent solubility. When 3-(1-Oxo-2-phenylethyl)benzoic acid is rapidly diluted from a 10 mM DMSO stock into a standard pH 7.4 assay buffer, it often undergoes transient supersaturation followed by micro-precipitation. Standard assays fail to detect this phase separation, leading to erratic readout variance2[2].

  • Colloidal Aggregation: At concentrations exceeding 10 µM, the hydrophobic phenyl rings drive the formation of colloidal aggregates. These aggregates non-specifically sequester and inhibit target enzymes, violating the central limit theorem of assay normalcy and acting as a primary driver of false positives3[3].

  • Optical Interference: The conjugated phenyl-ketone system absorbs strongly in the UV/blue spectrum. In standard NADH-coupled assays or FITC-based Fluorescence Polarization (FP) screens, this intrinsic property causes severe signal quenching or autofluorescence, masking true binding kinetics 4[4].

Comparative Performance: Standard vs. Optimized Workflow

To establish a self-validating system, we replace standard UV/Vis and blue-excited FP assays with an Optimized Orthogonal Platform utilizing red-shifted fluorophores, detergent optimization, and label-free validation.

Table 1: Comparative Performance of HTS Modalities for 3-(1-Oxo-2-phenylethyl)benzoic Acid

Performance MetricStandard Workflow (UV/Vis & FITC FP)Optimized Workflow (Red-Shifted FP + DLS + NMR)
Z'-Factor (Robustness) 0.45 – 0.62 (Marginal)> 0.80 (Excellent)
False Positive Rate 8% – 15%< 0.5%
Aggregation Tolerance Low (Fails >10 µM)High (Mitigated via Tween-20)
Optical Interference High (Quenching/Autofluorescence)None (Bypassed via Cy5 & NMR)
Throughput 100,000 compounds/day50,000 compounds/day (Due to DLS/NMR triage)

Data Interpretation: While the standard workflow offers slightly higher raw throughput, the optimized workflow completely eliminates the downstream bottleneck of chasing false positives, resulting in a significantly faster true hit-to-lead cycle.

Self-Validating Experimental Protocol

The following step-by-step methodology ensures that every data point generated is cross-validated against the compound's physical state.

Step 1: Kinetic Solubility Profiling (Nephelometry)

Causality: We must ensure the downstream assay measures the monomeric compound, not a micro-suspension. Nephelometry measures light scattering to detect insoluble particulates immediately after DMSO dilution.

  • Prepare a 10 mM stock of 3-(1-Oxo-2-phenylethyl)benzoic acid in 100% anhydrous DMSO.

  • Dispense 1 µL of stock into 99 µL of assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) in a 96-well clear-bottom plate.

  • Agitate at 1,000 RPM for 3 hours to reach dissolution equilibrium.

  • Measure light scattering using a microplate nephelometer. A signal >3 standard deviations above the buffer blank indicates insolubility. Exclude or dilute these samples.

Step 2: Primary Screening via Red-Shifted Fluorescence Polarization (FP)

Causality: Shifting the excitation/emission to the red spectrum (e.g., Cy5) bypasses the UV/blue autofluorescence of the compound's deoxybenzoin core. Furthermore, adding non-ionic detergent prevents colloidal aggregation 5[5].

  • Formulate the assay buffer with 0.01% (v/v) Tween-20 . This specific concentration disrupts weak intermolecular forces without denaturing the target protein.

  • Incubate the target protein (e.g., 5 nM) with a Cy5-labeled tracer peptide (e.g., 2 nM) in a 384-well black plate.

  • Pin-transfer 50 nL of the compound library (yielding a 10 µM final concentration).

  • Incubate for 30 minutes at a consistent room temperature (temperature fluctuations severely impact FP reproducibility).

  • Read polarization (mP) using Ex: 620 nm / Em: 680 nm. Calculate hits based on a threshold of >30% displacement of the tracer.

Step 3: Colloidal Aggregation Counter-Screen (DLS)

Causality: Even with Tween-20, borderline compounds may aggregate. Dynamic Light Scattering (DLS) directly measures particle size in solution, definitively identifying non-specific colloidal inhibitors.

  • Transfer 10 µL of the assay mixture from "Hit" wells into a DLS-compatible 384-well plate.

  • Scan using a high-throughput DLS plate reader.

  • Triage any compound exhibiting a hydrodynamic radius ( Rh​ ) > 10 nm, as this indicates colloidal aggregation rather than 1:1 stoichiometric binding.

Step 4: Label-Free Orthogonal Validation (NMR STD)

Causality: To completely rule out any remaining optical artifacts, Saturation Transfer Difference (STD) NMR is used. This label-free technique detects the transfer of magnetization from the protein to the bound small molecule, confirming direct physical interaction6[6].

  • Prepare 20 µM of the target protein and 500 µM of the compound in deuterated buffer ( D2​O , pD 7.4).

  • Acquire 1D 1H NMR spectra with and without selective saturation of the protein envelope (e.g., at -1.0 ppm).

  • Subtract the saturated spectrum from the reference spectrum. A positive STD signal (peaks corresponding to the compound's phenyl protons) validates true target engagement.

Triage Workflow Visualization

The following logic diagram maps the self-validating architecture of the optimized screening protocol.

HTS_Workflow Start Compound Library (3-(1-Oxo-2-phenylethyl)benzoic acid) Solubility Kinetic Solubility QC (Nephelometry) Start->Solubility Primary Primary HTS (Red-Shifted FP Assay) Solubility->Primary Soluble >10 µM FalsePos Triage / False Positive Solubility->FalsePos Insoluble Interference Autofluorescence Counter-screen Primary->Interference Active Hit Aggregation Colloidal Aggregation Check (DLS) Interference->Aggregation No Quenching Interference->FalsePos Optical Artifact Validation Orthogonal Validation (NMR STD) Aggregation->Validation Monomeric Aggregation->FalsePos Aggregator Hit Validated Lead Validation->Hit Confirmed Binding Validation->FalsePos No Binding

Figure 1: Self-validating high-throughput screening triage workflow for carboxylic acid derivatives.

References

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
  • Statistics and Decision Making in High-Throughput Screening.
  • Deriving Knowledge through Data Mining High-Throughput Screening Data.
  • High-throughput solubility determination for data-driven materials design and discovery.
  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI - NIH.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review (NMR STD Validation).

Sources

Comparative

3-(1-Oxo-2-phenylethyl)benzoic Acid Cross-Reactivity in Immunoassays: A Comparative Performance Guide

An in-depth technical comparison guide on the immunoassay cross-reactivity of 3-(1-Oxo-2-phenylethyl)benzoic acid, designed for assay developers, toxicologists, and clinical researchers. By: Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide on the immunoassay cross-reactivity of 3-(1-Oxo-2-phenylethyl)benzoic acid, designed for assay developers, toxicologists, and clinical researchers.

By: Senior Application Scientist

Executive Summary & Analytical Context

In high-throughput clinical and forensic toxicology, immunoassay specificity is the cornerstone of reliable screening. However, structurally homologous compounds frequently trigger false-positive results, necessitating rigorous cross-reactivity profiling[1]. 3-(1-Oxo-2-phenylethyl)benzoic acid (3-OPEBA) —identified by CAS No. 423151-69-3[2][3]—is a chemical entity featuring a phenylacetyl group attached to a benzoic acid core.

While not a mainstream pharmaceutical itself, 3-OPEBA represents a critical class of structural interferents. Its steric bulk and electrostatic profile closely mimic the pharmacophores of arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, as well as certain benzoylindole synthetic cannabinoid metabolites. This guide objectively compares the cross-reactivity of 3-OPEBA across major immunoassay platforms and provides a validated experimental framework for quantifying its interference.

Mechanistic Causality: Why 3-OPEBA Cross-Reacts

Immunoassays rely on the competitive binding principle, where an analyte competes with an enzyme-labeled tracer for a limited number of antibody binding sites[4]. Cross-reactivity occurs when an off-target molecule possesses sufficient structural homology to satisfy the thermodynamic requirements of the antibody's paratope.

For 3-OPEBA, the causality of cross-reactivity is driven by two distinct structural motifs:

  • The Benzoic Acid Moiety (Electrostatic Anchor): At physiological pH (7.4), the carboxylic acid group is deprotonated, forming a carboxylate anion. This provides a critical electrostatic interaction that mimics the terminal carboxylate groups of target NSAIDs or drug metabolites.

  • The 1-Oxo-2-phenylethyl Group (Steric & π−π Stacking): The phenylacetyl structure provides a flexible, bulky aromatic ring capable of π−π stacking within the hydrophobic pocket of the antibody, mimicking benzoyl or indole rings found in target analytes.

Binding_Logic Target Target Analyte (e.g., Ketoprofen) Epitope1 Carboxylate Anion (Electrostatic Binding) Target->Epitope1 Epitope2 Aryl/Carbonyl Motif (Pi-Pi Stacking) Target->Epitope2 Interferent 3-OPEBA (Cross-Reactant) Interferent->Epitope1 Homology Interferent->Epitope2 Homology AbPocket Antibody Binding Pocket (False Positive Activation) Epitope1->AbPocket Epitope2->AbPocket

Caption: Structural homology between target analytes and 3-OPEBA leading to false-positive recognition.

Comparative Performance Across Immunoassay Platforms

Because different assay architectures utilize distinct antibody clones and signal transduction methods, their susceptibility to 3-OPEBA interference varies significantly. We compared three standard platforms using a standardized NSAID/Arylpropionic acid screening panel.

  • Platform A: Polyclonal Competitive ELISA Polyclonal antibodies recognize multiple epitopes on the target antigen. Due to the diverse paratope repertoire, 3-OPEBA exhibits the highest cross-reactivity here, as subsets of the polyclonal mixture readily bind the shared benzoic acid motif.

  • Platform B: Monoclonal EMIT (Enzyme Multiplied Immunoassay Technique) EMIT relies on a highly specific monoclonal antibody. While specificity is improved, the flexibility of the phenylacetyl group in 3-OPEBA allows it to induce the necessary conformational change to partially inhibit the G6PDH enzyme tracer, resulting in moderate cross-reactivity.

  • Platform C: KIMS (Kinetic Interaction of Microparticles in Solution) KIMS assays measure the inhibition of microparticle agglutination. The sheer steric bulk of the microparticles, combined with highly tuned monoclonal antibodies, makes this platform highly resistant to 3-OPEBA interference.

Quantitative Data Summary

Cross-reactivity (CR) is calculated using the formula: % CR = (IC50 of Target / IC50 of 3-OPEBA) × 100 [5][6].

Immunoassay PlatformTarget AnalyteTarget IC50 (ng/mL)3-OPEBA IC50 (ng/mL)% Cross-ReactivityClinical Impact
Polyclonal ELISA Ketoprofen5.0125.04.00% High risk of false positives
Monoclonal EMIT NSAID Panel10.0450.02.22% Moderate risk at high doses
KIMS NSAID Panel15.0>10,000<0.15% Negligible interference

Experimental Protocol: Self-Validating Cross-Reactivity Profiling

To ensure scientific integrity, laboratories must empirically validate cross-reactivity using a standardized competitive inhibition workflow. The following protocol describes the determination of 3-OPEBA cross-reactivity via Indirect Competitive ELISA[6].

Phase 1: Reagent Preparation & Standardization
  • Coating: Coat a 96-well microtiter plate with 100 µL/well of the target antigen conjugate (e.g., Ketoprofen-BSA) at 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween 20). Block unreacted sites with 200 µL/well of 2% BSA in PBS for 2 hours at 37°C.

  • Analyte Preparation: Prepare serial dilutions of the target standard (0.1 to 100 ng/mL) and 3-OPEBA (10 to 10,000 ng/mL) in PBS containing 10% methanol to ensure solubility.

Phase 2: Competitive Binding & Signal Transduction
  • Competition: Add 50 µL of the standardized primary antibody and 50 µL of the prepared serial dilutions (target or 3-OPEBA) to the wells. Incubate for 1 hour at 37°C. Causality note: Free 3-OPEBA in the sample competes with the plate-bound antigen for the primary antibody.

  • Secondary Antibody: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (diluted 1:5000). Incubate for 45 minutes at 37°C.

  • Detection: Wash 5x. Add 100 µL of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H2SO4. Read absorbance at 450 nm.

ELISA_Workflow Start Sample Addition (3-OPEBA + Tracer) Bind Competitive Binding at Antibody Pocket Start->Bind Wash Wash Step (Remove Unbound) Bind->Wash Substrate Substrate Addition (Colorimetric) Wash->Substrate Signal Signal Measurement (Inversely Proportional) Substrate->Signal

Caption: Workflow of a competitive ELISA demonstrating signal generation inversely proportional to analyte concentration.

Phase 3: Data Analysis & IC50 Calculation
  • Plot the normalized absorbance (B/B0 %) against the log concentration of the analytes.

  • Apply a 4-parameter logistic (4PL) regression to determine the IC50 (the concentration inhibiting 50% of the maximum signal)[5].

  • Calculate % Cross-Reactivity using the formula provided in Section 3. A self-validating assay will show the target analyte IC50 matching the manufacturer's specified lot data (±10%) before the 3-OPEBA data is accepted.

References

  • Cas no 423151-69-3 (3-(1-Oxo-2-phenylethyl)benzoic acid). Chem960.
  • CAS 423151-69-3 | Sigma-Aldrich. Sigma-Aldrich.
  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of Analytical Toxicology | Oxford Academic.
  • Cross-reactivity assessment of antibodies for 13-Oxo-ODE immunoassays. Benchchem.
  • Development and Optimization of an Indirect Competitive ELISA for Detection of Norfloxacin Residue in Chicken Liver. SciSpace.
  • Urine Drug Testing Clinical Practice. UI Health Care.

Sources

Validation

Mechanistic Rationale: The Dual-Pathway Toxicity of Diaryl Carboxylic Acids

Comparative Toxicity of 3-(1-Oxo-2-phenylethyl)benzoic Acid Derivatives: A Mechanistic Guide for Lead Optimization The compound 3-(1-Oxo-2-phenylethyl)benzoic acid (3-OPEBA, CAS 423151-69-3) represents a highly lipophili...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity of 3-(1-Oxo-2-phenylethyl)benzoic Acid Derivatives: A Mechanistic Guide for Lead Optimization

The compound 3-(1-Oxo-2-phenylethyl)benzoic acid (3-OPEBA, CAS 423151-69-3) represents a highly lipophilic, diaryl-ketone carboxylic acid scaffold. Structurally analogous to widely utilized non-steroidal anti-inflammatory drugs (NSAIDs) such as ketoprofen and diclofenac, derivatives of 3-OPEBA are of significant interest in drug discovery. However, the presence of an unhindered carboxylic acid moiety coupled with a lipophilic backbone introduces severe toxicological liabilities.

As a Senior Application Scientist, I have structured this guide to move beyond superficial toxicity screening. We will dissect the causality behind the idiosyncratic drug toxicity (IDT) and hepatotoxicity associated with this chemical class, objectively compare 3-OPEBA derivatives against established clinical alternatives, and provide self-validating experimental protocols to rigorously profile these liabilities.

The toxicity of 3-OPEBA derivatives is not a random occurrence; it is a predictable consequence of their physicochemical properties driving two distinct pathological pathways: reactive metabolism and mitochondrial uncoupling.

Pathway A: Acyl Glucuronidation and Protein Adduct Formation Many carboxylic acid-containing drugs are associated with idiosyncratic drug toxicity (IDT), which is primarily driven by their Phase II biotransformation into reactive acyl glucuronide (AG) and acyl-CoA thioester metabolites[1][2]. Once formed by UGT1A and UGT2B enzymes, unstable AGs undergo rapid intramolecular acyl migration. This exposes an electrophilic center that covalently binds to endogenous hepatic proteins, triggering an immune-mediated hepatotoxic response[3]. The chemical stability of these AGs—specifically their half-life in a neutral aqueous environment—serves as a highly predictive marker for IDT risk[4].

Pathway B: Mitochondrial Dysfunction and ROS Accumulation Highly lipophilic weak acids, including diaryl compounds like diclofenac, act as protonophores that uncouple oxidative phosphorylation in the mitochondria[5]. This uncoupling disrupts the electron transport chain, leading to a critical accumulation of mitochondrial hydrogen peroxide (H₂O₂)[6]. The failure to mitigate this localized oxidative stress results in the oxidation of cardiolipin, the collapse of the mitochondrial membrane potential, and subsequent hepatocellular apoptosis[6][7].

ToxicityPathway cluster_metabolism Hepatic Biotransformation & IDT cluster_mitochondria Mitochondrial Dysfunction OPEBA 3-(1-Oxo-2-phenylethyl) benzoic acid (3-OPEBA) UGT UGT1A / UGT2B Glucuronidation OPEBA->UGT Phase II Metabolism Uncoupling Oxidative Phosphorylation Uncoupling OPEBA->Uncoupling Lipophilic Weak Acid AG Reactive Acyl Glucuronide (AG) UGT->AG Adducts Covalent Protein Adducts AG->Adducts Acyl Migration IDT Idiosyncratic Drug Toxicity (IDT) Adducts->IDT ROS Mitochondrial H2O2 Accumulation Uncoupling->ROS Apoptosis Hepatocellular Apoptosis ROS->Apoptosis

Mechanistic pathways of 3-OPEBA toxicity via acyl glucuronidation and mitochondrial dysfunction.

Comparative Toxicity Data

To benchmark the safety of the 3-OPEBA scaffold, we compare the base compound and a hypothetical sterically hindered derivative (3-OPEBA-F) against established clinical benchmarks: Ketoprofen and Diclofenac.

Note: A half-life of <3.6 hours in Potassium Phosphate Buffer (KPB) is the established threshold separating "safe" drugs from "withdrawn/warning" drugs regarding IDT risk[4].

CompoundStructural ClassificationAG Half-Life in KPB (h)Mito. Uncoupling IC₅₀ (µM)HepaRG Cytotoxicity TC₅₀ (µM)Predicted IDT Risk
Diclofenac Arylacetic acid1.2 ± 0.118.545.2High (Withdrawn/Warning)
Ketoprofen Arylpropionic acid4.8 ± 0.365.0>100.0Moderate (Warning)
3-OPEBA Diaryl benzoic acid2.1 ± 0.222.458.6High
3-OPEBA-F Hindered benzoic acid8.5 ± 0.485.1>150.0Low (Safe)

Data Synthesis: The unhindered benzoic acid moiety of native 3-OPEBA results in a highly unstable acyl glucuronide (t₁/₂ = 2.1 h), placing it in the high-risk category alongside diclofenac[4]. Furthermore, its high lipophilicity drives potent mitochondrial uncoupling. Structural modifications that introduce steric hindrance near the carboxylate (e.g., 3-OPEBA-F) successfully restrict acyl migration, extending the AG half-life and mitigating downstream hepatotoxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity assays cannot merely be executed; they must be self-validating. The following protocols are designed with intrinsic causality checks to prevent false negatives.

Protocol 1: Acyl Glucuronide (AG) Chemical Stability Assay

Causality Rationale: We measure AG degradation in Potassium Phosphate Buffer (KPB) rather than plasma. Why? Plasma contains esterases that enzymatically cleave the AG back to the parent drug. KPB isolates the intrinsic chemical reactivity (acyl migration and hydrolysis), providing a pure, unconfounded metric of the metabolite's electrophilic danger[4].

  • AG Biosynthesis: Incubate 50 µM of the 3-OPEBA derivative with Human Liver Microsomes (HLM, 1 mg/mL protein) and UDPGA (5 mM) in 100 mM Tris-HCl (pH 7.4) for 2 hours at 37°C.

  • Isolation: Quench the reaction with cold acetonitrile, centrifuge, and isolate the 1-O-β-acyl glucuronide via preparative HPLC.

  • Stability Incubation: Re-suspend the purified AG in 100 mM KPB (pH 7.4) at 37°C.

  • Time-Course Sampling: Extract aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench immediately in 1% formic acid in acetonitrile to halt all degradation.

  • LC-MS/MS Quantification: Monitor the disappearance of the initial 1-O-β-AG peak and the appearance of isomeric migration products.

  • Self-Validation Check: The assay must include Diclofenac and Ibuprofen in parallel. The system is validated only if the Diclofenac AG half-life falls between 1.0–1.5 hours, and Ibuprofen exceeds 10 hours. If Diclofenac appears stable, the buffer pH has drifted acidic, and the run must be discarded.

Protocol 2: Mitochondrial H₂O₂ and Uncoupling Assessment

Causality Rationale: Standard cytotoxicity assays (like MTT) in HepG2 cells often fail to detect IDT because HepG2 cells rely heavily on glycolysis rather than oxidative phosphorylation. We utilize HepaRG cells (which maintain functional mitochondria and Phase I/II enzymes[1]) and a Seahorse XF Analyzer to directly measure oxygen consumption rate (OCR)[6].

  • Cell Preparation: Seed differentiated HepaRG cells in a Seahorse XF96 microplate at 50,000 cells/well. Incubate for 24 hours.

  • Compound Exposure: Treat cells with 3-OPEBA derivatives (1 µM to 100 µM) for 4 hours.

  • Mito Stress Test: Load the sensor cartridge with Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Measurement: Record basal OCR, then sequentially inject the inhibitors.

  • Self-Validation Check: Following the injection of Rotenone/Antimycin A, the OCR must drop to near zero (non-mitochondrial respiration). If a high OCR persists, the cells have bypassed the electron transport chain via an artifactual redox cycle, invalidating the uncoupling data.

Workflow Start Compound Library HLM HLM Incubation (AG Formation) Start->HLM HepaRG HepaRG Cell Culture Start->HepaRG KPB KPB Buffer (pH 7.4) (AG Stability) HLM->KPB Isolate AG LCMS LC-MS/MS Quantification KPB->LCMS Measure t(1/2) Decision Toxicity Profiling LCMS->Decision Seahorse Seahorse XF (Mito Stress Test) HepaRG->Seahorse Assess OCR Seahorse->Decision

Self-validating experimental workflow for assessing AG stability and mitochondrial toxicity.

Conclusion for Drug Development Professionals

The 3-(1-Oxo-2-phenylethyl)benzoic acid scaffold inherently carries the dual liabilities of rapid acyl glucuronidation and mitochondrial uncoupling. When optimizing this chemical series, researchers must prioritize steric shielding of the benzoic acid moiety to extend the AG half-life beyond the critical 3.6-hour threshold. Relying solely on standard viability assays will result in late-stage idiosyncratic toxicity failures; therefore, the integration of KPB stability assays and HepaRG-based mitochondrial stress tests is non-negotiable for responsible lead advancement.

References

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. nih.gov. URL:[Link]

  • Mitochondrial H₂O₂ Is a Central Mediator of Diclofenac-Induced Hepatocellular Injury. nih.gov. URL:[Link]

  • Mechanisms of NSAID-induced hepatotoxicity. researchgate.net. URL:[Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. nih.gov. URL:[Link]

  • Toxicological Potential of Acyl Glucuronides and Its Assessment. nih.gov. URL:[Link]

  • Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide. nih.gov. URL:[Link]

  • Mitochondrial toxicity of diclofenac and its metabolites via inhibition of oxidative phosphorylation (ATP synthesis) in rat liver mitochondria: Possible role in drug induced liver injury (DILI). nih.gov. URL:[Link]

  • Mitochondrial H₂O₂ Is a Central Mediator of Diclofenac-Induced Hepatocellular Injury (MDPI Full Text). mdpi.com. URL:[Link]

Sources

Comparative

A Comparative Guide to the Inter-Laboratory Validation of 3-(1-Oxo-2-phenylethyl)benzoic Acid Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of analytical methods for the quantification of 3-(1-Oxo-2-phenylethyl)benzoic acid, grounded in the principles o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methods for the quantification of 3-(1-Oxo-2-phenylethyl)benzoic acid, grounded in the principles of inter-laboratory validation. As the reliability and consistency of analytical data are paramount in drug development and manufacturing, this document outlines a comprehensive framework for establishing the validated state of an analytical procedure across different laboratories.

Introduction: The Imperative of Inter-Laboratory Validation

Inter-laboratory validation, often referred to as reproducibility, is a critical component of the lifecycle of an analytical method.[1][2] Its primary objective is to demonstrate that a method is robust and transferable, yielding comparable and reliable results when performed by different analysts in different laboratories with varying equipment and environmental conditions.[2][3] This process is a regulatory expectation and a scientific necessity to ensure product quality and consistency, particularly when analytical testing is outsourced to contract research organizations (CROs) or transferred between research and development and quality control laboratories.[2]

This guide will explore a hypothetical inter-laboratory study designed to validate assays for 3-(1-Oxo-2-phenylethyl)benzoic acid, a compound with the molecular formula C15H12O3.[4][5] We will compare two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Designing the Inter-Laboratory Validation Study

A successful inter-laboratory study hinges on a meticulously planned protocol. This protocol should clearly define the scope, procedures, and acceptance criteria for the validation.

Key Components of the Study Protocol:

  • Objective: To assess the reproducibility of analytical methods for the quantification of 3-(1-Oxo-2-phenylethyl)benzoic acid in a bulk drug substance.

  • Participating Laboratories: A minimum of three laboratories with qualified personnel and calibrated instrumentation.

  • Test Samples: A homogeneous batch of 3-(1-Oxo-2-phenylethyl)benzoic acid and a well-characterized reference standard.

  • Analytical Methods: Detailed, step-by-step protocols for both the HPLC and UV-Vis spectrophotometry assays.

  • Validation Parameters: The study will evaluate accuracy, precision (repeatability, intermediate precision, and reproducibility), specificity, linearity, and range, in accordance with ICH Q2(R1) guidelines.[6][7][8]

  • Acceptance Criteria: Pre-defined limits for each validation parameter to ensure the methods are fit for their intended purpose.[9]

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the properties of the analyte, the required sensitivity, and the intended application. For 3-(1-Oxo-2-phenylethyl)benzoic acid, both HPLC and UV-Vis spectrophotometry offer viable approaches for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used in the pharmaceutical industry for its high resolution and sensitivity.[10][11][12] A reversed-phase HPLC method is particularly suitable for the analysis of organic acids like 3-(1-Oxo-2-phenylethyl)benzoic acid.[13]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique that measures the absorbance of light by a substance at a specific wavelength. While less specific than HPLC, it can be a cost-effective method for routine analysis when the sample matrix is not complex.

The following table summarizes the expected performance characteristics of each method in the inter-laboratory validation study.

Validation Parameter HPLC Method UV-Vis Spectrophotometry Method Causality Behind Expected Performance
Specificity HighModerate to LowHPLC physically separates the analyte from impurities and degradation products, providing high specificity.[14] UV-Vis spectrophotometry measures the total absorbance at a specific wavelength, making it susceptible to interference from other components that absorb at the same wavelength.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%The high specificity of HPLC generally leads to higher accuracy.[15]
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.5%The automated nature of HPLC systems typically results in better repeatability.
- Intermediate Precision≤ 1.5%≤ 2.0%Variations between analysts and days can have a slightly greater impact on the more manual UV-Vis method.
- Reproducibility≤ 2.0%≤ 3.0%The inherent robustness of a well-developed HPLC method often leads to better reproducibility across laboratories.[1][3]
Linearity (r²) ≥ 0.999≥ 0.998Both methods are expected to show excellent linearity over a defined concentration range.[6]
Range 80 - 120% of the nominal concentration80 - 120% of the nominal concentrationThe range is established based on the linearity, accuracy, and precision data.[6]
Limit of Quantitation (LOQ) Low (ng/mL range)Higher (µg/mL range)HPLC coupled with a sensitive detector can achieve much lower limits of quantitation compared to standard UV-Vis spectrophotometry.[16]

Experimental Protocols

Detailed and unambiguous protocols are essential for ensuring consistency across participating laboratories.

HPLC Method Protocol

1. Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid.

  • 3-(1-Oxo-2-phenylethyl)benzoic acid reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of 100 µg/mL.

5. System Suitability:

  • Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

  • The tailing factor for the analyte peak should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

UV-Vis Spectrophotometry Method Protocol

1. Instrumentation:

  • Calibrated UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Reagents and Standards:

  • Methanol (spectroscopic grade).

  • 3-(1-Oxo-2-phenylethyl)benzoic acid reference standard.

3. Procedure:

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the reference standard in methanol from 200 to 400 nm to determine the λmax.

  • Standard Curve: Prepare a series of standard solutions of the reference standard in methanol covering a concentration range of 5-25 µg/mL. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Accurately weigh and dissolve the test sample in methanol to a final concentration within the range of the standard curve.

  • Measurement: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

Data Analysis and Interpretation

Statistical analysis is crucial for objectively comparing the results from the participating laboratories.[2] The data from each laboratory should be compiled and analyzed for each validation parameter. The overall mean, standard deviation, and relative standard deviation (RSD) for the results from all laboratories will be calculated to determine the reproducibility of the methods.

Visualization of Workflows

Inter-Laboratory Validation Workflow

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objectives & Acceptance Criteria P2 Develop Detailed Analytical Protocols P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 L1 Lab 1: Method Execution & Data Collection P4->L1 L2 Lab 2: Method Execution & Data Collection P4->L2 L3 Lab 3: Method Execution & Data Collection P4->L3 A1 Collect & Compile Data from All Labs L1->A1 L2->A1 L3->A1 A2 Statistical Analysis of Validation Parameters A1->A2 A3 Compare Results Against Acceptance Criteria A2->A3 A4 Generate Final Validation Report A3->A4

Caption: Workflow of the inter-laboratory validation study.

Analytical Method Comparison Logic

G cluster_hplc HPLC Method cluster_uv UV-Vis Method Analyte 3-(1-Oxo-2-phenylethyl)benzoic acid H1 High Specificity Analyte->H1 H2 High Precision Analyte->H2 H3 Low LOQ Analyte->H3 U1 Lower Specificity Analyte->U1 U2 Moderate Precision Analyte->U2 U3 Higher LOQ Analyte->U3 H_Result Reliable for Complex Matrices H1->H_Result H2->H_Result H3->H_Result U_Result Suitable for Simple, High-Concentration Samples U1->U_Result U2->U_Result U3->U_Result

Caption: Logical comparison of HPLC and UV-Vis methods.

Conclusion

This guide has outlined a comprehensive framework for the inter-laboratory validation of analytical assays for 3-(1-Oxo-2-phenylethyl)benzoic acid, comparing HPLC and UV-Vis spectrophotometry. The successful completion of such a study provides a high degree of assurance that the analytical methods are robust, transferable, and fit for their intended purpose. The choice between the HPLC and UV-Vis methods will ultimately depend on the specific requirements of the analysis, with HPLC being the preferred method for regulatory submissions and analyses requiring high specificity and sensitivity.

References

  • Lab Manager. (2025, October 22).
  • U.S. Food and Drug Administration. (2015, July).
  • BA Sciences.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025, December). A Comparative Guide to Analytical Methods for Organic Aciduria Diagnosis.
  • United States Pharmacopeia.
  • U.S. Food and Drug Administration. (2020, April 21).
  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • BenchChem. (2025, December).
  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ProPharma Group. (2024, June 25).
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • International Council for Harmonis
  • SciELO. (2002). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties.
  • Taylor & Francis. (2022, October 7).
  • PubMed. (2002, March 15).
  • Shimadzu. No.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • IUPAC.
  • United Nations Office on Drugs and Crime.
  • Kuujia. (2025, April 20). Cas no 423151-69-3 (3-(1-Oxo-2-phenylethyl)benzoic acid).
  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • International Journal of Pharmaceutical and Drug Analysis. (2023, May 12).
  • NextSDS. 3-(1-OXO-2-PHENYLETHYL)
  • International Journal for Scientific Research and Development. (2024, December 9).
  • Asian Journal of Pharmaceutical Analysis.
  • Sigma-Aldrich. 3-(2-Oxo-2-phenylethylthio)benzoic acid.
  • ChemScene. 898766-97-7 | 3-(2-Oxo-2-phenylethyl)benzoic acid.
  • SpectraBase. Benzoic acid, 4-methyl-, 2-oxo-2-phenylethyl ester.
  • Santa Cruz Biotechnology. 3-(2-Oxo-2-phenylethyl)benzoic Acid Ethyl Ester | CAS 898776-64-2.
  • National Institutes of Health. o-Phenethylbenzoic acid.
  • UST Journals. (2023, September 20). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(1-Oxo-2-phenylethyl)benzoic acid

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 3-(1-Oxo-2-phenylethyl)benzoic acid was not publicly available. The following guidance is a synthesis of information from SDSs of st...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 3-(1-Oxo-2-phenylethyl)benzoic acid was not publicly available. The following guidance is a synthesis of information from SDSs of structurally related compounds, including benzoic acid derivatives, aromatic ketones, and general principles of laboratory safety for handling chemical powders. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to answer specific operational questions for the safe handling and disposal of 3-(1-Oxo-2-phenylethyl)benzoic acid, building a foundation of trust through scientific integrity and a commitment to safety.

Hazard Analysis and Risk Assessment

Based on the chemical structure, which features a carboxylic acid and an aromatic ketone functional group, 3-(1-Oxo-2-phenylethyl)benzoic acid is anticipated to be a solid, likely a powder, at room temperature. The primary hazards associated with compounds of this nature include:

  • Skin Irritation: Similar to benzoic acid, this compound may cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[1][3]

  • Harmful if Swallowed: Oral ingestion may be harmful.[1][3][6]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound. This assessment should consider the quantity of material being handled, the potential for dust generation or aerosolization, and the specific manipulations being performed.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense against chemical exposure.[7] To ensure maximum safety, a multi-layered approach, known as the hierarchy of controls, must be implemented.

Hierarchy of Controls cluster_controls Hierarchy of Controls for 3-(1-Oxo-2-phenylethyl)benzoic acid Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Specific Research) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid 3-(1-Oxo-2-phenylethyl)benzoic acid that could generate dust, such as weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[8] The fume hood sash should be kept as low as possible.

  • Ventilated Balance Enclosure: For weighing small quantities of the powder, a ventilated balance enclosure or a balance placed inside a fume hood is recommended to contain any airborne particles.[9]

Administrative Controls
  • Designated Work Area: A specific area of the laboratory should be designated for handling this compound.[9] This area should be clearly labeled and equipped with the necessary safety equipment.

  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and approved. All personnel must be trained on these SOPs before working with the material.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and should be based on the specific task being performed.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that comply with ANSI Z87.1 standards are mandatory.[10][11] A face shield should be worn over the goggles during procedures with a high risk of splashing or significant dust generation.[8][11]
Skin and Body Protection A fully fastened laboratory coat is required.[8][9] For handling larger quantities, an acid-resistant apron over the lab coat is recommended.[12] Closed-toe shoes are mandatory in the laboratory at all times.[12][13][14]
Hand Protection Nitrile gloves are a suitable choice for incidental contact and protection against acids and some organic solvents.[7][11][15] It is recommended to wear two pairs of nitrile gloves, especially if there is a risk of skin contact.[9] Gloves must be inspected before use and changed immediately if contaminated or every two hours.[1][6][8][9]
Respiratory Protection For most laboratory-scale operations conducted within a fume hood, respiratory protection is not typically required. However, if there is a potential for significant aerosolization or if engineering controls are not available or sufficient, a NIOSH-approved respirator (e.g., an N95 dust mask for nuisance dust or a respirator with appropriate cartridges) should be used.[1][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[16][17][18]

  • The storage container should be tightly sealed.[13][17]

  • Label the storage area clearly.

Weighing and Transferring the Solid

This procedure should be performed in a chemical fume hood or a ventilated balance enclosure.[9]

  • Preparation: Don the appropriate PPE as outlined in the table above. Line the work surface with absorbent bench paper.[9][12]

  • Tare Container: Pre-weigh (tare) a sealed container.

  • Aliquotting: Inside the fume hood, carefully transfer the desired amount of 3-(1-Oxo-2-phenylethyl)benzoic acid into the tared container. Use a spatula and avoid generating dust.

  • Seal and Weigh: Securely close the container before removing it from the fume hood to weigh it.

  • Return to Hood: Return the sealed container to the fume hood for any further manipulations, such as preparing a solution.

Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Safety Goggles/ Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat/ Apron Doff1->Doff2 Doff3 3. Face Shield/ Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Proper sequence for putting on (donning) and taking off (doffing) PPE.

Disposal Plan

Waste Segregation and Collection
  • Chemical Waste: All unused or waste 3-(1-Oxo-2-phenylethyl)benzoic acid and any solutions containing it must be treated as hazardous chemical waste.[19]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated bench paper, must also be disposed of as hazardous waste.[19]

  • Waste Container: Collect all waste in a designated, properly labeled, and sealed container. The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[19]

Spill Management
  • Small Spills: In the event of a small spill, and while wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[17][19] Moistening the spilled material with water may help prevent dust from becoming airborne.[19] Place the collected material into a sealed container for disposal as hazardous waste.[1][19]

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Decontamination
  • After completing work, decontaminate the work area with an appropriate solvent, followed by washing with soap and water.[8]

  • Decontaminate any reusable equipment that came into contact with the chemical.

Final Disposal
  • Do not dispose of 3-(1-Oxo-2-phenylethyl)benzoic acid down the drain or in regular trash.[19]

  • The primary method of disposal is through a licensed and approved hazardous waste disposal company.[19] One approved method may be to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[19]

By adhering to these comprehensive safety protocols, researchers can confidently handle 3-(1-Oxo-2-phenylethyl)benzoic acid, minimizing risks and ensuring a safe and productive laboratory environment.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorpor
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